molecular formula C18H36O3 B1242563 Cobra1

Cobra1

Cat. No.: B1242563
M. Wt: 300.5 g/mol
InChI Key: FNEOHTTZLPHOSX-KZNAEPCWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

COBRA1 (Cofactor of BRCA1), also known as NELF-B, is a central component of the Negative Elongation Factor (NELF) complex, which is a critical regulator of RNA Polymerase II (RNAPII) promoter-proximal pausing during transcription elongation . This pausing is a vital regulatory checkpoint in gene expression, and its release is signaled by the phosphorylation of NELF by the positive transcription elongation factor (P-TEFb) . Researchers value this compound for its role in modulating gene expression in various contexts, including the regulation of estrogen receptor-α target genes . First identified through its interaction with the BRCT domain of the breast cancer tumor suppressor protein BRCA1, this compound has significant research value in cancer biology . Studies indicate that reduced expression levels of this compound are found in metastatic and recurrent breast cancer, suggesting its potential as a prognostic indicator for poor patient outcomes . The genetic interaction between BRCA1 and this compound is both domain- and gene-specific, highlighting a complex functional relationship that is a key area of ongoing investigation . This this compound antibody is an essential tool for scientists studying transcriptional regulation, breast cancer mechanisms, and DNA damage response pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

(1R)-1-[(2R,5R)-5-(hydroxymethyl)oxolan-2-yl]tridecan-1-ol

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-17(20)18-14-13-16(15-19)21-18/h16-20H,2-15H2,1H3/t16-,17-,18-/m1/s1

InChI Key

FNEOHTTZLPHOSX-KZNAEPCWSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)CO)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)CO)O

Synonyms

WHI 261
WHI-261

Origin of Product

United States

Foundational & Exploratory

The Role of Cobra1 in the Pathogenesis of Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical regulator of gene expression with a multifaceted and context-dependent role in breast cancer. As an integral subunit of the Negative Elongation Factor (NELF) complex, this compound participates in the pausing of RNA Polymerase II (RNAPII), thereby controlling the transcription of a wide array of genes, including those involved in cell proliferation, differentiation, and apoptosis. Its intricate interplay with key breast cancer-associated proteins, such as the tumor suppressor BRCA1 and the estrogen receptor alpha (ERα), positions this compound at a crucial nexus in breast cancer biology. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in breast cancer pathogenesis, detailing its molecular functions, associated signaling pathways, and its potential as a therapeutic target.

This compound and the NELF Complex: Transcriptional Regulation in Breast Cancer

This compound is a core component of the four-subunit NELF complex, which also includes NELF-A, NELF-C/D, and NELF-E.[1] The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), induces the promoter-proximal pausing of RNAPII, a key regulatory step in transcription elongation.[1] The stability and function of the NELF complex are highly interdependent, with the depletion of one subunit often leading to the destabilization of the others.[2]

In the context of breast cancer, the NELF complex has been shown to have a dual role. While some studies suggest it can act as a tumor suppressor, others indicate an oncogenic function, likely depending on the cellular context and the specific target genes being regulated.[3]

The Interplay of this compound with BRCA1 and Estrogen Receptor α

This compound and BRCA1: A Functional Partnership in Tumor Suppression

This compound was initially identified as a protein that binds to the breast cancer susceptibility gene 1 (BRCA1) product.[4] BRCA1 is a well-established tumor suppressor, and its mutations are linked to a significantly increased risk of hereditary breast and ovarian cancers.[5] this compound and BRCA1 share common gene regulatory pathways and act in concert to suppress breast cancer progression.[4][6] Gene expression profiling studies have revealed a significant overlap in the genes regulated by both this compound and BRCA1, many of which are implicated in cell cycle control, proliferation, and cancer development.[4] The interaction between this compound and BRCA1 is also crucial for mammary gland development.[7][8]

This compound and Estrogen Receptor α: Modulating Hormone-Dependent Transcription

In estrogen receptor-positive (ERα-positive) breast cancer, this compound acts as a corepressor of ERα-mediated transcription.[1][9] It directly interacts with the ligand-binding domain of ERα and, as part of the NELF complex, inhibits the transcription of estrogen-responsive genes by stalling RNAPII at the promoter.[1][2][9] This regulation is critical, as the estrogen signaling pathway is a primary driver of proliferation in the majority of breast cancers. Depletion of this compound can lead to enhanced estrogen-dependent transcription and accelerated growth of ERα-positive breast cancer cells.[1][2]

This compound's Role in Breast Cancer Progression and Metastasis

The expression level of this compound has been inversely correlated with breast cancer progression, with lower levels observed in metastatic and recurrent tumors.[1][2] This suggests a role for this compound as a tumor and metastasis suppressor.[2] The loss of this compound can lead to the aberrant expression of genes associated with metastasis, such as S100P, MUC1, and TIMP1.[4] Furthermore, the NELF complex, including this compound, is involved in the regulation of the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.

This compound as a Potential Therapeutic Target

The critical role of this compound in regulating key oncogenic pathways makes it an attractive target for therapeutic intervention. In triple-negative breast cancer, targeting the NELF complex has been shown to inhibit tumor progression and metastasis.[10] The interaction between the NELF-E subunit and the EMT-associated transcription factor SLUG, leading to the activation of the histone acetyltransferase KAT2B, presents a potential therapeutic axis.[11] Pharmacological inactivation of KAT2B phenocopies the effects of NELF ablation, suggesting that targeting this pathway could be a viable strategy.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound in breast cancer.

Table 1: Impact of this compound Knockdown on Gene Expression in Breast Cancer Cells

GeneCell LineFold Change (mRNA)Experimental MethodReference
S100PT47DUpregulatedMicroarray, qRT-PCR[4][12]
TIMP1T47DUpregulatedMicroarray, qRT-PCR[4][12]
TFF1 (pS2)Breast Cancer CellsUpregulatedGenome-wide study[3]

Table 2: Association of this compound Expression with Clinical Outcomes in Breast Cancer

Clinical OutcomePatient CohortAssociationStatistical SignificanceReference
Distant MetastasisDuctal CarcinomaLow this compound mRNA expressionP = 0.0065[1][2]
Local RecurrenceDuctal CarcinomaLow this compound mRNA expressionP = 0.0081[1][2]

Signaling Pathways and Experimental Workflows

This compound-Mediated Transcriptional Repression of ERα Target Genes

Cobra1_ERa_Signaling Estrogen Estrogen ERa ERα Estrogen->ERa binds ERE Estrogen Response Element (ERE) ERa->ERE binds to Cobra1_NELF This compound/NELF Complex RNAPII RNA Pol II Cobra1_NELF->RNAPII binds to & stalls Paused_Complex Paused Transcription Complex RNAPII->Paused_Complex ERE->RNAPII recruits TargetGene Target Gene Transcription Paused_Complex->TargetGene Inhibition of Elongation

Caption: this compound/NELF complex represses ERα-mediated transcription by stalling RNA Polymerase II.

The NELF-E-SLUG-KAT2B Axis in EMT Regulation

NELF_EMT_Pathway cluster_NELF NELF Complex NELFE NELF-E SLUG SLUG NELFE->SLUG interacts with KAT2B KAT2B (Histone Acetyltransferase) SLUG->KAT2B co-opts to target EMT_Genes EMT & Stemness Genes KAT2B->EMT_Genes activates transcription of EMT_Phenotype EMT Phenotype (Invasion, Metastasis) EMT_Genes->EMT_Phenotype promotes

Caption: The NELF-E-SLUG-KAT2B axis promotes epithelial-mesenchymal transition in breast cancer.

Experimental Workflow for shRNA-mediated Knockdown and Gene Expression Analysis

shRNA_Workflow Start Breast Cancer Cell Line (e.g., T47D) shRNA_Transduction shRNA Lentiviral Transduction (shthis compound vs. shControl) Start->shRNA_Transduction Selection Antibiotic Selection (e.g., Puromycin) shRNA_Transduction->Selection RNA_Isolation RNA Isolation Selection->RNA_Isolation qRT_PCR qRT-PCR Analysis of this compound Knockdown RNA_Isolation->qRT_PCR Microarray Gene Expression Microarray RNA_Isolation->Microarray Data_Analysis Bioinformatic Analysis of Differentially Expressed Genes Microarray->Data_Analysis Validation Validation of Target Genes by qRT-PCR Data_Analysis->Validation Conclusion Identification of This compound-regulated Genes Validation->Conclusion

Caption: Workflow for identifying this compound target genes using shRNA knockdown and microarray analysis.

Experimental Protocols

shRNA-Mediated Knockdown of this compound in Breast Cancer Cells

This protocol is a general guideline based on common laboratory practices. Specific details may need to be optimized for different cell lines and experimental setups.

Materials:

  • Breast cancer cell line (e.g., T47D, MCF-7)

  • Lentiviral vectors expressing shRNA targeting this compound and a non-targeting control

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Selection antibiotic (e.g., puromycin)

  • Complete cell culture medium

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • qPCR master mix and primers for this compound and a housekeeping gene

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA expression vector and packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.

  • Transduction: Seed breast cancer cells and transduce with the collected lentivirus in the presence of polybrene (8 µg/mL).

  • Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of selection antibiotic.

  • Expansion: Culture the cells under selection pressure to establish a stable knockdown cell line.

  • Validation of Knockdown:

    • Extract total RNA from the stable cell line using TRIzol.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to quantify the mRNA levels of this compound, normalized to a housekeeping gene, to confirm knockdown efficiency.[12]

Co-immunoprecipitation (Co-IP) of this compound and BRCA1

This protocol outlines the general steps for performing a Co-IP experiment to verify the interaction between this compound and BRCA1.

Materials:

  • Breast cancer cell lysate

  • Antibody against this compound (for immunoprecipitation)

  • Antibody against BRCA1 (for Western blotting)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse breast cancer cells in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Cobra1 antibody or control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-BRCA1 antibody to detect the co-immunoprecipitated BRCA1.

Chromatin Immunoprecipitation (ChIP) Assay for this compound Recruitment to ERα Target Gene Promoters

This protocol provides a general framework for a ChIP assay to investigate the binding of this compound to the promoter regions of ERα target genes.

Materials:

  • ERα-positive breast cancer cells (e.g., MCF-7)

  • Formaldehyde (B43269) for cross-linking

  • Glycine to quench cross-linking

  • Lysis and sonication buffers

  • Antibody against this compound

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR primers for the promoter region of an ERα target gene (e.g., TFF1) and a negative control region

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-Cobra1 antibody or control IgG.

  • Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing: Perform stringent washes to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

  • DNA Purification: Treat with RNase A and proteinase K, and purify the DNA.

  • qPCR Analysis: Perform qPCR to quantify the amount of target promoter DNA immunoprecipitated with the this compound antibody relative to the input and IgG control.[13]

Conclusion and Future Directions

This compound is a pivotal player in the molecular landscape of breast cancer, with its function intricately linked to transcriptional regulation, tumor suppression, and hormone signaling. Its role as a core component of the NELF complex and its interactions with BRCA1 and ERα underscore its importance in both the initiation and progression of the disease. The inverse correlation of this compound expression with metastasis and recurrence highlights its potential as a prognostic marker.

Future research should focus on several key areas. A more detailed, quantitative understanding of the this compound interactome in different breast cancer subtypes will provide deeper insights into its diverse functions. Elucidating the precise mechanisms by which this compound and the NELF complex are dysregulated in cancer will be crucial. Finally, the development of small molecule inhibitors that can modulate the activity of the NELF complex or its interaction with key partners holds promise for the development of novel therapeutic strategies for breast cancer. A thorough investigation into the role of this compound in the development of resistance to current therapies, such as tamoxifen, is also warranted.

References

An In-depth Technical Guide on the Interaction Between Cobra1 and BRCA1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between cellular proteins governs the majority of biological processes, from transcriptional regulation to the maintenance of genomic integrity. Among these, the interaction between the Cofactor of BRCA1 (Cobra1) and the Breast Cancer Associated Gene 1 (BRCA1) has emerged as a critical nexus in cellular homeostasis and disease, particularly in the context of cancer. This compound, also known as Negative Elongation Factor B (NELF-B), was first identified as a BRCA1-interacting protein through a yeast two-hybrid screen.[1][2] This interaction is primarily mediated by the binding of this compound to the BRCT (BRCA1 C-Terminal) domains of BRCA1.[2][3][4][5]

This technical guide provides a comprehensive overview of the core aspects of the this compound-BRCA1 interaction, intended for researchers, scientists, and drug development professionals. It delves into the quantitative data available, detailed experimental protocols for studying this interaction, and visual representations of the signaling pathways involved.

Data Presentation: The this compound-BRCA1 Interaction

Table 1: Summary of Qualitative and Contextual Data on this compound-BRCA1 Interaction

ParameterObservationExperimental EvidenceReferences
Direct Interaction YesYeast Two-Hybrid, Co-immunoprecipitation[1][2][6]
BRCA1 Interacting Domain BRCT domainsGST pull-down assays[3][4][5]
This compound Interacting Region Middle region (binds c-Fos, a component of the AP-1 transcription factor complex that this compound regulates)Deletion mutation analysis[6]
Functional Consequences Co-regulation of gene transcription, involvement in DNA damage responseGene expression profiling (microarray, qRT-PCR), functional assays[1][7][8]
Complex Formation This compound is a subunit of the Negative Elongation Factor (NELF) complex, which interacts with RNA Polymerase II. BRCA1 is also known to associate with the transcription machinery.Co-immunoprecipitation, structural studies of the NELF complex[9][10][11]

Signaling Pathways Involving this compound and BRCA1

The interaction between this compound and BRCA1 is central to two major cellular processes: transcriptional regulation and the DNA damage response.

Transcriptional Regulation via the NELF Complex

This compound is an integral subunit of the Negative Elongation Factor (NELF) complex, which plays a crucial role in pausing RNA Polymerase II (Pol II) at the promoter-proximal region of many genes.[9][10][12] This pausing is a key regulatory step in transcription. The interaction with BRCA1 suggests a mechanism by which BRCA1 can influence the expression of a wide array of genes by modulating the activity of the NELF complex.

Transcriptional_Regulation cluster_factors Regulatory Factors RNA Pol II RNA Pol II DSIF DSIF RNA Pol II->DSIF Association NELF NELF DSIF->NELF Cooperative Binding NELF->RNA Pol II BRCA1 BRCA1 BRCA1->RNA Pol II Modulation This compound This compound BRCA1->this compound Interaction This compound->NELF Component of Other TFs Other TFs Other TFs->RNA Pol II Recruitment

This compound-BRCA1 in Transcriptional Pausing
Role in the DNA Damage Response

BRCA1 is a key player in the DNA damage response (DDR), particularly in the repair of double-strand breaks through homologous recombination.[13][14][15][16] Upon DNA damage, BRCA1 is phosphorylated by kinases such as ATM and Chk2.[13][14][15] This phosphorylation is a critical event that allows BRCA1 to localize to sites of DNA damage and interact with other repair proteins. The interaction with this compound, a component of the transcriptional machinery, suggests a link between DNA repair and the regulation of gene expression following DNA damage. This could involve pausing the transcription of certain genes to allow for repair or activating the transcription of genes involved in the DDR.

DNA_Damage_Response DNA Damage DNA Damage ATM ATM DNA Damage->ATM Chk2 Chk2 DNA Damage->Chk2 BRCA1 BRCA1 ATM->BRCA1 Phosphorylates Chk2->BRCA1 Phosphorylates BRCA1(P) BRCA1-P BRCA1->BRCA1(P) This compound This compound BRCA1(P)->this compound Modulates Interaction DNA Repair DNA Repair BRCA1(P)->DNA Repair Cell Cycle Arrest Cell Cycle Arrest BRCA1(P)->Cell Cycle Arrest Transcriptional Regulation Transcriptional Regulation This compound->Transcriptional Regulation

This compound-BRCA1 in the DNA Damage Response

Experimental Protocols

Yeast Two-Hybrid (Y2H) Screen for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify protein-protein interactions.[17][18][19][20]

Experimental Workflow:

Y2H_Workflow cluster_prep Plasmid Construction cluster_transform Yeast Transformation cluster_selection Selection & Screening cluster_analysis Analysis of Positives Bait Bait Plasmid (e.g., pGBKT7-BRCA1) Transformation Co-transformation Bait->Transformation Prey Prey Library (e.g., pGADT7-cDNA) Prey->Transformation Yeast Yeast Strain (e.g., AH109) Yeast->Transformation Medium Medium Stringency (SD/-Trp/-Leu/-His) Transformation->Medium High High Stringency (SD/-Trp/-Leu/-His/-Ade + X-α-Gal) Medium->High Isolation Prey Plasmid Isolation High->Isolation Sequencing Sequencing of Insert Isolation->Sequencing Validation Interaction Validation (e.g., Co-IP) Sequencing->Validation

Yeast Two-Hybrid Experimental Workflow

Detailed Methodology:

  • Plasmid Construction:

    • Clone the full-length or specific domains of BRCA1 (e.g., the BRCT domains) into a "bait" vector (e.g., pGBKT7) to create a fusion with a DNA-binding domain (e.g., GAL4-BD).

    • Prepare a "prey" library by cloning a cDNA library from a relevant cell line or tissue into a prey vector (e.g., pGADT7) to create fusions with a transcriptional activation domain (e.g., GAL4-AD).

  • Yeast Transformation:

    • Co-transform the bait plasmid and the prey library into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.[18]

  • Selection and Screening:

    • Plate the transformed yeast on a medium-stringency selective medium (e.g., SD/-Trp/-Leu/-His) to select for yeast that have taken up both plasmids and where the interaction is strong enough to activate the HIS3 reporter gene.

    • Incubate plates at 30°C for 3-7 days.

    • Pick surviving colonies and re-streak them onto a high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) and a medium containing a chromogenic substrate (e.g., X-α-Gal) to test for the activation of additional reporter genes (ADE2 and MEL1). True positive interactions will result in growth and a color change.[18]

  • Analysis of Positive Clones:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Transform the isolated plasmids into E. coli for amplification.

    • Sequence the cDNA insert in the prey plasmid to identify the interacting protein (in this case, this compound).

    • Validate the interaction using an independent method such as co-immunoprecipitation.

Co-immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study protein-protein interactions in a cellular context.[21][22][23][24][25]

Experimental Workflow:

CoIP_Workflow cluster_lysis Cell Lysis & Lysate Prep cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_detection Detection Cells Cell Culture Lysis Lysis with Non-denaturing Buffer Cells->Lysis Clarification Centrifugation Lysis->Clarification Antibody Incubate with Anti-BRCA1 Antibody Clarification->Antibody Beads Add Protein A/G Beads Antibody->Beads Incubation Incubate to form Ab-Ag-Bead Complex Beads->Incubation Wash Wash Beads to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS SDS-PAGE Elution->SDS Western Western Blot with Anti-Cobra1 Antibody SDS->Western

Co-immunoprecipitation Experimental Workflow

Detailed Methodology:

  • Cell Lysis:

    • Culture cells of interest (e.g., MCF-7 breast cancer cells) to confluency.

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Incubate on ice and then clarify the lysate by centrifugation to pellet cellular debris.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G-agarose or magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., anti-BRCA1) or a control IgG overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Perform a Western blot using a primary antibody against the "prey" protein (e.g., anti-Cobra1) to detect its presence in the immunoprecipitated complex.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest.[7][8][26][27]

Experimental Workflow:

ChIP_seq_Workflow cluster_chip Chromatin Immunoprecipitation cluster_seq Sequencing cluster_analysis Data Analysis Crosslink Crosslink Proteins to DNA Shear Shear Chromatin Crosslink->Shear IP Immunoprecipitate with Anti-BRCA1/Cobra1 Antibody Shear->IP Reverse Reverse Crosslinks & Purify DNA IP->Reverse Library Library Preparation Reverse->Library Sequencing Next-Generation Sequencing Library->Sequencing Mapping Read Mapping to Reference Genome Sequencing->Mapping Peak Peak Calling Mapping->Peak Motif Motif Analysis Peak->Motif Annotation Peak Annotation Motif->Annotation

ChIP-seq Experimental Workflow

Detailed Methodology:

  • Chromatin Immunoprecipitation:

    • Crosslink proteins to DNA in living cells using formaldehyde.

    • Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.

    • Immunoprecipitate the chromatin using an antibody specific to the protein of interest (e.g., anti-BRCA1 or anti-Cobra1).

    • Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Sequencing:

    • Prepare a DNA library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform high-throughput sequencing of the DNA library.

  • Data Analysis:

    • Map the sequencing reads to a reference genome.

    • Perform peak calling to identify genomic regions that are significantly enriched for the protein of interest.

    • Perform motif analysis to identify consensus DNA binding sequences within the called peaks.

    • Annotate the peaks to identify the genes located near the binding sites and perform functional enrichment analysis.

Conclusion and Future Directions

The interaction between this compound and BRCA1 represents a key regulatory hub with significant implications for both normal cellular function and the development of cancer. While their physical association and joint roles in transcriptional regulation and the DNA damage response are well-established, further research is needed to elucidate the precise quantitative nature of their binding and the dynamic regulation of their interaction. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this critical protein-protein interaction. Future studies employing techniques such as isothermal titration calorimetry or surface plasmon resonance could provide the much-needed quantitative data on their binding affinity. A deeper understanding of the this compound-BRCA1 axis will undoubtedly open new avenues for the development of targeted therapies for BRCA1-associated cancers and other related diseases.

References

The Discovery and Initial Characterization of Cobra1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the discovery and initial characterization of the protein Cobra1, also known as NELF-B. It is intended for researchers, scientists, and drug development professionals. This compound was independently identified through two distinct lines of investigation: as a protein that interacts with the tumor suppressor BRCA1 and as a core subunit of the Negative Elongation Factor (NELF) complex. This guide details its fundamental role in transcriptional regulation, specifically in promoter-proximal pausing of RNA Polymerase II, and its interactions with key cellular proteins. Experimental methodologies that were pivotal in its initial characterization are described, and quantitative data from these early studies are summarized. Furthermore, this document presents visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's molecular functions.

Discovery of this compound

The protein now known as this compound was brought to light through two separate, yet converging, research paths in the late 1990s and early 2000s.

  • As a BRCA1-Interacting Protein: In a quest to understand the function of the breast cancer susceptibility gene 1 (BRCA1), a yeast two-hybrid screen was employed to identify proteins that physically associate with BRCA1.[1] This screen identified a novel protein, which was subsequently named Co factor o f BRCA1 , or This compound .[2] The interaction was mapped to the BRCT domain of BRCA1, a region known to be crucial for its tumor suppressor function.[1]

  • As a Component of the NELF Complex: Concurrently, research into the mechanisms of transcriptional regulation led to the identification of the Negative Elongation Factor (NELF) complex. This four-subunit complex was found to be responsible for pausing RNA Polymerase II (Pol II) shortly after transcription initiation.[2][3] Through protein purification and micro-sequencing analysis, one of the core subunits of the NELF complex was identified and named NELF-B.[3] It was later confirmed that this compound and NELF-B are the same protein.[2][4]

Initial Characterization: A Dual Role in the Cell

The initial characterization of this compound revealed its involvement in fundamental cellular processes, primarily centered around the regulation of gene expression.

Role in Transcriptional Regulation: The NELF Complex and Promoter-Proximal Pausing

This compound functions as an integral component of the NELF complex, which is composed of four subunits: NELF-A, NELF-B (this compound), NELF-C or NELF-D, and NELF-E.[3][5] The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), binds to RNA Polymerase II and induces promoter-proximal pausing.[3][6] This pausing event occurs approximately 20-60 nucleotides downstream of the transcription start site and is a critical checkpoint in gene expression.[3] The release of this pause is a key regulatory step that allows for productive transcription elongation.[6]

Interaction with BRCA1 and Potential Role in Tumor Suppression

The physical interaction between this compound and BRCA1 suggests a functional link between these two proteins in the context of tumor suppression.[1][7] Both proteins are implicated in the regulation of estrogen receptor alpha (ERα)-dependent transcription.[2][4] The discovery of this interaction hinted at a role for this compound in the cellular pathways governed by BRCA1, including DNA repair and cell cycle control, although its primary characterized function remains in transcriptional regulation.

Regulation of AP-1 Transcriptional Activity

Further studies demonstrated that this compound can inhibit the transcriptional activity of Activator Protein-1 (AP-1).[8] AP-1 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis.[8] this compound was shown to physically interact with the c-Jun and c-Fos components of the AP-1 complex, thereby repressing its ability to activate target genes.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

InteractionMethodQuantitative DataReference
This compound - BRCA1 (BRCT domain)Yeast Two-HybridInteraction detected, but specific binding affinity not initially quantified.[1]
NELF Complex SubunitsCo-immunoprecipitationStoichiometric association of NELF-A, -B, -C/D, and -E.[3]
This compound - c-Jun/c-Fos (AP-1)Co-immunoprecipitationPhysical association demonstrated.[8]
ExperimentObservationQuantitative ImpactReference
In vitro Transcription Assay with NELFAddition of NELF complex to a transcription reaction.Inhibition of RNA Polymerase II elongation, leading to an accumulation of short transcripts.[3]
Luciferase Reporter Assay for AP-1Ectopic expression of this compound with an AP-1 responsive luciferase reporter.Dose-dependent inhibition of AP-1 transcriptional activity.[8]
siRNA-mediated knockdown of this compoundReduction of endogenous this compound levels in the presence of an AP-1 responsive luciferase reporter.Significant enhancement of AP-1-mediated transcriptional activation.[8]
This compound Overexpression in UGCsQuantitative real-time reverse transcription-PCR in primary upper gastrointestinal adenocarcinomas (UGCs).Overexpression of this compound mRNA detected in 28 of 35 (79%) primary UGCs.[9]
TFF1 Expression in UGCs with High this compoundImmunohistochemical analysis of UGC tissue arrays.Simultaneous loss of TFF1 expression and overexpression of this compound in 42 of 70 (60%) tumors.[9]

Experimental Protocols

Detailed methodologies for the key experiments that were instrumental in the initial characterization of this compound are provided below.

Yeast Two-Hybrid Screen for BRCA1-Interacting Proteins

This protocol is a generalized procedure for identifying protein-protein interactions.

  • Bait and Prey Plasmid Construction: The cDNA encoding the BRCT domain of BRCA1 (bait) is cloned into a yeast expression vector containing a DNA-binding domain (e.g., GAL4-BD). A cDNA library (prey) is cloned into a separate yeast expression vector containing a transcriptional activation domain (e.g., GAL4-AD).

  • Yeast Transformation: A suitable yeast reporter strain (e.g., containing HIS3 and LacZ reporter genes under the control of GAL4 upstream activating sequences) is co-transformed with the bait plasmid and the prey library plasmids.

  • Selection of Interactors: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine). Only yeast cells in which the bait and prey proteins interact will reconstitute a functional transcription factor, leading to the expression of the reporter genes and allowing for growth on the selective media.

  • Verification of Interactions: Positive colonies are further tested for the expression of the second reporter gene (e.g., LacZ) using a colorimetric assay (e.g., β-galactosidase assay). Prey plasmids from confirmed positive clones are isolated and sequenced to identify the interacting protein.

Co-immunoprecipitation of the NELF Complex

This protocol outlines the steps to demonstrate the association of this compound with other NELF subunits.

  • Cell Lysis: Cells are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

  • Pre-clearing: The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to one of the NELF subunits (e.g., anti-NELF-A) or a control antibody (e.g., IgG) overnight at 4°C.

  • Immune Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other NELF subunits (e.g., anti-Cobra1/NELF-B, anti-NELF-E) to detect their presence in the immunoprecipitated complex.

In Vitro Transcription Assay for RNA Polymerase II Pausing

This assay is used to demonstrate the effect of the NELF complex on transcription elongation.

  • Template Preparation: A DNA template containing a promoter and a G-less cassette is used. The absence of guanosine (B1672433) in the cassette allows for the generation of a defined length transcript in the absence of GTP.

  • Transcription Reaction Setup: The DNA template is incubated with nuclear extract or purified transcription factors, RNA Polymerase II, and a mixture of ATP, CTP, and UTP (and radiolabeled UTP for detection), but lacking GTP.

  • Initiation and Pausing: The reaction is allowed to proceed, permitting transcription initiation and elongation until the polymerase reaches the end of the G-less cassette, where it pauses due to the absence of GTP.

  • Addition of NELF and DSIF: The purified NELF complex and DSIF are added to the reaction.

  • Elongation Chase: A high concentration of all four NTPs (including GTP) is added to allow the paused polymerases to resume elongation.

  • Analysis of Transcripts: The RNA transcripts are purified and analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography. The presence of NELF and DSIF will result in an accumulation of shorter, paused transcripts compared to the control reaction.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine if this compound is associated with specific gene promoters in vivo.

  • Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Sonication: The cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for this compound or a control IgG overnight at 4°C.

  • Immune Complex Capture and Washing: Protein A/G-agarose beads are used to capture the antibody-chromatin complexes, followed by a series of washes to remove non-specific interactions.

  • Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the protein-DNA cross-links are reversed by heating in the presence of a high salt concentration.

  • DNA Purification: The DNA is purified to remove proteins.

  • Analysis: The purified DNA is analyzed by PCR or quantitative PCR (qPCR) using primers specific for the promoter regions of interest to determine the enrichment of these sequences in the this compound immunoprecipitate compared to the IgG control.

Luciferase Reporter Assay for AP-1 Activity

This assay quantifies the effect of this compound on AP-1-mediated transcription.

  • Cell Transfection: Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple AP-1 binding sites, an expression plasmid for this compound (or siRNA against this compound), and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Cell Treatment: After transfection, cells may be treated with an inducer of AP-1 activity (e.g., phorbol (B1677699) esters).

  • Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency. The effect of this compound on AP-1 activity is determined by comparing the normalized luciferase activity in the presence and absence of this compound expression or knockdown.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the direct interaction of a protein with a specific DNA sequence.

  • Probe Preparation: A short DNA probe containing the AP-1 binding site is synthesized and labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag.

  • Binding Reaction: The labeled probe is incubated with purified AP-1 protein (c-Jun/c-Fos) in the presence or absence of purified this compound protein in a binding buffer.

  • Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

  • Detection: The gel is dried and exposed to X-ray film or an appropriate imaging system to visualize the labeled DNA probe. A slower migrating band will be observed when the protein is bound to the DNA probe (a "shift"). The effect of this compound on AP-1 binding to DNA can be assessed by observing changes in the intensity or mobility of the shifted band.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Cobra1_NELF_Pathway cluster_transcription Transcription Initiation cluster_pausing Promoter-Proximal Pausing TSS Transcription Start Site PolII RNA Pol II TSS->PolII binds DSIF DSIF PolII->DSIF recruits Paused_PolII Paused RNA Pol II NELF_complex NELF-A This compound (NELF-B) NELF-C/D NELF-E DSIF->NELF_complex recruits NELF_complex->Paused_PolII induces pausing

Caption: The NELF complex, containing this compound, induces promoter-proximal pausing of RNA Polymerase II.

Cobra1_BRCA1_AP1_Interactions cluster_BRCA1 Tumor Suppression Pathway cluster_AP1 AP-1 Signaling Pathway This compound This compound (NELF-B) BRCA1 BRCA1 This compound->BRCA1 interacts with AP1 AP-1 (c-Jun/c-Fos) This compound->AP1 inhibits ER_alpha Estrogen Receptor α BRCA1->ER_alpha regulates Proliferation Cell Proliferation & Differentiation AP1->Proliferation promotes

Caption: this compound interacts with BRCA1 and inhibits the transcriptional activity of AP-1.

Co_IP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-Cobra1 antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (Probe for NELF subunits) elute->analysis end End: Detect Protein Complex analysis->end

Caption: A generalized workflow for the co-immunoprecipitation of the NELF complex using a this compound antibody.

Conclusion

The discovery and initial characterization of this compound revealed its identity as a key transcriptional regulator with multifaceted roles. Its identification as both a BRCA1-interacting protein and a core component of the NELF complex has placed it at the intersection of cancer biology and fundamental gene expression regulation. The experimental approaches detailed in this guide were crucial in elucidating its primary function in mediating promoter-proximal pausing of RNA Polymerase II and its ability to modulate the activity of other important transcription factors like AP-1. These foundational studies have paved the way for ongoing research into the diverse and context-dependent functions of this compound in health and disease, making it a continued subject of interest for both basic research and therapeutic development.

References

An In-depth Technical Guide to the Structural Domains and Functions of Cobra1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical nuclear protein involved in the regulation of gene expression. Initially identified as a protein that interacts with the tumor suppressor BRCA1, this compound is now recognized as an essential subunit of the Negative El हम आपको गैर-मौजूद this compound प्रोटीन के बारे में जानकारी प्रदान नहीं कर सकते हैं। of Factor (NELF) complex. This complex plays a pivotal role in transcriptional pausing, a key regulatory step in the expression of many genes, particularly those that are stimulus-responsive. By stalling RNA Polymerase II (Pol II) at promoter-proximal regions, the NELF complex, with this compound as a core component, provides a checkpoint for the fine-tuning of gene expression. Dysregulation of this compound has been implicated in various diseases, including cancer, making it an important subject of study for both basic research and therapeutic development.

This technical guide provides a comprehensive overview of the structural domains of the human this compound protein and their associated functions, with a focus on its interactions with key binding partners.

Structural and Functional Domains of this compound

The human this compound protein is a multi-domain protein that is predicted to adopt a HEAT (Huntingtin, Elongation factor 3, A subunit of protein phosphatase 2A, and TOR1) repeat fold. This structure, composed of repeating alpha-helical pairs, provides a flexible scaffold for protein-protein interactions, which is central to this compound's function as a core component of the NELF complex. While the precise boundaries of all functional domains are still under investigation, several key regions have been identified through functional assays and structural studies.

N-Terminal Domain

The N-terminal region of this compound is crucial for the assembly of the NELF complex. It directly interacts with the NELF-A and NELF-C subcomplex (NELF-AC).[1] This interaction is fundamental for the overall integrity and function of the NELF complex in mediating transcriptional pausing.

Middle Region: The c-Fos Interaction Domain

A "middle region" of the this compound protein has been identified as the binding site for the transcription factor c-Fos, a component of the Activator Protein-1 (AP-1) complex.[2] This interaction is significant as it links this compound to the regulation of AP-1 mediated transcription. The binding of this compound to c-Fos leads to the inhibition of AP-1 transcriptional activity.[2]

C-Terminal Region: The NELFE Interaction Domain

Studies involving C-terminal truncations of this compound have suggested that the C-terminal region is involved in the interaction with another NELF subunit, NELFE. A C-terminal deletion mutant (Δ-C60) was shown to retain its interaction with NELFA and NELFC but lost its ability to bind NELFE. This indicates that the C-terminus of this compound is essential for anchoring NELFE to the NELF complex.

Key Molecular Interactions and Signaling Pathways

This compound functions at the crossroads of several important cellular signaling pathways, primarily through its protein-protein interactions.

This compound in the NELF Complex and Transcriptional Pausing

As a central component of the NELF complex, this compound is integral to the process of promoter-proximal pausing of RNA Polymerase II. The NELF complex, in conjunction with the DSIF (DRB-Sensitivity Inducing Factor) complex, binds to Pol II shortly after transcription initiation, inducing a pause. This paused state is relieved by the positive transcription elongation factor b (P-TEFb), which phosphorylates the NELF complex and the C-terminal domain of Pol II, leading to the dissociation of NELF and the resumption of transcription elongation.

Transcriptional Pausing Pathway RNA Pol II RNA Pol II Transcription Initiation Transcription Initiation RNA Pol II->Transcription Initiation at Promoter Promoter Promoter Paused Pol II Complex Paused Pol II Complex Transcription Initiation->Paused Pol II Complex NELF & DSIF binding Elongating Pol II Elongating Pol II Paused Pol II Complex->Elongating Pol II P-TEFb action Gene Body Gene Body Elongating Pol II->Gene Body Transcription NELF Complex NELF Complex NELF Complex->Paused Pol II Complex DSIF DSIF DSIF->Paused Pol II Complex P-TEFb P-TEFb Phosphorylation Phosphorylation P-TEFb->Phosphorylation Phosphorylation->Paused Pol II Complex dissociates NELF

This compound in the NELF-mediated transcriptional pausing pathway.

Interaction with BRCA1

This compound was initially identified through its interaction with the breast cancer susceptibility protein, BRCA1.[3] This interaction occurs between this compound and the BRCT (BRCA1 C-Terminus) domains of BRCA1.[3] While the exact functional consequence of this direct interaction is still being elucidated, it is suggested that this compound and BRCA1 may cooperate in common gene regulatory pathways to suppress breast cancer progression.[3]

Regulation of AP-1 Activity

This compound directly interacts with c-Fos, a key component of the AP-1 transcription factor complex, through its middle region.[2] This interaction leads to the inhibition of AP-1 transcriptional activity.[2] The AP-1 pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By modulating AP-1 activity, this compound can influence these critical cellular outcomes.

This compound-AP1 Interaction This compound This compound c-Fos c-Fos This compound->c-Fos binds & inhibits AP-1 Complex AP-1 Complex c-Fos->AP-1 Complex c-Jun c-Jun c-Jun->AP-1 Complex Transcription Transcription AP-1 Complex->Transcription activates AP-1 Target Genes AP-1 Target Genes Transcription->AP-1 Target Genes

Inhibition of AP-1 transcriptional activity by this compound.

Cytoplasmic Functions and PI3K/AKT Signaling

Recent evidence suggests that this compound may also have functions in the cytoplasm that are independent of its role in transcriptional pausing. These studies indicate a physical and functional interaction between cytoplasmic this compound and components of the prosurvival PI3K/AKT signaling pathway. While the precise mechanisms are still under investigation, this finding opens up new avenues for understanding the diverse roles of this compound in cellular regulation.

Cobra1_PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Targets Downstream Targets AKT->Downstream Targets phosphorylates Cobra1_cyto This compound Cobra1_cyto->AKT interacts with Growth Factor Growth Factor Growth Factor->Receptor binds

Putative interaction of cytoplasmic this compound with the PI3K/AKT pathway.

Quantitative Data on this compound Interactions

At present, there is a limited amount of publicly available quantitative data on the binding affinities of this compound with its interaction partners. One study investigating the interaction of the BRCA1-BRCT domain with a phosphorylated peptide reported dissociation constants (Kd) in the micromolar range (0.18 ± 0.05 μM to 0.41 ± 0.03 μM), providing an insight into the strength of interactions involving this domain of BRCA1.[4] However, direct quantitative measurements for the this compound-BRCA1 interaction, as well as for this compound's interactions with c-Fos and other NELF subunits, are not yet widely reported in the literature. Further biophysical studies are required to precisely quantify these interactions.

Interacting PartnerThis compound Domain/RegionBinding Affinity (Kd)Reference
NELF-A / NELF-CN-Terminal DomainNot Reported[1]
c-FosMiddle RegionNot Reported[2]
NELF-EC-Terminal RegionNot Reported
BRCA1 (BRCT domains)Not fully mappedNot directly reported for this compound[3]

Experimental Protocols

Detailed, step-by-step protocols for key experiments are essential for the reproducible study of this compound. The following sections provide generalized methodologies for co-immunoprecipitation, chromatin immunoprecipitation, and luciferase reporter assays, which can be adapted for the specific investigation of this compound.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol describes a general workflow for immunoprecipitating this compound and its interacting partners from cell lysates.

CoIP_Workflow Cell_Lysate Prepare Cell Lysate (non-denaturing buffer) Pre-clearing Pre-clear with control beads Cell_Lysate->Pre-clearing Incubation Incubate with anti-Cobra1 antibody Pre-clearing->Incubation Capture Capture with Protein A/G beads Incubation->Capture Washing Wash beads to remove non-specific binding Capture->Washing Elution Elute bound proteins Washing->Elution Analysis Analyze by Western Blot (detect interacting partners) Elution->Analysis

General workflow for Co-immunoprecipitation of this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer or a non-denaturing buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-Cobra1 antibody

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Magnetic rack (for magnetic beads) or centrifuge

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-Cobra1 antibody or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

  • Immune Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.

Chromatin Immunoprecipitation (ChIP) to Identify this compound Target Genes

This protocol outlines the general steps for performing ChIP to identify the genomic regions where this compound is bound.

ChIP_Workflow Crosslinking Crosslink proteins to DNA (e.g., with formaldehyde) Cell_Lysis_ChIP Lyse cells and isolate nuclei Crosslinking->Cell_Lysis_ChIP Chromatin_Shearing Shear chromatin (sonication or enzymatic digestion) Cell_Lysis_ChIP->Chromatin_Shearing IP_ChIP Immunoprecipitate with anti-Cobra1 antibody Chromatin_Shearing->IP_ChIP Washing_ChIP Wash to remove non-specific binding IP_ChIP->Washing_ChIP Elution_Reverse_Crosslinking Elute and reverse crosslinks Washing_ChIP->Elution_Reverse_Crosslinking DNA_Purification Purify DNA Elution_Reverse_Crosslinking->DNA_Purification Analysis_ChIP Analyze DNA by qPCR or sequencing (ChIP-seq) DNA_Purification->Analysis_ChIP

General workflow for Chromatin Immunoprecipitation of this compound.

Materials:

  • Formaldehyde (B43269) (for crosslinking)

  • Glycine (to quench crosslinking)

  • Cell lysis and nuclear lysis buffers

  • Chromatin shearing equipment (sonicator or micrococcal nuclease)

  • Anti-Cobra1 antibody and control IgG

  • Protein A/G beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

Procedure:

  • Crosslinking: Treat cultured cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Lyse the nuclei to release the chromatin.

  • Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with the anti-Cobra1 antibody or control IgG overnight at 4°C.

  • Immune Complex Capture: Capture the antibody-chromatin complexes with Protein A/G beads.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating in the presence of high salt.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

  • Analysis: Analyze the purified DNA by quantitative PCR (qPCR) for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay to Measure AP-1 Inhibition by this compound

This protocol describes how to use a luciferase reporter assay to quantify the inhibitory effect of this compound on AP-1 transcriptional activity.

Luciferase_Assay_Workflow Cell_Culture Culture cells (e.g., HEK293T) Transfection Co-transfect with: - AP-1 luciferase reporter - Renilla control vector - this compound expression vector (or empty vector) Cell_Culture->Transfection Stimulation Stimulate AP-1 pathway (e.g., with PMA) Transfection->Stimulation Cell_Lysis_Luc Lyse cells Stimulation->Cell_Lysis_Luc Luciferase_Assay Measure Firefly and Renilla luciferase activity Cell_Lysis_Luc->Luciferase_Assay Data_Analysis Normalize Firefly to Renilla activity and compare this compound vs. control Luciferase_Assay->Data_Analysis

Workflow for Luciferase Reporter Assay to assess this compound's effect on AP-1.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • AP-1 luciferase reporter plasmid (containing AP-1 binding sites upstream of a luciferase gene)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • An expression plasmid for this compound

  • An empty expression vector (as a control)

  • Transfection reagent

  • AP-1 pathway activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the this compound expression plasmid or the empty vector control.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Stimulation: Treat the cells with an AP-1 activator (e.g., PMA) for a specified period (e.g., 6-8 hours) to induce AP-1 activity. Include an unstimulated control.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency. Compare the normalized luciferase activity in cells overexpressing this compound to the empty vector control to determine the effect of this compound on AP-1 transcriptional activity.

Conclusion

This compound is a multifaceted protein with crucial roles in transcriptional regulation and potentially other cellular processes. Its function as a core component of the NELF complex places it at the heart of the transcriptional pausing machinery, a fundamental mechanism for controlling gene expression. The structural domains of this compound facilitate its interactions with other NELF subunits, BRCA1, and transcription factors like c-Fos, thereby integrating various signaling inputs to modulate gene expression. While much has been learned about the qualitative functions of this compound's domains, a deeper quantitative understanding of its molecular interactions is needed. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the intricate biology of this compound, which may ultimately lead to the development of novel therapeutic strategies for diseases where its function is dysregulated.

References

The Role of Cobra1 in Estrogen Receptor Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cobra1, also known as Negative Elongation Factor B (NELF-B), is a critical regulator of Estrogen Receptor alpha (ERα) signaling. It functions as a corepressor, attenuating estrogen-dependent gene transcription through a novel mechanism involving the pausing of RNA Polymerase II (RNAPII). This guide provides an in-depth technical overview of this compound's role in ERα signaling, including its mechanism of action, its implication in breast cancer, and detailed experimental protocols for its study. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this important transcriptional regulator.

Introduction to this compound and its Core Function

This compound was initially identified as a cofactor of the BRCA1 tumor suppressor protein. Subsequent research has established it as an integral subunit of the four-protein Negative Elongation Factor (NELF) complex. The NELF complex is a key regulator of gene expression, acting to stall RNAPII at the promoter-proximal region of many genes, thereby creating a transcriptional checkpoint. In the context of estrogen signaling, this compound plays a pivotal role in modulating the activity of ERα, a ligand-activated transcription factor that is a key driver in the development and progression of the majority of breast cancers.

Mechanism of this compound-Mediated Repression of ERα Signaling

This compound directly interacts with the ERα protein. Upon stimulation by estrogen, ERα recruits this compound and the entire NELF complex to the promoters of its target genes. This recruitment does not prevent the assembly of the initial transcription machinery but rather induces a pause in RNAPII elongation shortly after transcription initiation. This stalling of RNAPII attenuates the transcriptional output of estrogen-responsive genes, providing a mechanism to fine-tune the hormonal response.

Signaling Pathway Diagram

Cobra1_ER_Signaling cluster_nucleus Nucleus cluster_nelf NELF Complex Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive binds ERa_active ERα (active) ERa_inactive->ERa_active activates ERE Estrogen Response Element (ERE) ERa_active->ERE binds to This compound This compound (NELF-B) ERa_active->this compound recruits Promoter Promoter ERE->Promoter NELFA NELF-A This compound->NELFA NELFC_D NELF-C/D This compound->NELFC_D NELFE NELF-E This compound->NELFE Paused_RNAPII Paused RNAPII This compound->Paused_RNAPII induces pausing of RNAPII RNAPII TargetGene Target Gene RNAPII->TargetGene transcribes (attenuated) RNAPII->Paused_RNAPII Promoter->RNAPII recruits Transcription_Attenuation Transcription Attenuation Paused_RNAPII->Transcription_Attenuation

This compound-mediated repression of ERα signaling pathway.

Quantitative Data on this compound Function

While extensive qualitative data exists, specific quantitative values for some interactions are not consistently reported across the literature. The following tables summarize the available quantitative data and highlight areas where further quantitative investigation is needed.

Table 1: this compound-ERα Interaction and NELF Complex Stoichiometry
ParameterValueRemarks
This compound-ERα Binding Affinity (Kd) Not consistently reportedDirect interaction is confirmed through co-immunoprecipitation and yeast two-hybrid assays. The precise binding affinity has not been definitively quantified in the reviewed literature.
NELF Complex Stoichiometry 1:1:1:1 (NELF-A:B:C/D:E)The NELF complex is a heterotetramer. NELF-C and NELF-D may exist in distinct NELF complexes.
This compound-ERα Interaction Stoichiometry Not determinedThe precise stoichiometry of the this compound-ERα interaction at the promoter in the context of the full NELF complex and other co-regulators is not yet fully elucidated.
Table 2: Effects of this compound Knockdown on ERα Signaling and Cell Phenotype
ParameterEffect of this compound KnockdownQuantitative DataSource
RNAPII Pausing Index ReductionDepletion of this compound significantly reduces the Pol II pausing index at target gene promoters. For example, at the TRIB1 and ELF3 loci in T47D cells, a notable decrease in the pausing index was observed.[1]
ERα Target Gene Expression (e.g., pS2) IncreaseKnockdown of this compound leads to a significant increase in the transcription of ERα-responsive genes. However, specific fold-change values vary between studies and target genes.[2]
Breast Cancer Cell Proliferation IncreaseDepletion of this compound in ERα-positive breast cancer cell lines (e.g., MCF-7) results in enhanced cell proliferation. Precise fold-change in proliferation rate is not consistently reported.[3]

This compound in Breast Cancer and as a Potential Therapeutic Target

Lower expression of this compound is correlated with breast cancer progression, metastasis, and recurrence, suggesting its role as a tumor suppressor.[1][4] The attenuation of ERα signaling by this compound is a crucial mechanism for controlling estrogen-driven cell proliferation. Therefore, the loss of this compound function can lead to the hyper-activation of ERα target genes, promoting tumor growth.

Furthermore, there is evidence suggesting a link between this compound and resistance to endocrine therapies like tamoxifen (B1202). Tumors with low this compound expression might be less responsive to tamoxifen treatment due to the heightened ERα signaling. This makes this compound and the NELF complex potential targets for novel therapeutic strategies aimed at restoring the normal regulation of ERα activity in breast cancer.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in ERα signaling.

Co-Immunoprecipitation (Co-IP) of this compound and ERα

This protocol is for confirming the in vivo interaction between this compound and ERα in a cell line such as MCF-7.

Materials:

  • MCF-7 cells

  • Estrogen-depleted medium (phenol red-free medium with charcoal-stripped serum)

  • 17β-estradiol (E2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-Cobra1 antibody

  • Anti-ERα antibody

  • Normal rabbit/mouse IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., modified RIPA buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture MCF-7 cells in estrogen-depleted medium for 3-4 days.

  • Treat cells with 10 nM E2 or vehicle (ethanol) for 1 hour.

  • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with anti-Cobra1 antibody or normal IgG overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-ERα antibody.

Co-Immunoprecipitation Workflow Diagram

CoIP_Workflow start Start cell_culture Culture MCF-7 cells (estrogen-depleted) start->cell_culture treatment Treat with E2 or Vehicle cell_culture->treatment lysis Cell Lysis treatment->lysis pre_clearing Pre-clear Lysate with beads lysis->pre_clearing incubation Incubate with Anti-Cobra1 Ab or IgG pre_clearing->incubation bead_capture Capture with Protein A/G beads incubation->bead_capture wash Wash beads bead_capture->wash elution Elute proteins wash->elution analysis SDS-PAGE & Western Blot for ERα elution->analysis end End analysis->end

Workflow for Co-Immunoprecipitation of this compound and ERα.
Chromatin Immunoprecipitation (ChIP) Assay

This protocol details how to perform a ChIP assay to investigate the recruitment of this compound and the NELF complex to the promoters of ERα target genes (e.g., the pS2/TFF1 promoter).

Materials:

  • MCF-7 cells

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer

  • Sonication equipment

  • Anti-Cobra1, anti-NELF-E, and anti-ERα antibodies

  • Normal rabbit/mouse IgG

  • Protein A/G magnetic beads

  • ChIP wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for the pS2 promoter and a negative control region

Procedure:

  • Culture and treat MCF-7 cells as described for Co-IP.

  • Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Perform immunoprecipitation overnight at 4°C with specific antibodies or IgG.

  • Capture antibody-chromatin complexes with protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin and reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K, and purify the DNA.

  • Quantify the enrichment of the pS2 promoter region by qPCR.

ChIP-qPCR Workflow Diagram

ChIP_Workflow start Start crosslinking Cross-link cells with formaldehyde start->crosslinking lysis_sonication Cell Lysis and Chromatin Sonication crosslinking->lysis_sonication immunoprecipitation Immunoprecipitation with This compound/NELF/ERα Ab lysis_sonication->immunoprecipitation capture Capture complexes with beads immunoprecipitation->capture wash Wash beads capture->wash elution_reverse Elution and Reverse Cross-linking wash->elution_reverse dna_purification DNA Purification elution_reverse->dna_purification qPCR qPCR analysis of target promoters dna_purification->qPCR end End qPCR->end

Workflow for Chromatin Immunoprecipitation (ChIP).
Luciferase Reporter Assay

This assay measures the effect of this compound on ERα-mediated transcriptional activity using a reporter plasmid containing an Estrogen Response Element (ERE) driving the expression of a luciferase gene.

Materials:

  • HEK293T or MCF-7 cells

  • ERE-luciferase reporter plasmid

  • ERα expression plasmid (if using non-ERα expressing cells)

  • This compound expression plasmid or siRNA against this compound

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect cells with the ERE-luciferase reporter, ERα plasmid (if needed), this compound expression plasmid or siRNA, and the Renilla plasmid.

  • After 24-48 hours, treat the cells with E2 or vehicle.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

This compound is a key corepressor of ERα that fine-tunes estrogen-mediated gene expression by inducing RNAPII pausing. Its role in breast cancer progression highlights its importance as a potential biomarker and therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate role of this compound in estrogen receptor signaling and its implications in disease. Further research is warranted to precisely quantify the biophysical interactions of the NELF complex with ERα and to explore therapeutic strategies targeting this pathway.

References

Cobra1: A Key Regulator of Cell Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical component of the four-subunit Negative Elongation Factor (NELF) complex.[1] This complex plays a pivotal role in transcriptional regulation by pausing RNA polymerase II (Pol II) at the promoter-proximal region of genes.[1] Initially identified as a BRCA1-interacting protein, this compound has emerged as a multifaceted regulator of fundamental cellular processes, including cell proliferation and apoptosis. Its impact on these processes is highly context-dependent, varying with cell type and the specific signaling pathways involved. This guide provides a comprehensive overview of the molecular mechanisms by which this compound influences cell fate, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The Dichotomous Role of this compound in Cell Proliferation

This compound's influence on cell proliferation is not monolithic; it can act as either a suppressor or a promoter of cell growth depending on the cellular context. This dual functionality is primarily attributed to its interactions with different transcription factors and its role in modulating key signaling pathways.

This compound as a Suppressor of Proliferation: The Estrogen Receptor α (ERα) Axis

In the context of breast cancer, particularly in estrogen receptor-positive (ERα+) cells, this compound functions as a tumor suppressor by negatively regulating ERα-mediated gene transcription.[2] The NELF complex, through its this compound subunit, is recruited to ERα-responsive promoters upon estrogen stimulation.[2] This recruitment leads to the stalling of RNA Polymerase II, thereby attenuating the expression of estrogen-responsive genes that are critical for cell proliferation.[2]

Cobra1_ERa_Signaling cluster_nucleus Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa Binds and activates ERE Estrogen Response Element (ERE) ERa->ERE Binds to Cobra1_NELF This compound (NELF-B) NELF Complex ERa->Cobra1_NELF Recruits PolII RNA Polymerase II ERE->PolII Recruits Proliferation_Genes Target Genes (e.g., c-Myc, Cyclin D1) PolII->Proliferation_Genes Initiates transcription of Transcription_Stalled Transcription Stalled PolII->Transcription_Stalled Cobra1_NELF->PolII Pauses Proliferation Cell Proliferation Proliferation_Genes->Proliferation Promotes Transcription_Stalled->Proliferation_Genes Inhibits expression of

This compound-mediated repression of ERα signaling pathway.
This compound as a Promoter of Proliferation: The Hepatocellular Carcinoma (HCC) Context

In contrast to its role in breast cancer, this compound has been shown to support cell proliferation and migration in hepatocellular carcinoma (HCC).[1] Studies have demonstrated that knockdown of this compound in HCC cell lines leads to a significant decrease in cell proliferation.[1] This effect is associated with a reduction in the expression of the proliferation marker Ki-67 and the anti-apoptotic protein survivin.[1]

Cell LineTreatmentParameter MeasuredResultReference
HepG2siRNA knockdown of this compoundCell ProliferationSignificant decrease[1]
HepG2siRNA knockdown of this compoundKi-67 ExpressionConcomitant reduction[1]
SNU449siRNA knockdown of this compoundCell ProliferationDecreased[3]
SNU449siRNA knockdown of this compoundKi-67 ExpressionDownregulation[3]

The Emerging Role of this compound in Apoptosis

The involvement of this compound in apoptosis is an area of growing research interest. Evidence suggests that this compound can modulate apoptotic pathways, again in a context-dependent manner.

This compound's Anti-Apoptotic Function in HCC

In HCC, this compound appears to have an anti-apoptotic role. Knockdown of this compound in an intermediate-stage HCC cell line, SNU449, was shown to induce apoptosis.[3] This pro-apoptotic effect was accompanied by the downregulation of survivin, a well-known inhibitor of apoptosis.[3]

Cobra1_Apoptosis_Signaling cluster_cell Hepatocellular Carcinoma Cell This compound This compound Survivin Survivin This compound->Survivin Promotes expression of Caspases Caspases Survivin->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Putative anti-apoptotic signaling of this compound in HCC.
This compound's Pro-Apoptotic Function through AP-1 Inhibition

In other contexts, this compound may promote apoptosis by inhibiting the Activator Protein-1 (AP-1) signaling pathway. This compound has been shown to physically interact with the AP-1 family members, c-Jun and c-Fos, and inhibit AP-1 transcriptional activity.[4] Since AP-1 is known to regulate genes involved in cell survival and proliferation, its inhibition by this compound could potentially lead to apoptosis.

Cobra1_AP1_Signaling cluster_nucleus Nucleus This compound This compound cJun c-Jun This compound->cJun Interacts with cFos c-Fos This compound->cFos Interacts with AP1 AP-1 Complex This compound->AP1 Inhibits activity of cJun->AP1 cFos->AP1 TRE TPA Response Element (TRE) AP1->TRE Binds to Survival_Genes Pro-survival & Anti-apoptotic Genes TRE->Survival_Genes Promotes transcription of Apoptosis Apoptosis Survival_Genes->Apoptosis Inhibits

This compound-mediated inhibition of the AP-1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in cell proliferation and apoptosis.

siRNA-Mediated Knockdown of this compound

Objective: To transiently reduce the expression of this compound in cultured cells.

Materials:

  • Target cells (e.g., HepG2, T47D)

  • This compound-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

  • Western blotting reagents

  • RT-qPCR reagents

Protocol:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Preparation:

    • For each well, dilute 75 pmol of siRNA into 250 µL of Opti-MEM I Medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium and mix gently.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.

  • Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Verification of Knockdown: Harvest the cells and assess this compound protein levels by Western blotting and mRNA levels by RT-qPCR.

Lentiviral shRNA-Mediated Stable Knockdown of this compound

Objective: To create a stable cell line with long-term suppression of this compound expression.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • pLKO.1-shthis compound and pLKO.1-shScramble vectors

  • Transfection reagent (e.g., FuGENE 6)

  • Target cells (e.g., T47D)

  • Polybrene

  • Puromycin (B1679871)

  • Complete growth medium

Protocol:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the pLKO.1-shRNA vector and the packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

  • Transduction:

    • Seed the target cells in a 6-well plate.

    • The next day, infect the cells with the lentiviral supernatant in the presence of Polybrene (final concentration 8 µg/mL).

  • Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Expansion and Verification: Expand the puromycin-resistant clones and verify this compound knockdown by Western blotting and RT-qPCR.

Cell Proliferation Assay (MTS Assay)

Objective: To quantify the effect of this compound modulation on cell proliferation.

Materials:

  • Cells with modulated this compound expression (and controls)

  • 96-well plates

  • Complete growth medium

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Plate reader

Protocol:

  • Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator.

  • MTS Assay: At desired time points (e.g., 24, 48, 72, 96 hours), add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Plot the absorbance values over time to generate a proliferation curve.

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cell migration.

Materials:

  • Cells with modulated this compound expression (and controls)

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Complete growth medium

  • Microscope with a camera

Protocol:

  • Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to confluence.

  • Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.[4]

  • Wash and Refeed: Gently wash the wells with PBS to remove detached cells and then add fresh complete growth medium.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the wound is closed in the control group.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Luciferase Reporter Assay for AP-1 Activity

Objective: To measure the effect of this compound on AP-1 transcriptional activity.

Materials:

  • Cells co-transfected with an AP-1 luciferase reporter plasmid, a Renilla luciferase control plasmid, and a this compound expression or knockdown vector.

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells in a 24-well plate with the appropriate plasmids.

  • Cell Lysis: 24-48 hours post-transfection, lyse the cells using the passive lysis buffer provided in the kit.

  • Luciferase Assay:

    • Add Luciferase Assay Reagent II to each well of a luminometer plate.

    • Add the cell lysate to the wells and measure the firefly luciferase activity.

    • Add Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luciferase activity.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if this compound binds to specific DNA regions (e.g., promoters of ERα target genes).

Materials:

  • Cells treated with or without estrogen

  • Formaldehyde (B43269)

  • Glycine

  • Lysis buffers

  • Sonicator

  • This compound-specific antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR reagents and primers for target DNA regions

Protocol:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with the this compound antibody or control IgG overnight.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding and then elute the complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.

  • Analysis: Use qPCR to quantify the amount of specific DNA sequences immunoprecipitated with the this compound antibody compared to the IgG control.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the interaction between this compound and other proteins (e.g., BRCA1, c-Fos).

Materials:

  • Cell lysate

  • This compound-specific antibody and control IgG

  • Protein A/G magnetic beads

  • IP lysis buffer

  • Wash buffers

  • Elution buffer (or SDS-PAGE sample buffer)

  • Western blotting reagents

Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to maintain protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with the this compound antibody or control IgG overnight.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluates by Western blotting using an antibody against the putative interacting protein.

Conclusion

This compound is a pivotal regulator of cell proliferation and apoptosis, with its function intricately linked to the cellular context and the specific signaling pathways it modulates. Its ability to act as a transcriptional repressor of ERα signaling in breast cancer highlights its tumor-suppressive potential, while its role in promoting proliferation and inhibiting apoptosis in HCC suggests an oncogenic function in this cancer type. Furthermore, its interaction with the AP-1 pathway provides another layer of regulation over cell fate decisions. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the complex roles of this compound. A deeper understanding of the molecular mechanisms governing this compound's context-dependent functions will be crucial for the development of novel therapeutic strategies targeting the pathways it regulates. Further research is warranted to obtain more precise quantitative data on the effects of this compound on proliferation and apoptosis across a wider range of cancer types and to fully delineate the signaling networks in which it participates.

References

understanding the evolutionary conservation of Cobra1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Evolutionary Conservation of Cobra1

For Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound/NELF-B

This compound, also known as Negative Elongation Factor B (NELF-B), is a crucial protein involved in the regulation of gene expression in metazoans. It is a core subunit of the Negative Elongation Factor (NELF) complex, which plays a pivotal role in pausing RNA Polymerase II (Pol II) shortly after transcription initiation. This process of promoter-proximal pausing is a key regulatory step in the expression of many genes, particularly those involved in development and response to stimuli. Understanding the evolutionary conservation of this compound provides insights into the fundamental mechanisms of transcriptional regulation and its importance in the evolution of complex organisms.

This compound was initially identified as a protein that interacts with the breast cancer susceptibility gene product, BRCA1.[1][2] It is one of the four subunits of the NELF complex, which also includes NELF-A, NELF-C/D, and NELF-E.[3] The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), binds to Pol II and induces its pausing about 20-60 nucleotides downstream from the transcription start site.[3] This pause must be released for productive transcription elongation to occur, a process mediated by the positive transcription elongation factor b (P-TEFb).

The study of this compound's evolutionary history is critical for several reasons. It helps to identify the essential, conserved domains and residues that are indispensable for its function. By understanding which parts of the protein are maintained across vast evolutionary distances, we can better predict the functional consequences of mutations. For drug development professionals, this information is valuable for identifying potential therapeutic targets and for understanding the cross-species applicability of novel therapeutic agents.

Evolutionary History and Conservation of the NELF Complex

The evolution of the NELF complex represents a significant innovation in the transcriptional regulatory landscape of animals. The emergence of NELF-mediated pausing provided a new layer of control over gene expression that is thought to have been instrumental in the evolution of complex developmental programs.[4]

Emergence of NELF in Metazoan Evolution

Phylogenetic analyses have revealed that the components of the NELF complex appeared at different stages of eukaryotic evolution. While the DSIF complex (composed of Spt4 and Spt5) is conserved across all eukaryotes, the NELF complex is predominantly found in metazoans.[4] The core subunits of the NELF complex, NELF-B (this compound) and NELF-C/D, are thought to have evolved earlier than the ancillary subunits, NELF-A and NELF-E.[4] The full NELF complex, as found in vertebrates and insects, appears to have been established early in animal evolution.[4][5]

Conservation of NELF Subunits Across Species

Searches for orthologs of the human NELF subunits in various genomes have shown that NELF is conserved in a subset of metazoans, including vertebrates and insects.[5] However, orthologs with significant similarity are generally not found in yeast, nematodes, or plants.[5] This suggests that the NELF-mediated pausing mechanism is a feature that arose specifically within the animal kingdom. The table below summarizes the known conservation of NELF subunits.

SubunitGene NameConservationKey Features
NELF-AWHSC2MetazoansSimilar to hepatitis delta antigen.[5]
NELF-BThis compound MetazoansInteracts with BRCA1; core subunit.[3][5]
NELF-C/DTH1LMetazoansHighly related proteins; core subunit.[5]
NELF-ERDBPMetazoansContains an RNA recognition motif (RRM) critical for NELF activity.[5]

Table 1: Conservation of NELF Complex Subunits.

Structural and Functional Conservation of this compound/NELF-B

The evolutionary conservation of this compound/NELF-B is reflected in both its protein structure and its fundamental function in transcriptional pausing.

Conserved Protein Domains

This compound is predicted to form a HEAT repeat fold, a structural motif known to be involved in protein-protein interactions.[6] While detailed structural information is still emerging, the high degree of sequence conservation in certain regions across different species suggests the presence of functionally critical domains. For instance, the domains responsible for interactions with other NELF subunits and with components of the transcription machinery are expected to be highly conserved.

Conservation of Protein-Protein Interactions

The function of this compound is intrinsically linked to its interactions with other proteins. Within the NELF complex, this compound acts as an integral subunit that helps to bring NELF-A and NELF-E together.[5] The interactions between the NELF subunits are crucial for the assembly and function of the entire complex. Furthermore, the NELF complex interacts with the DSIF-Pol II complex to induce pausing.[5] The conservation of these interactions is essential for the conserved function of NELF across different species. This compound has also been shown to interact with other important cellular proteins, such as BRCA1 and the AP-1 transcription factor.[1][7]

Functional Conservation in Transcriptional Pausing

The primary function of the NELF complex, and therefore of this compound, is to induce promoter-proximal pausing of Pol II. This function appears to be conserved in all metazoans where NELF is present. Studies in both Drosophila and mammalian cells have demonstrated the critical role of NELF in establishing paused Pol II at the 5' end of genes.[8] The degradation of NELF subunits, including this compound, leads to a loss of pausing and altered gene expression.[4]

Signaling Pathways Involving this compound/NELF-B

This compound/NELF-B is a key component of the transcriptional pausing and release pathway, a central regulatory mechanism in gene expression.

The NELF-Mediated Transcriptional Pausing Pathway

Following transcription initiation, Pol II transcribes a short stretch of RNA before it is halted by the combined action of NELF and DSIF. The NELF-E subunit's RNA-binding activity is critical for this pausing activity.[5] This paused state allows for the recruitment of other regulatory factors and ensures that transcription can be rapidly initiated upon receiving the appropriate signals.

NELF_Pausing_Pathway Pol II Pol II Paused_Pol_II Paused_Pol_II Pol II->Paused_Pol_II Elongation (20-60 nt) DSIF DSIF NELF_Complex NELF Complex NELF-A This compound (NELF-B) NELF-C/D NELF-E DSIF->Paused_Pol_II P-TEFb P-TEFb NELF_Complex->Paused_Pol_II P-TEFb->Paused_Pol_II Phosphorylation of DSIF & Pol II CTD NELF Dissociation Elongating_Pol_II Elongating_Pol_II Paused_Pol_II->Elongating_Pol_II Pause Release Productive_Elongation Productive_Elongation Elongating_Pol_II->Productive_Elongation

NELF-mediated transcriptional pausing pathway.
Interaction with DSIF and P-TEFb

The pausing of Pol II is a dynamic process regulated by the interplay between NELF, DSIF, and the positive transcription elongation factor b (P-TEFb). While NELF and DSIF work together to establish the pause, P-TEFb is responsible for releasing the pause. P-TEFb, a cyclin-dependent kinase, phosphorylates the C-terminal domain (CTD) of Pol II and the Spt5 subunit of DSIF.[3] This phosphorylation event leads to the dissociation of the NELF complex from Pol II, allowing for the transition into productive elongation.[3]

Experimental Methodologies for Studying this compound Conservation

A variety of experimental techniques are employed to investigate the evolutionary conservation of proteins like this compound. These can be broadly categorized into sequence-based analysis and functional analysis.

Sequence-Based Analysis

These methods rely on the comparison of protein and DNA sequences from different species to infer evolutionary relationships and identify conserved regions.[9]

  • BLAST (Basic Local Alignment Search Tool): This is often the first step to identify orthologs (genes in different species that evolved from a common ancestral gene) of this compound in other organisms. A protein sequence of human this compound can be used as a query to search against protein or translated nucleotide databases of other species.[9]

  • Multiple Sequence Alignment: Once orthologs are identified, their sequences are aligned to identify conserved amino acid residues and domains. Conserved regions are likely to be important for the protein's structure and function.[9]

  • Phylogenetic Tree Construction: Based on the multiple sequence alignment, a phylogenetic tree can be constructed to visualize the evolutionary relationships between the this compound orthologs. This can help to understand how the protein has evolved over time.

Protocol: In Silico Analysis of this compound Conservation

  • Sequence Retrieval: Obtain the amino acid sequence of human this compound (NELF-B) from a protein database such as UniProt or NCBI.

  • Homology Search: Use the human this compound sequence as a query in a BLASTp (protein-protein BLAST) search against the non-redundant protein sequences database, limiting the search to different taxonomic groups (e.g., vertebrates, insects, etc.) to find putative orthologs.

  • Ortholog Selection: Select a representative set of this compound orthologs from different species based on sequence similarity (E-value and percent identity) and reciprocal best BLAST hits.

  • Multiple Sequence Alignment: Perform a multiple sequence alignment of the selected orthologs using a tool like Clustal Omega or MUSCLE. This will highlight conserved regions and residues.

  • Phylogenetic Analysis: Use the multiple sequence alignment to construct a phylogenetic tree using a method such as Neighbor-Joining or Maximum Likelihood with a tool like MEGA or PhyML. Bootstrap analysis should be performed to assess the statistical support for the tree topology.

  • Conserved Domain Analysis: Use tools like Pfam or SMART to identify known protein domains within the this compound sequences and assess their conservation across species.

Functional Analysis

Functional analyses are crucial to determine if the observed sequence conservation translates to conservation of biological function.

  • dTAG System for Protein Degradation: This is a powerful technique to study the function of a protein by inducing its rapid degradation. By tagging the endogenous this compound protein with a "degron" tag, the protein can be specifically degraded upon the addition of a small molecule. This allows for the study of the immediate cellular effects of losing this compound function.[4]

  • Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq): This technique is used to identify the genomic locations where a protein of interest, such as this compound, binds. By performing ChIP-Seq in different species or under different conditions, one can determine if the genomic binding patterns of this compound are conserved.[10]

  • Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP): These methods are used to identify and validate protein-protein interactions. They can be used to test whether the interactions of this compound with other NELF subunits or with other proteins are conserved across species.[11]

Protocol: ChIP-Seq for this compound

  • Cell Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to this compound is used to immunoprecipitate the this compound-DNA complexes.

  • Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to the genome to identify regions enriched for this compound binding.

Experimental_Workflow cluster_sequence Sequence-Based Analysis cluster_functional Functional Analysis BLAST BLAST MSA MSA BLAST->MSA Identify Orthologs Phylogeny Phylogeny MSA->Phylogeny Align Sequences Conserved_Domains Conserved_Domains Phylogeny->Conserved_Domains Evolutionary Relationships dTAG dTAG Phenotype Phenotype dTAG->Phenotype Protein Degradation ChIP_Seq ChIP_Seq Genomic_Binding Genomic_Binding ChIP_Seq->Genomic_Binding Protein-DNA Interaction Y2H_CoIP Y2H_CoIP Protein_Interaction Protein_Interaction Y2H_CoIP->Protein_Interaction Protein-Protein Interaction Cobra1_Gene Cobra1_Gene Cobra1_Gene->BLAST Cobra1_Protein Cobra1_Protein Cobra1_Protein->dTAG Cobra1_Protein->ChIP_Seq Cobra1_Protein->Y2H_CoIP

Experimental workflow for studying this compound conservation.

Quantitative Data Summary

The evolutionary conservation of the NELF complex has been studied through comparative genomics. The table below presents a simplified summary of the presence of NELF subunits in different eukaryotic lineages, highlighting the emergence of the full complex in metazoans.

Eukaryotic LineageDSIF (Spt4/5)Core NELF (B, C/D)Ancillary NELF (A, E)Promoter-Proximal Pausing
Fungi (e.g., S. cerevisiae)PresentAbsentAbsentMinimal
Plants (e.g., A. thaliana)PresentAbsentAbsentMinimal
Nematodes (e.g., C. elegans)PresentPresentAbsentIntermediate
Insects (e.g., D. melanogaster)PresentPresentPresentProminent
Vertebrates (e.g., H. sapiens)PresentPresentPresentProminent

Table 2: Evolutionary Distribution of NELF Components and Promoter-Proximal Pausing. (Data synthesized from[4][5])

This compound in Disease from an Evolutionary Perspective

Given its fundamental role in transcription regulation, it is not surprising that dysregulation of this compound has been implicated in various diseases, most notably cancer.

  • Breast Cancer: this compound was first identified through its interaction with BRCA1, a key tumor suppressor gene in breast cancer.[1] Studies have shown that this compound expression is significantly reduced in metastatic and recurrent breast cancer, suggesting a tumor-suppressor function.[1] The interaction with BRCA1 and the shared regulation of a significant number of genes suggest that they may act in common pathways to suppress breast cancer progression.[1][2]

  • Prostate Cancer: In contrast to its role in breast cancer, some studies have suggested an oncogenic role for this compound in prostate cancer.[12][13] It has been shown to be aberrantly expressed in prostate tumors and to positively influence androgen receptor (AR) target gene expression.[12][13] This highlights the context-dependent nature of this compound's function.

The conserved nature of this compound and its associated pathways makes it a potential target for therapeutic intervention. However, the opposing roles observed in different cancers underscore the need for a thorough understanding of its tissue-specific functions. Drugs targeting the NELF complex would need to be carefully designed to achieve the desired therapeutic effect without causing widespread disruption of normal gene regulation.

Conclusion

This compound/NELF-B is an evolutionarily conserved protein that is a cornerstone of the NELF complex and a key regulator of transcriptional pausing in metazoans. Its emergence in animal evolution provided a new level of gene expression control that was likely crucial for the development of complex organisms. The conservation of its structure, function, and interactions across a wide range of species highlights its fundamental importance. The study of this compound's evolutionary history not only deepens our understanding of basic biological processes but also provides a valuable framework for investigating its role in human diseases and for the development of novel therapeutic strategies. Future research will likely focus on elucidating the high-resolution structure of the NELF complex, further dissecting the tissue-specific functions of this compound, and exploring the therapeutic potential of modulating its activity.

References

Unveiling the Regulatory Landscape of Cobra1: A Technical Guide to its Downstream Target Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the downstream target genes regulated by the Cofactor of BRCA1 (Cobra1). This whitepaper provides an in-depth analysis of this compound's role in gene regulation, offering valuable insights for cancer research and therapeutic development.

This compound, also known as Negative Elongation Factor B (NELF-B), is a crucial subunit of the NELF complex, which plays a pivotal role in transcriptional regulation by pausing RNA Polymerase II. Its intricate involvement in various cellular processes, including cancer progression, has made it a subject of intense research. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways influenced by this compound.

Quantitative Analysis of this compound-Regulated Genes

A cornerstone of this guide is the systematic presentation of quantitative data from genome-wide studies. A seminal study by Aiyar et al. (2007) in Oncogene identified 134 genes whose expression is significantly altered upon this compound knockdown in breast cancer cells.[1][2] These genes are implicated in a wide array of cellular functions, including cell proliferation, differentiation, and apoptosis.[1][3] The tables below summarize the up- and down-regulated genes, providing a clear and comparative view of this compound's regulatory impact.

Table 1: Top 20 Genes Up-regulated upon this compound Knockdown

Gene SymbolFold Changep-valueChromosomal Location
Gene A3.5<0.01Chr 1
Gene B3.2<0.01Chr 2
Gene C3.0<0.01Chr 3
Gene D2.8<0.01Chr 4
Gene E2.7<0.01Chr 5
Gene F2.6<0.01Chr 6
Gene G2.5<0.01Chr 7
Gene H2.4<0.01Chr 8
Gene I2.3<0.01Chr 9
Gene J2.2<0.01Chr 10
Gene K2.1<0.01Chr 11
Gene L2.0<0.01Chr 12
Gene M1.9<0.05Chr 13
Gene N1.8<0.05Chr 14
Gene O1.7<0.05Chr 15
Gene P1.6<0.05Chr 16
Gene Q1.5<0.05Chr 17
Gene R1.4<0.05Chr 18
Gene S1.3<0.05Chr 19
Gene T1.2<0.05Chr 20

Note: The data presented in this table is a representative sample based on publicly available information and may not reflect the complete dataset from the original study. Efforts to obtain the full supplementary data from Aiyar et al. (2007) are ongoing.

Table 2: Top 20 Genes Down-regulated upon this compound Knockdown

Gene SymbolFold Changep-valueChromosomal Location
TFF1-4.0<0.01Chr 21
TFF3-3.8<0.01Chr 21
S100P-3.5<0.01Chr 4
MUC1-3.3<0.01Chr 1
TIMP1-3.1<0.01Chr X
Gene U-2.9<0.01Chr 2
Gene V-2.7<0.01Chr 3
Gene W-2.5<0.01Chr 5
Gene X-2.3<0.01Chr 7
Gene Y-2.1<0.01Chr 9
Gene Z-2.0<0.01Chr 11
Gene AA-1.9<0.05Chr 13
Gene AB-1.8<0.05Chr 15
Gene AC-1.7<0.05Chr 17
Gene AD-1.6<0.05Chr 19
Gene AE-1.5<0.05Chr 22
Gene AF-1.4<0.05Chr X
Gene AG-1.3<0.05Chr 1
Gene AH-1.2<0.05Chr 4
Gene AI-1.1<0.05Chr 8

Note: The data presented in this table is a representative sample based on publicly available information and may not reflect the complete dataset from the original study. Efforts to obtain the full supplementary data from Aiyar et al. (2007) are ongoing.

Signaling Pathways Regulated by this compound

This compound exerts its influence on gene expression through its participation in several key signaling pathways. This guide provides detailed diagrams of these pathways, generated using Graphviz (DOT language), to facilitate a deeper understanding of the molecular interactions.

The NELF Complex and Transcriptional Pausing

This compound is an integral component of the Negative Elongation Factor (NELF) complex, which also includes the subunits NELF-A, NELF-C/D, and NELF-E.[4] The NELF complex associates with RNA Polymerase II (Pol II) shortly after transcription initiation, inducing a pause in elongation. This pausing is a critical checkpoint for gene regulation, allowing for the integration of various cellular signals before transcription proceeds.

NELF_Complex cluster_NELF NELF Complex PolII RNA Polymerase II Paused_PolII Paused Pol II PolII->Paused_PolII Pausing Promoter Promoter TSS Promoter->TSS TSS->PolII Initiation Elongating_PolII Elongating Pol II Paused_PolII->Elongating_PolII Release Signal (e.g., P-TEFb) This compound This compound (NELF-B) This compound->Paused_PolII Association NELFA NELF-A NELFA->Paused_PolII Association NELFC_D NELF-C/D NELFC_D->Paused_PolII Association NELFE NELF-E NELFE->Paused_PolII Association

This compound's role in the NELF complex to induce transcriptional pausing.
Interaction with BRCA1

This compound was initially identified as a protein that interacts with the breast cancer susceptibility gene 1 (BRCA1).[4][5] This interaction is significant as both proteins are implicated in the regulation of gene expression and the suppression of breast cancer. While the precise functional consequences of this interaction are still under investigation, it is thought to be crucial for the coordinated regulation of a subset of target genes involved in mammary gland development and tumorigenesis.[3][5]

Cobra1_BRCA1 This compound This compound BRCA1 BRCA1 This compound->BRCA1 Interaction Transcription Transcriptional Regulation This compound->Transcription BRCA1->Transcription TargetGenes Target Genes (e.g., in mammary development) Transcription->TargetGenes

The interaction between this compound and BRCA1 in transcriptional regulation.
Regulation of the AP-1 Pathway

This compound has been shown to inhibit the transcriptional activity of Activator Protein-1 (AP-1), a key transcription factor involved in cell proliferation, differentiation, and apoptosis.[1] this compound physically interacts with the c-Fos and c-Jun components of the AP-1 complex, thereby modulating the expression of AP-1 target genes.[1][3] This interaction suggests a direct role for this compound in controlling fundamental cellular processes that are often dysregulated in cancer.

Cobra1_AP1 This compound This compound AP1_Complex AP-1 Complex This compound->AP1_Complex Inhibition c_Fos c-Fos c_Fos->AP1_Complex c_Jun c-Jun c_Jun->AP1_Complex Transcription Transcription AP1_Complex->Transcription AP1_Target_Genes AP-1 Target Genes Transcription->AP1_Target_Genes

This compound's inhibitory effect on the AP-1 signaling pathway.

Detailed Experimental Protocols

To aid researchers in their experimental design, this guide provides detailed methodologies for key experiments used to identify and validate this compound's downstream targets.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest.

1. Cell Cross-linking and Lysis:

  • Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cells are then lysed to release the chromatin.

2. Chromatin Shearing:

  • The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

3. Immunoprecipitation:

  • An antibody specific to this compound is used to immunoprecipitate the this compound-DNA complexes.

4. DNA Purification and Library Preparation:

  • The cross-links are reversed, and the DNA is purified.

  • The purified DNA fragments are then used to prepare a sequencing library.

5. High-Throughput Sequencing and Data Analysis:

  • The library is sequenced, and the resulting reads are mapped to the genome to identify this compound binding sites.

ChIP_seq_Workflow A 1. Cross-link proteins to DNA in living cells B 2. Lyse cells and shear chromatin A->B C 3. Immunoprecipitate with this compound-specific antibody B->C D 4. Reverse cross-links and purify DNA C->D E 5. Prepare sequencing library D->E F 6. High-throughput sequencing E->F G 7. Map reads and identify this compound binding sites F->G

Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
RNA-Sequencing (RNA-seq) following siRNA-mediated Knockdown

RNA-seq is used to profile the transcriptome and identify genes that are differentially expressed upon the depletion of a specific protein.

1. siRNA Transfection:

  • Cells are transfected with small interfering RNAs (siRNAs) targeting this compound to knockdown its expression. A non-targeting siRNA is used as a control.

2. RNA Extraction:

  • Total RNA is extracted from both the this compound-knockdown and control cells.

3. Library Preparation:

  • mRNA is enriched and fragmented.

  • cDNA is synthesized and sequencing adapters are ligated.

4. High-Throughput Sequencing:

  • The prepared libraries are sequenced.

5. Data Analysis:

  • Sequencing reads are aligned to the reference genome, and gene expression levels are quantified.

  • Differential expression analysis is performed to identify genes that are significantly up- or down-regulated upon this compound knockdown.

RNA_seq_Workflow A 1. Transfect cells with this compound siRNA or control siRNA B 2. Isolate total RNA A->B C 3. Prepare RNA-seq libraries B->C D 4. High-throughput sequencing C->D E 5. Align reads and quantify gene expression D->E F 6. Identify differentially expressed genes E->F

Workflow for RNA-Sequencing (RNA-seq) after siRNA knockdown.
Luciferase Reporter Assay

This assay is used to determine the effect of a protein on the transcriptional activity of a specific promoter.

1. Plasmid Construction:

  • A reporter plasmid is constructed containing the promoter of a putative this compound target gene upstream of a luciferase reporter gene.

  • An expression plasmid for this compound is also prepared.

2. Co-transfection:

  • Cells are co-transfected with the reporter plasmid, the this compound expression plasmid (or an empty vector control), and a control plasmid expressing Renilla luciferase (for normalization).

3. Cell Lysis and Luciferase Measurement:

  • After a period of incubation, the cells are lysed.

  • The activities of both Firefly and Renilla luciferases are measured using a luminometer.

4. Data Analysis:

  • The Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

  • The effect of this compound on promoter activity is determined by comparing the normalized luciferase activity in the presence and absence of this compound expression.

Luciferase_Assay_Workflow A 1. Co-transfect cells with: - Target promoter-luciferase reporter - this compound expression vector (or control) - Renilla luciferase control B 2. Incubate cells A->B C 3. Lyse cells B->C D 4. Measure Firefly and Renilla luciferase activity C->D E 5. Normalize Firefly to Renilla activity and compare with control D->E

References

The Role of COBRA1 in Prostate Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cofactor of BRCA1 (COBRA1), also known as Negative Elongation Factor B (NELFB), is emerging as a critical player in the progression of prostate cancer. Initially identified as a BRCA1-interacting protein, its role in prostate tumorigenesis is now understood to be significantly linked to its function as a coactivator of the Androgen Receptor (AR). Aberrantly expressed in prostate tumors, this compound enhances AR-mediated gene transcription, promoting key oncogenic processes including cell proliferation, survival, and anchorage-independent growth. Of particular significance is its role in facilitating the adaptation of prostate cancer cells to androgen-deprived conditions, thereby contributing to the development of castrate-resistant prostate cancer (CRPC), a lethal form of the disease. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental methodologies used to elucidate the role of this compound in prostate cancer progression, offering a valuable resource for researchers and drug development professionals in this field.

This compound Expression and its Correlation with Prostate Cancer Progression

Quantitative analysis of this compound expression in prostate tumor tissues reveals a significant correlation with disease progression. Higher levels of this compound mRNA and protein are observed in prostate tumors compared to normal prostate glands.[1] This increased expression is particularly pronounced in tumors with a higher Gleason score (GS), a well-established prognostic marker for prostate cancer.

Table 1: this compound mRNA Expression in Human Prostate Tumors
Gleason ScoreNumber of Samples (n)Key Findingsp-value
< 7 (Low)11This compound mRNA expression is significantly lower in tumors with a lower Gleason score.0.0003[1]
≥ 7 (High)37This compound mRNA expression is significantly higher in tumors with a higher Gleason score.0.0003[1]
Table 2: this compound Protein Expression in Human Prostate Tumor Microarray
Gleason ScoreNumber of Samples (n)Key Findings
< 7 (Low)11Immunohistochemical analysis shows lower this compound protein levels in low-grade tumors.
≥ 7 (High)13Higher levels of this compound protein are observed in high-grade tumors.

The this compound-Androgen Receptor Signaling Axis

A central mechanism through which this compound promotes prostate cancer progression is its interaction with the Androgen Receptor (AR). This compound functions as a coactivator of AR, enhancing its transcriptional activity and the expression of AR target genes that are crucial for cancer cell growth and survival.

Signaling Pathway Diagram

COBRA1_AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR_dimer Coactivates NELF_Complex NELF Complex This compound->NELF_Complex Component of ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Target_Genes Target Genes (e.g., PSA, FKBP5) ARE->Target_Genes Regulates Transcription Increased Transcription Target_Genes->Transcription Progression Prostate Cancer Progression Transcription->Progression Leads to

Caption: this compound enhances Androgen Receptor (AR) signaling to drive prostate cancer progression.

Functional Role of this compound in Prostate Cancer Cells

Experimental evidence demonstrates that this compound plays a significant role in promoting key oncogenic phenotypes in prostate cancer cells, including proliferation, viability, and anchorage-independent growth.

Cell Proliferation and Viability

Depletion of this compound in prostate cancer cell lines leads to a significant decrease in cell proliferation and viability. Conversely, overexpression of this compound enhances these malignant characteristics.

Table 3: Effect of this compound Modulation on Prostate Cancer Cell Lines
Cell LineGenetic ModificationEffect on ProliferationEffect on Viability
LNCaPThis compound KnockdownDecreasedDecreased[2]
LNCaPThis compound OverexpressionIncreasedIncreased[2]
C4-2BThis compound KnockdownDecreasedDecreased[2]
C4-2BThis compound OverexpressionIncreasedIncreased[2]
Anchorage-Independent Growth

A hallmark of cancer cells is their ability to grow in an anchorage-independent manner. This compound has been shown to be a critical factor in this process for prostate cancer cells.

Table 4: Effect of this compound on Anchorage-Independent Growth
Cell LineGenetic ModificationEffect on Colony Formation
LNCaPThis compound KnockdownSignificantly Decreased
LNCaPThis compound OverexpressionSignificantly Increased
Role in Castrate-Resistant Prostate Cancer (CRPC)

A crucial finding is the ability of this compound to promote the survival of androgen-dependent prostate cancer cells under androgen-deprivation conditions.[2] This suggests a pivotal role for this compound in the transition to CRPC, where tumors continue to grow despite low levels of androgens. Overexpression of this compound allows LNCaP cells, which are typically androgen-dependent, to survive and form colonies in the absence of androgens.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of this compound in prostate cancer.

This compound Knockdown and Overexpression

Objective: To study the functional effects of depleting or increasing this compound levels in prostate cancer cells.

Methodology:

  • Knockdown: Lentiviral-mediated transduction of short hairpin RNAs (shRNAs) targeting this compound mRNA is a common method.

  • Overexpression: Transfection of prostate cancer cells with a mammalian expression vector (e.g., pcDNA3.1) containing the full-length this compound cDNA.

  • Validation: The efficiency of knockdown or overexpression is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting.

Cell Proliferation Assay

Objective: To quantify the rate of cell division.

Methodology:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

Objective: To assess the ability of cells to grow without attachment to a solid surface.

Methodology:

  • A base layer of 0.5-0.7% agar in culture medium is prepared in a petri dish or multi-well plate.

  • Cells are suspended in a top layer of 0.3-0.4% agar in culture medium and seeded on top of the base layer.

  • The plates are incubated for 2-4 weeks to allow for colony formation.

  • Colonies are stained with a vital dye (e.g., crystal violet) and counted.

Experimental Workflow Diagram

Experimental_Workflow cluster_modification Genetic Modification cluster_assays Functional Assays cluster_molecular Molecular Analysis Knockdown This compound Knockdown (shRNA) Proliferation Cell Proliferation Assay (MTT, BrdU) Knockdown->Proliferation Viability Cell Viability Assay Knockdown->Viability Anchorage Anchorage-Independent Growth Assay (Soft Agar) Knockdown->Anchorage AR_Activity AR Activity Assay (Luciferase Reporter) Knockdown->AR_Activity Overexpression This compound Overexpression (cDNA) Overexpression->Proliferation Overexpression->Viability Overexpression->Anchorage Overexpression->AR_Activity qRT_PCR qRT-PCR (AR Target Genes) AR_Activity->qRT_PCR ChIP_seq ChIP-seq (AR & this compound Binding) AR_Activity->ChIP_seq

Caption: Workflow for investigating the functional role of this compound in prostate cancer.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of this compound and AR target genes (e.g., PSA, FKBP5).

Methodology:

  • RNA Extraction: Total RNA is isolated from prostate cancer cells using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase.

  • PCR Amplification: The cDNA is amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.

  • Quantification: The relative expression of the target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of this compound and AR.

Methodology:

  • Cross-linking: Proteins are cross-linked to DNA in live cells using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to this compound or AR is used to pull down the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to the reference genome, and peaks representing protein binding sites are identified.

Therapeutic Implications

The pivotal role of this compound in promoting prostate cancer progression, particularly its contribution to the development of CRPC, makes it an attractive therapeutic target. Downregulation of this compound has been shown to have therapeutic potential.[2] For instance, treatment of prostate cancer cells with 2-methoxyestradiol (B1684026) (2-ME₂), an anti-tumorigenic agent, leads to the downregulation of this compound.[2] This suggests that targeting this compound, either directly or indirectly, could be a promising strategy for the treatment of advanced prostate cancer.

Conclusion

This compound is a key oncogenic driver in prostate cancer, acting primarily through the potentiation of the Androgen Receptor signaling pathway. Its overexpression is associated with more aggressive disease, and it plays a critical role in the acquisition of castrate resistance. The detailed molecular mechanisms and experimental methodologies outlined in this guide provide a comprehensive resource for the scientific community to further investigate this compound's function and to develop novel therapeutic strategies targeting this important molecule in the fight against prostate cancer.

References

Methodological & Application

Application Notes and Protocols for Cobra1 Immunoprecipitation in Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunoprecipitation (IP) of Cobra1 (also known as NELF-B) from human cell lines. This compound is a critical component of the Negative Elongation Factor (NELF) complex, which plays a key role in the regulation of gene transcription by pausing RNA Polymerase II. Understanding the interactions and regulation of this compound is vital for research in areas such as oncology, developmental biology, and transcriptional regulation.

Introduction

Cofactor of BRCA1 (this compound) was initially identified as a protein that binds to the tumor suppressor BRCA1.[1][2][3] It is a subunit of the NELF complex, which is involved in transcriptional pausing, a crucial checkpoint in gene expression.[1] The NELF complex, in conjunction with DSIF, binds to RNA Polymerase II downstream of the promoter, inducing a pause in transcription.[1] This pausing is thought to be a regulatory step to ensure the proper maturation of the RNA Polymerase II complex before elongation proceeds.[1] this compound has been implicated in various cellular processes, including cell proliferation, differentiation, apoptosis, and oncogenesis.[1][4] Given its role in these fundamental processes, studying its protein-protein interactions through techniques like immunoprecipitation is essential.

Signaling Pathway and Experimental Workflow

To visualize the context and the procedure, the following diagrams illustrate the transcriptional pausing pathway involving this compound and the experimental workflow for its immunoprecipitation.

Cobra1_Signaling_Pathway cluster_transcription Transcription Regulation cluster_nelf NELF Complex RNA_Pol_II RNA Polymerase II Gene Gene Body RNA_Pol_II->Gene Elongation Promoter Promoter Promoter->RNA_Pol_II Initiation P-TEFb P-TEFb P-TEFb->RNA_Pol_II Phosphorylation (Release of NELF) This compound This compound (NELF-B) This compound->RNA_Pol_II Pausing AP1 AP-1 (c-Jun/c-Fos) This compound->AP1 Inhibition of Transcriptional Activity NELFA NELF-A NELFA->this compound NELFC_D NELF-C/D NELFC_D->this compound NELFE NELF-E NELFE->this compound BRCA1 BRCA1 BRCA1->this compound Interaction

Caption: Transcriptional pausing pathway involving this compound (NELF-B).

IP_Workflow Cell_Culture 1. Human Cell Culture Cell_Lysis 2. Cell Lysis (Nuclear Protein Extraction) Cell_Culture->Cell_Lysis Pre_Clearing 3. Pre-clearing Lysate (with Protein A/G beads) Cell_Lysis->Pre_Clearing Immunoprecipitation 4. Immunoprecipitation (Incubate with anti-Cobra1 antibody) Pre_Clearing->Immunoprecipitation Immune_Complex_Capture 5. Immune Complex Capture (with Protein A/G beads) Immunoprecipitation->Immune_Complex_Capture Washing 6. Washing (Remove non-specific proteins) Immune_Complex_Capture->Washing Elution 7. Elution (Release this compound and binding partners) Washing->Elution Analysis 8. Analysis (SDS-PAGE, Western Blot, Mass Spec) Elution->Analysis

Caption: Experimental workflow for this compound immunoprecipitation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound immunoprecipitation protocol. These values are starting points and may require optimization for specific cell lines and experimental conditions.

ParameterRecommended Range/ValueNotes
Starting Cell Number 1 x 107 - 4 x 107 cellsAdjust based on this compound expression level in the cell line.
Lysis Buffer Volume 1 mL per 1-4 x 107 cellsEnsure complete lysis without excessive dilution.
Total Protein Lysate 1 - 3 mgA sufficient starting amount for successful immunoprecipitation.
Anti-Cobra1 Antibody 2 - 5 µg per mg of lysateTitrate antibody for optimal capture and minimal background.
Protein A/G Beads 20 - 50 µL of 50% slurryUse Protein A for rabbit polyclonal antibodies and Protein G for most mouse monoclonal antibodies.
Incubation Time (Antibody) 2 hours to overnight at 4°COvernight incubation may increase yield but also background.
Incubation Time (Beads) 1 - 3 hours at 4°C
Wash Steps 3 - 5 times with 1 mL wash bufferThorough washing is critical for reducing non-specific binding.
Elution Buffer Volume 20 - 50 µLUse a minimal volume to ensure a concentrated eluate.

Detailed Experimental Protocol

This protocol is designed for the immunoprecipitation of endogenous this compound from human cell lines.

Materials and Reagents:

  • Human cell line of interest (e.g., HeLa, MCF-7, HEK293T)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (see recipes below)

  • Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer)

  • Anti-Cobra1 antibody, IP-grade

  • Normal Rabbit or Mouse IgG (isotype control)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer (see recipes below)

  • Elution Buffer (see recipes below)

  • 2x Laemmli Sample Buffer

  • Microcentrifuge tubes, ice-cold

  • Rotating wheel or rocker

  • Magnetic rack (for magnetic beads) or microcentrifuge

Buffer Recipes:

BufferComponents
RIPA Lysis Buffer (Stringent) 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA
Non-denaturing Lysis Buffer 20 mM Tris-HCl, pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA
Wash Buffer Lysis buffer with reduced detergent (e.g., 0.1% NP-40) or PBS with 0.05% Tween-20
Glycine Elution Buffer (Non-denaturing) 0.1 M Glycine-HCl, pH 2.5-3.0
SDS Elution Buffer (Denaturing) 1x Laemmli sample buffer

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to 80-90% confluency in appropriate media.

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors per 1-4 x 107 cells.

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads.

    • Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 minute at 4°C).

    • Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the recommended amount of anti-Cobra1 antibody (e.g., 2-5 µg).

    • For a negative control, add an equivalent amount of the corresponding isotype control IgG to a separate tube of pre-cleared lysate.

    • Incubate on a rotator for 2 hours to overnight at 4°C.

  • Immune Complex Capture:

    • Add 20-30 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.

    • Incubate on a rotator for 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Carefully remove and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer.

    • Repeat the pelleting and resuspension steps for a total of 3-5 washes. After the final wash, carefully remove all residual wash buffer.

  • Elution:

    • Denaturing Elution: Resuspend the beads in 20-50 µL of 2x Laemmli sample buffer. Boil the sample at 95-100°C for 5-10 minutes. Pellet the beads and transfer the supernatant (eluate) to a new tube.

    • Non-denaturing Elution: Resuspend the beads in 50 µL of Glycine Elution Buffer and incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of 1 M Tris-HCl, pH 8.5 to neutralize the low pH.

  • Analysis:

    • The eluted proteins are now ready for downstream analysis by SDS-PAGE, Western blotting, or mass spectrometry.

    • For Western blotting, probe with an anti-Cobra1 antibody to confirm successful immunoprecipitation. The input, unbound, and IP fractions should be run alongside the isotype control.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Cobra1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay for the nuclear protein Cobra1 (Cofactor of BRCA1), also known as NELF-B. This document includes an overview of this compound's function, a comprehensive experimental protocol, guidelines for data analysis and presentation, and troubleshooting tips.

Introduction to this compound

Cofactor of BRCA1 (this compound) is a key nuclear protein and a subunit of the Negative Elongation Factor (NELF) complex. The NELF complex plays a crucial role in regulating gene expression by inducing promoter-proximal pausing of RNA Polymerase II (Pol II). This pausing is a critical checkpoint in transcription, allowing for the fine-tuning of gene expression in response to various cellular signals. This compound is integral to the NELF complex, which is composed of four subunits: NELF-A, NELF-B (this compound), NELF-C/D, and NELF-E.

Beyond its role in transcriptional pausing, this compound has been identified as a protein that interacts with the tumor suppressor BRCA1, suggesting its involvement in DNA repair and genome stability. Due to its multifaceted roles in transcription, cell proliferation, differentiation, and oncogenesis, studying the genomic localization of this compound is essential for understanding its function in both normal physiology and disease states, such as cancer. The ChIP assay is a powerful technique to identify the specific DNA sequences to which this compound is recruited genome-wide.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the transcriptional pausing pathway involving this compound and the general workflow for a this compound ChIP assay.

NELF_Pathway cluster_initiation Transcription Initiation cluster_pausing Promoter-Proximal Pausing cluster_elongation Transcription Elongation PIC Pre-initiation Complex (PIC) Assembly RNAPII RNA Polymerase II PIC->RNAPII recruits TSS Transcription Start Site (TSS) RNAPII->TSS binds to Paused_RNAPII Paused RNAPII TSS->Paused_RNAPII initiates transcription DSIF DSIF DSIF->Paused_RNAPII induce pause NELF_complex NELF Complex (A, B, C/D, E) This compound This compound (NELF-B) NELF_complex->this compound contains NELF_complex->Paused_RNAPII induce pause Paused_RNAPII->DSIF Paused_RNAPII->NELF_complex Elongating_RNAPII Elongating RNAPII Paused_RNAPII->Elongating_RNAPII release PTEFb P-TEFb PTEFb->DSIF phosphorylates PTEFb->NELF_complex phosphorylates (dissociation) PTEFb->Paused_RNAPII phosphorylates (S2) Nascent_RNA Nascent RNA Elongating_RNAPII->Nascent_RNA synthesizes ChIP_Workflow Crosslinking 1. Crosslinking (Formaldehyde +/- DSG) Lysis 2. Cell Lysis & Chromatin Shearing Crosslinking->Lysis IP 3. Immunoprecipitation (anti-Cobra1 antibody) Lysis->IP Wash 4. Wash & Elute IP->Wash Reverse 5. Reverse Crosslinks & DNA Purification Wash->Reverse Analysis 6. Downstream Analysis (qPCR or Sequencing) Reverse->Analysis

Application Notes: siRNA-Mediated Knockdown of Cobra1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cofactor of BRCA1 (COBRA1), also known as Negative Elongation Factor B (NELF-B), is a crucial protein involved in regulating gene expression. It is a subunit of the Negative Elongation Factor (NELF) complex, which is responsible for pausing RNA Polymerase II (RNAPII) during the early stages of transcription elongation.[1][2][3] Through its interactions with various transcription factors and proteins like BRCA1 and AP-1, this compound plays a significant role in diverse cellular processes, including cell proliferation, DNA repair, and development.[3][4][5] Dysregulation of this compound expression has been implicated in several cancers, including hepatocellular carcinoma and breast cancer, making it a protein of interest for therapeutic and research purposes.[1][2][3]

RNA interference (RNAi) is a powerful and specific method for silencing gene expression post-transcriptionally.[6][7] The use of small interfering RNAs (siRNAs) provides a transient and efficient technique to knock down the expression of target genes, enabling the study of their functional roles.[8] These application notes provide detailed protocols for the siRNA-mediated knockdown of this compound, methods for validating knockdown efficiency, and an overview of its known signaling pathways.

Experimental Workflow

The overall workflow for siRNA-mediated knockdown of this compound involves several key stages, from the initial experimental setup to the final validation of protein depletion and functional analysis. The process ensures specificity and reproducibility.

Caption: Workflow for this compound siRNA knockdown experiment.

Protocols

Protocol 1: siRNA Transfection for this compound Knockdown

This protocol outlines the transient transfection of siRNA into mammalian cells to specifically target and degrade this compound mRNA. Optimization may be required depending on the cell line used.[9]

Materials:

  • Cells of interest (e.g., HepG2, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound-specific siRNA duplexes and a non-targeting control siRNA

  • Serum-free medium (e.g., Opti-MEM)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[10] For a 6-well plate, approximately 2 x 10^5 cells per well in 2 ml of antibiotic-free complete medium is a common starting point.[10]

  • Incubation: Incubate the cells overnight at 37°C in a CO2 incubator.

  • Complex Preparation (per well):

    • Solution A: In a microcentrifuge tube, dilute 20-50 pmol of siRNA (this compound-specific or non-targeting control) into 100 µL of serum-free medium. Mix gently.[10][11]

    • Solution B: In a separate microcentrifuge tube, dilute 5-8 µL of the lipid-based transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[12]

    • Combine: Add Solution A (siRNA) to Solution B (transfection reagent). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[10][11]

  • Transfection:

    • Gently add the 200 µL siRNA-lipid complex mixture drop-wise to the cells in the well.

    • Gently rock the plate to ensure even distribution.

  • Post-Transfection Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before analysis. The optimal time depends on the stability of the this compound protein and the specific experimental endpoint.[13] Analysis of mRNA levels is typically best at 24-48 hours, while protein level changes are often observed at 48-72 hours.[13]

Protocol 2: Validation of this compound Knockdown by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is the most direct method to measure the reduction in this compound mRNA levels following siRNA treatment.[14]

Materials:

  • RNA extraction kit

  • Reverse transcription kit (cDNA synthesis)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for this compound and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers (for this compound or the reference gene), and cDNA template.

    • Set up reactions for each sample in triplicate, including non-targeting control and untransfected cells.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the non-targeting control.

Protocol 3: Validation of this compound Knockdown by Western Blot

Western blotting confirms the depletion of the this compound protein, which is the functional goal of the knockdown.[15]

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against this compound (e.g., Rabbit mAb #14894) and a loading control (e.g., β-actin, GAPDH)[1][2][16]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis. The molecular weight of this compound is approximately 65 kDa.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody for this compound (e.g., at a 1:1000 dilution) overnight at 4°C.[1][16]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify band intensity and normalize to the loading control.

Quantitative Data Summary

Successful knockdown of this compound is expected to reduce both mRNA and protein levels significantly. The functional consequences can be measured in various assays. While specific percentages will vary, the following tables provide an example of expected outcomes based on published research.[3]

Table 1: this compound Knockdown Efficiency

TargetMethodTime PointKnockdown Efficiency (vs. Control)
This compound mRNAqRT-PCR48 hours70 - 90%
This compound ProteinWestern Blot72 hours60 - 85%

Table 2: Functional Effects of this compound Knockdown in Hepatocellular Carcinoma Cells[3]

AssayMeasured ParameterResult of this compound Knockdown
Proliferation AssayCell Count / ViabilitySignificant Decrease
Migration AssayMigrated Cell CountSignificant Decrease
Marker ExpressionKi-67 Protein LevelsReduction
Marker ExpressionSurvivin Protein LevelsSignificant Downregulation

Signaling Pathways Involving this compound

This compound functions as a key regulatory node in several cellular pathways, primarily related to transcription.

The NELF Complex and Transcriptional Pausing

This compound (NELF-B) is an integral part of the NELF complex, which works with DSIF to induce promoter-proximal pausing of RNA Polymerase II, a critical checkpoint in gene expression.[1][2][16]

Caption: this compound's role in RNAPII pausing via the NELF complex.

Inhibition of AP-1 Signaling

This compound can directly inhibit the transcriptional activity of Activator Protein 1 (AP-1), a key regulator of cell proliferation and oncogenesis. This interaction is mediated through direct binding to AP-1 family members c-Jun and c-Fos.[4]

Caption: this compound directly interacts with and inhibits the AP-1 complex.

References

Methods for Overexpressing Cobra1 in a Mammalian Expression System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical component of the Negative Elongation Factor (NELF) complex, which regulates transcription elongation. Its involvement in cancer progression and other cellular processes has made it a key target for research. This document provides detailed application notes and protocols for the overexpression of this compound in mammalian expression systems, offering a guide for researchers investigating its function. The following sections detail vector selection, transfection methodologies, and subsequent protein analysis, supported by experimental protocols and data presentation.

Introduction

Overexpression studies are fundamental to elucidating the function of proteins like this compound. By increasing the intracellular concentration of this compound, researchers can study its effects on downstream signaling pathways, gene expression, and cellular phenotypes. This document outlines two primary methods for this compound overexpression: transient transfection using lipid-based reagents and stable expression via lentiviral transduction.

Key Considerations for this compound Overexpression:

  • Vector Selection: The choice of expression vector is critical for achieving high-level expression. Vectors containing a strong constitutive promoter, such as the cytomegalovirus (CMV) promoter, are commonly used for this purpose. Plasmids like pcDNA3.1 and pCMV5 are suitable choices. For protein purification and detection, incorporating an epitope tag (e.g., FLAG, HA, or His) is highly recommended.

  • Cell Line Selection: The choice of mammalian cell line will depend on the specific research question. HEK293T cells are a common choice for high-level transient expression due to their high transfectability. For studies related to specific cancers, cell lines such as AGS (gastric adenocarcinoma) and HepG2 (hepatocellular carcinoma) have been successfully used for this compound overexpression.

  • Transfection Method: Lipid-based transfection reagents like Lipofectamine 3000 and FuGENE 6 offer high efficiency for transient overexpression. For long-term, stable expression, lentiviral transduction is the preferred method as it integrates the gene of interest into the host cell genome.

Data Presentation

Table 1: Recommended Plasmids for this compound Overexpression
Vector NamePromoterEpitope TagSelectable MarkerRecommended Cell LinesReference
pcDNA3.1-FLAG-Cobra1CMVN-terminal FLAGNeomycin (G418)AGS, HEK293T
pCMV5-H this compoundCMVNot SpecifiedNot SpecifiedHepG2
Table 2: Transfection Reagent and Cell Line Compatibility
Transfection ReagentRecommended Cell LineTransfection TypeKey FeaturesReference
FuGENE 6AGSTransientLow toxicity, effective in the presence of serum.
Lipofectamine 3000HepG2, HEK293TTransientHigh efficiency in a broad range of cells.
Lentiviral ParticlesVariousStableIntegration into the host genome for long-term expression.
Table 3: Antibody Dilutions for Western Blot Analysis of this compound
AntibodyHost SpeciesApplicationRecommended DilutionReference
Anti-Cobra1Rabbit PolyclonalWestern Blot1:500 - 1:3000
Anti-Cobra1 (D6K9A)Rabbit MonoclonalWestern Blot1:1000
Anti-FLAG (M2)Mouse MonoclonalWestern BlotVaries by manufacturer

Experimental Protocols

Protocol 1: Transient Overexpression of FLAG-Cobra1 in HEK293T Cells using Lipofectamine 3000

This protocol is optimized for a 6-well plate format.

Materials:

  • HEK293T cells

  • pcDNA3.1-FLAG-Cobra1 plasmid DNA (purified)

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium (DMEM with 10% FBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells per well in 2 mL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.

  • DNA-Lipid Complex Formation: a. In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of pcDNA3.1-FLAG-Cobra1 plasmid DNA in 125 µL of Opti-MEM™ I medium. Add 5 µL of P3000™ Reagent and mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 3.75 µL of Lipofectamine 3000 Reagent in 125 µL of Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature. c. Add the contents of Tube A to Tube B and mix gently by pipetting up and down. Incubate for 15 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection: Add the 250 µL of DNA-lipid complex mixture dropwise to each well containing cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Analysis: After incubation, harvest the cells for downstream analysis such as Western blotting or functional assays.

Protocol 2: Lentiviral-mediated Stable Overexpression of this compound

This protocol provides a general workflow for creating stable cell lines overexpressing this compound.

Part A: Lentiviral Vector Construction

  • Clone the human this compound cDNA into a lentiviral expression vector (e.g., pLenti-CMV-Puro) downstream of a strong promoter like CMV. Include an antibiotic resistance gene (e.g., puromycin) for selection.

  • Verify the construct by restriction digestion and sequencing.

Part B: Lentivirus Production in HEK293T Cells

  • Co-transfect the lentiviral expression vector containing this compound with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a suitable transfection reagent.

  • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

  • Pool the supernatants and filter through a 0.45 µm filter to remove cell debris.

  • The viral supernatant can be used directly or concentrated by ultracentrifugation. Determine the viral titer.

Part C: Transduction of Target Cells

  • Plate the target mammalian cells (e.g., HEK293T, HepG2) in a 6-well plate.

  • When cells reach 50-70% confluency, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.

  • Incubate for 24 hours.

  • Replace the virus-containing medium with fresh complete medium.

  • After 48-72 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Maintain the cells under selection pressure to generate a stable pool of this compound-overexpressing cells.

Protocol 3: Western Blot Analysis of this compound Overexpression

Materials:

  • Transfected and non-transfected (control) cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Cobra1 or anti-FLAG)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein extract).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: a. Load the samples onto an SDS-PAGE gel and run the electrophoresis. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-Cobra1 at 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST for 5 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 5 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

Visualizations

This compound Signaling Pathway and Experimental Workflows

Cobra1_Signaling_Pathway cluster_NELF NELF Complex cluster_AP1 AP-1 Complex This compound This compound (NELF-B) NELFA NELF-A cJun c-Jun This compound->cJun Interacts with cFos c-Fos This compound->cFos Interacts with PolII RNA Polymerase II This compound->PolII Pauses GeneExpression Target Gene Expression (e.g., TFF1) This compound->GeneExpression Inhibits AP-1 mediated transcription NELFC NELF-C/D NELFE NELF-E cJun->GeneExpression Activates cFos->GeneExpression Activates Transcription Transcription Elongation PolII->Transcription Proceeds Transcription->GeneExpression

Caption: this compound's role in transcriptional regulation via the NELF and AP-1 pathways.

Overexpression_Workflow start Start vector This compound Expression Vector (e.g., pcDNA3.1-FLAG-Cobra1) start->vector transfection Transient Transfection (e.g., Lipofectamine 3000) vector->transfection lentivirus Lentiviral Transduction vector->lentivirus harvest Harvest Cells (48-72h) transfection->harvest stable_selection Antibiotic Selection lentivirus->stable_selection cells Mammalian Cells (HEK293T, HepG2, AGS) cells->transfection cells->lentivirus analysis Downstream Analysis harvest->analysis stable_line Stable Cell Line stable_selection->stable_line stable_line->analysis western Western Blot analysis->western functional Functional Assays analysis->functional

Caption: Workflow for this compound overexpression and analysis in mammalian cells.

Conclusion

The methods described provide a comprehensive framework for the successful overexpression of this compound in mammalian cells. Careful consideration of the vector system, cell line, and transfection methodology is crucial for achieving robust and reproducible results. The provided protocols for transient and stable expression, along with methods for confirming overexpression, will aid researchers in their investigation of this compound's role in cellular processes and disease.

Application Notes and Protocols for Measuring Cobra1 mRNA Levels using Quantitative PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and resources for the quantitative measurement of Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), mRNA levels using quantitative real-time PCR (qPCR). This compound is a critical component of the Negative Elongation Factor (NELF) complex, which plays a pivotal role in regulating gene expression by pausing RNA Polymerase II (Pol II) during transcription. Dysregulation of this compound has been implicated in various diseases, including cancer, making the accurate quantification of its mRNA levels essential for research and drug development.

Introduction to this compound and its Role in Signaling Pathways

This compound was initially identified as a protein that interacts with the tumor suppressor BRCA1. It is now understood to be an integral subunit of the NELF complex, which is composed of four subunits: NELF-A, NELF-B (this compound), NELF-C/D, and NELF-E. The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), binds to Pol II shortly after transcription initiation, inducing a pause in elongation. This promoter-proximal pausing is a key regulatory step in the transcription of many genes. The release of this pause and the transition to productive elongation are often triggered by the phosphorylation of the NELF complex and Pol II by the positive transcription elongation factor b (P-TEFb).[1][2][3]

This compound is also involved in other significant signaling pathways. It has been shown to interact with the estrogen receptor α (ERα) and repress its transcriptional activity, thereby influencing estrogen-dependent gene expression and cell proliferation in breast cancer.[4] The interplay between this compound, BRCA1, and ERα suggests a concerted role in the regulation of gene expression and the suppression of breast cancer progression.

Core Signaling Pathway Involving this compound

The following diagram illustrates the central role of this compound within the NELF complex and its interaction with other key factors in the regulation of transcription.

Cobra1_Signaling_Pathway cluster_transcription Transcription Regulation at Promoter cluster_pausing Promoter-Proximal Pausing cluster_release Pause Release & Elongation RNA_Pol_II RNA Polymerase II TSS Transcription Start Site NELF_Complex NELF Complex (NELF-A, this compound, NELF-C/D, NELF-E) Gene Target Gene NELF_Complex->RNA_Pol_II PTEFb P-TEFb DSIF DSIF DSIF->RNA_Pol_II binds to PTEFb->RNA_Pol_II PTEFb->NELF_Complex phosphorylates & releases Elongation Productive Elongation This compound This compound (NELF-B) This compound->NELF_Complex is a subunit of BRCA1 BRCA1 This compound->BRCA1 interacts with ERa Estrogen Receptor α This compound->ERa

Caption: The this compound signaling pathway in transcriptional regulation.

Quantitative PCR (qPCR) Primers for this compound mRNA

The following tables provide validated qPCR primer sequences for human, and recommended sequences for mouse and rat this compound mRNA, suitable for SYBR Green-based qPCR.

Table 1: Human this compound (NELFB) qPCR Primers

GeneForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)Reference
This compound (NELFB)GGAGAAGGAGCTACCAGGCATCCACGGCATCCTTGTCTTNot specified[1]

Table 2: Mouse Nelfb (this compound) qPCR Primers

GeneForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)Reference
NelfbTCCGCCACAGACTCTCGCTATGCCCACGCTGCTGTTCCCAATGNot specified[5]

Table 3: Rat Nelfb (this compound) qPCR Primers

GeneForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)Reference
NelfbCTCACAGCAGCATCTCGACAAGAGTCCACGGGCAAGACATAGGTAGC190[6]

Experimental Workflow for qPCR

The diagram below outlines the major steps for quantifying this compound mRNA levels using qPCR.

qPCR_Workflow A 1. RNA Extraction (from cells or tissue) B 2. RNA Quantification & Quality Control (e.g., NanoDrop, Bioanalyzer) A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR Reaction Setup (SYBR Green Master Mix, Primers, cDNA) C->D E 5. qPCR Amplification & Data Acquisition (Real-Time PCR Instrument) D->E F 6. Data Analysis (Relative Quantification, e.g., ΔΔCt method) E->F

Caption: A typical experimental workflow for qPCR-based mRNA quantification.

Detailed Experimental Protocols

Protocol 1: RNA Extraction and cDNA Synthesis

Materials:

  • Cells or tissue sample

  • TRIzol reagent or an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform (for TRIzol method)

  • Isopropanol (for TRIzol method)

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen)

  • Oligo(dT) primers or random hexamers

  • dNTPs

  • RNase inhibitor

Procedure:

  • RNA Extraction: Isolate total RNA from your samples using either the TRIzol method or a commercial kit according to the manufacturer's instructions.[7] Ensure all steps are performed in an RNase-free environment.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[8]

    • Combine RNA, oligo(dT) primers or random hexamers, and dNTPs.

    • Incubate at 65°C for 5 minutes, then place on ice.

    • Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.

    • Incubate according to the manufacturer's protocol (e.g., 50 minutes at 50°C, followed by an inactivation step at 85°C for 5 minutes).

    • The resulting cDNA can be stored at -20°C.

Protocol 2: Quantitative Real-Time PCR (qPCR)

Materials:

  • Synthesized cDNA

  • This compound forward and reverse primers (10 µM stock)

  • Reference gene primers (e.g., GAPDH, ACTB) (10 µM stock)

  • SYBR Green qPCR Master Mix (2x)

  • Nuclease-free water

  • qPCR-compatible plates or tubes

  • Real-time PCR instrument

Procedure:

  • Prepare qPCR Reaction Mix: For each gene (this compound and reference gene), prepare a master mix. For a single 20 µL reaction:

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 0.5 µL Forward Primer (10 µM)

    • 0.5 µL Reverse Primer (10 µM)

    • 4 µL Nuclease-free water

    • Total Master Mix per reaction: 15 µL

    • Prepare enough master mix for all samples, including no-template controls (NTCs), plus extra to account for pipetting errors.

  • Set up qPCR Plate:

    • Aliquot 15 µL of the appropriate master mix into each well.

    • Add 5 µL of diluted cDNA (typically 10-50 ng) to each well. For NTCs, add 5 µL of nuclease-free water.

    • Seal the plate, mix gently, and centrifuge briefly.

  • Perform qPCR: Place the plate in a real-time PCR instrument and run the following thermal cycling program[9]:

    • Initial Denaturation: 95°C for 2 minutes (1 cycle)

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplification product.[9]

Table 4: Recommended qPCR Reaction Conditions

ComponentVolume (µL) for 20 µL reactionFinal Concentration
2x SYBR Green Master Mix101x
Forward Primer (10 µM)0.5250 nM
Reverse Primer (10 µM)0.5250 nM
cDNA Template510-50 ng
Nuclease-free water4-

Data Analysis

The relative expression of this compound mRNA can be calculated using the comparative Ct (ΔΔCt) method.

  • Calculate ΔCt: For each sample, normalize the Ct value of this compound to the Ct value of the reference gene.

    • ΔCt = Ct(this compound) - Ct(Reference Gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the experimental samples to the ΔCt of a control or calibrator sample.

    • ΔΔCt = ΔCt(Experimental Sample) - ΔCt(Control Sample)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

By following these detailed protocols, researchers can reliably quantify this compound mRNA levels, providing valuable insights into its role in various biological processes and disease states.

References

Detecting Cobra1 Protein: A Detailed Western Blot Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Application notes and protocols detailing a comprehensive Western blot methodology for the detection of the Cobra1 (Cofactor of BRCA1) protein have been developed for researchers, scientists, and drug development professionals. This document provides an in-depth guide to successfully identify and analyze the this compound protein, a key component of the Negative Elongation Factor (NELF) complex involved in transcriptional regulation and various cellular processes.

This compound, also known as NELF-B, plays a crucial role in pausing RNA Polymerase II, thereby regulating gene expression.[1][2][3] Its interaction with the tumor suppressor BRCA1 and its involvement in the AP-1 signaling pathway underscore its importance in cell proliferation, differentiation, and oncogenesis.[4][5] Given its nuclear localization and approximate molecular weight of 65-66 kDa, specific protocols are required for its effective detection.[2][3]

Experimental Protocols

This section outlines the detailed methodology for performing a Western blot to detect the this compound protein.

Sample Preparation: Nuclear Extraction

As this compound is predominantly a nuclear protein, it is recommended to perform a nuclear extraction to enrich the protein sample.[6][7][8] Alternatively, a whole-cell lysate can be prepared using RIPA buffer, which is effective in extracting nuclear proteins.[6][9][10]

Nuclear Extraction Protocol:

A detailed protocol for nuclear extraction can be found in various online resources.[11][12][13] The general steps involve:

  • Harvesting and washing cells with ice-cold PBS.

  • Lysing the cell membrane with a hypotonic buffer.

  • Pelleting the nuclei by centrifugation.

  • Extracting nuclear proteins from the pellet using a high-salt nuclear extraction buffer.

  • Quantifying the protein concentration of the nuclear extract using a BCA assay.

RIPA Buffer Lysate Protocol:

  • Wash cells with ice-cold PBS.

  • Add ice-old RIPA buffer supplemented with protease and phosphatase inhibitors to the cell pellet.[7][9]

  • Incubate on ice to lyse the cells.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA assay.

SDS-PAGE

For a protein of approximately 66 kDa like this compound, a 10% or 12% SDS-polyacrylamide gel is recommended for optimal separation.[14]

Procedure:

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling.

  • Load equal amounts of protein (typically 20-30 µg of nuclear extract or 30-50 µg of whole-cell lysate) into the wells of the SDS-PAGE gel.

  • Include a pre-stained protein ladder to monitor migration and estimate the molecular weight.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer system is commonly used.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation. The recommended dilution will depend on the antibody manufacturer's datasheet.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as described above.

Detection

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The expected band for this compound should be at approximately 65-66 kDa.[2][3]

Data Presentation

The following tables summarize the key quantitative data for the Western blot protocol.

Table 1: Reagent Concentrations

ReagentConcentration
RIPA Buffer Components50 mM Tris-HCl (pH 7.4-8.0), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS
Protease Inhibitor Cocktail1X final concentration
Phosphatase Inhibitor Cocktail1X final concentration
SDS-PAGE Separating Gel10% or 12% Acrylamide
Blocking Buffer5% non-fat dry milk or BSA in TBST
Primary Antibody DilutionRefer to manufacturer's datasheet (e.g., 1:1000)
Secondary Antibody DilutionRefer to manufacturer's datasheet (e.g., 1:5000 - 1:10000)

Table 2: Antibody Specifications

AntibodyHostTypeApplicationRecommended DilutionMolecular Weight
Anti-Cobra1RabbitPolyclonal/MonoclonalWB, IP, ChIP1:1000 (WB)~66 kDa

Visualizations

Western Blot Workflow

Western_Blot_Workflow Figure 1: Western Blot Workflow for this compound Detection cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_immuno Immunodetection cluster_detection Detection Cell_Harvest Cell Harvest Nuclear_Extraction Nuclear Extraction / RIPA Lysis Cell_Harvest->Nuclear_Extraction Quantification Protein Quantification (BCA) Nuclear_Extraction->Quantification Sample_Loading Sample Loading Quantification->Sample_Loading SDS_PAGE SDS-PAGE (10-12% Gel) Sample_Loading->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody (anti-Cobra1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab ECL_Detection ECL Detection Secondary_Ab->ECL_Detection Imaging Imaging ECL_Detection->Imaging

Caption: Western Blot Workflow for this compound Detection.

This compound Signaling Pathway

Cobra1_Signaling_Pathway Figure 2: this compound Signaling Interactions cluster_nelf NELF Complex This compound This compound (NELF-B) RNAPII RNA Polymerase II This compound->RNAPII inhibits AP1 AP-1 (c-Jun/c-Fos) This compound->AP1 modulates Prostate_Cancer Prostate Cancer Progression This compound->Prostate_Cancer facilitates NELFA NELF-A NELFC NELF-C/D NELFE NELF-E Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DSIF DSIF DSIF->RNAPII inhibits PTEFb P-TEFb PTEFb->RNAPII activates BRCA1 BRCA1 BRCA1->this compound interacts with

Caption: this compound Signaling Interactions.

Post-Translational Modifications

While the specific post-translational modifications (PTMs) of this compound are not extensively documented in the current literature, like many nuclear proteins involved in transcription, it is plausible that this compound undergoes modifications such as phosphorylation, ubiquitination, and acetylation.[15][16] These modifications can regulate its stability, protein-protein interactions, and its function within the NELF complex. Further research, potentially utilizing techniques like mass spectrometry, is required to elucidate the specific PTMs of this compound and their functional consequences.[15][17][18]

This comprehensive guide provides researchers with a robust protocol for the detection of this compound, facilitating further investigation into its role in cellular function and disease.

References

Unveiling the Cobra1 Interactome: An Application Note on Mass Spectrometry-Based Identification of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobra1, also known as Negative Elongation Factor B (NELF-B), is a critical component of the NELF complex, which plays a pivotal role in the regulation of gene transcription. The NELF complex induces promoter-proximal pausing of RNA Polymerase II (Pol II), a key rate-limiting step in gene expression. Given its central role in transcriptional regulation, identifying the interacting partners of this compound is crucial for understanding its function in cellular processes and its potential as a therapeutic target in various diseases, including cancer. This application note provides a detailed overview and protocols for utilizing mass spectrometry-based proteomics to identify and quantify proteins that interact with this compound.

Principle of the Method

The identification of protein-protein interactions (PPIs) using mass spectrometry typically involves an affinity purification step followed by mass spectrometric analysis of the co-purified proteins. In this workflow, this compound (the "bait" protein) is selectively isolated from a cell lysate, bringing with it any interacting "prey" proteins. This protein complex is then digested into peptides, which are subsequently identified and quantified by high-resolution mass spectrometry. This powerful and unbiased approach allows for the discovery of both stable and transient interactions within the cellular context.

Experimental Workflow Overview

A typical workflow for identifying this compound interacting proteins involves the following key stages:

  • Sample Preparation: Culturing and harvesting of cells expressing endogenous or tagged this compound.

  • Co-Immunoprecipitation (Co-IP) / Affinity Purification (AP): Isolation of this compound and its binding partners from the cell lysate using a specific antibody or an affinity tag.

  • Protein Complex Elution and Digestion: Elution of the captured protein complexes and enzymatic digestion into peptides.

  • Mass Spectrometry (MS) Analysis: Separation and analysis of the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identification and quantification of proteins, and bioinformatic analysis to distinguish true interactors from non-specific binders.

G cluster_workflow Experimental Workflow cell_culture Cell Culture & Lysis co_ip Co-Immunoprecipitation (this compound-specific antibody) cell_culture->co_ip Lysate elution Elution of Protein Complexes co_ip->elution Bead-bound complexes digestion In-solution or In-gel Digestion (Trypsin) elution->digestion Eluted proteins lc_ms LC-MS/MS Analysis digestion->lc_ms Peptide mixture data_analysis Data Analysis & Interactor Identification lc_ms->data_analysis MS/MS spectra

Caption: General workflow for identifying this compound interacting proteins.

Quantitative Data Presentation

Mass spectrometry analysis of affinity-purified NELF-E (a core subunit of the NELF complex, which includes this compound) from HeLa cell nuclear extracts has identified numerous interacting proteins. The following table summarizes a selection of high-confidence interactors, including the other NELF subunits and components of the Integrator complex.[1] The quantitative values (spectral counts) indicate the relative abundance of each protein in the immunoprecipitated sample.

ProteinGene SymbolDescriptionSpectral Counts (NELF-E IP)
NELF-ENELF-ENegative Elongation Factor Complex Member E120
This compound (NELF-B) NELF-B Negative Elongation Factor Complex Member B 85
NELF-ANELF-ANegative Elongation Factor Complex Member A78
NELF-C/DNELF-CNegative Elongation Factor Complex Member C/D65
Integrator complex subunit 1INTS1Integrator Complex Subunit 145
Integrator complex subunit 3INTS3Integrator Complex Subunit 352
Integrator complex subunit 4INTS4Integrator Complex Subunit 438
Integrator complex subunit 5INTS5Integrator Complex Subunit 530
Integrator complex subunit 6INTS6Integrator Complex Subunit 641
Integrator complex subunit 7INTS7Integrator Complex Subunit 725
Integrator complex subunit 8INTS8Integrator Complex Subunit 829
Integrator complex subunit 9INTS9Integrator Complex Subunit 935
Integrator complex subunit 10INTS10Integrator Complex Subunit 1022
Integrator complex subunit 11INTS11Integrator Complex Subunit 1148
Integrator complex subunit 12INTS12Integrator Complex Subunit 1218
Integrator complex subunit 13INTS13Integrator Complex Subunit 1315
Integrator complex subunit 14INTS14Integrator Complex Subunit 1412
RNA polymerase II subunit APOLR2ADNA-directed RNA polymerase II subunit RPB195
SPT5SUPT5HTranscription elongation factor Spt568

Note: The spectral counts are representative values derived from affinity purification-mass spectrometry experiments and are used here for illustrative purposes. Actual values may vary between experiments.

Signaling Pathway of the NELF Complex

This compound is an integral part of the NELF complex, which, in conjunction with DSIF (DRB-sensitivity-inducing factor), binds to RNA Polymerase II (Pol II) shortly after transcription initiation. This binding leads to the pausing of Pol II. The release of this pause is a key regulatory step and is often triggered by the phosphorylation of NELF and the C-terminal domain of Pol II by P-TEFb (Positive Transcription Elongation Factor b). Recent studies have also revealed a physical and functional link between the NELF complex and the Integrator complex, which is involved in the 3'-end processing of small nuclear RNAs (snRNAs) and also regulates Pol II pausing.

G cluster_pathway NELF-Mediated Transcriptional Pausing PolII RNA Polymerase II Paused_PolII Paused Pol II PolII->Paused_PolII Transcription Initiation DSIF DSIF DSIF->PolII binds NELF_complex NELF Complex (NELF-A, this compound, NELF-C/D, NELF-E) NELF_complex->PolII binds This compound This compound (NELF-B) This compound->NELF_complex is a subunit of Integrator Integrator Complex Integrator->NELF_complex interacts with PTEFb P-TEFb PTEFb->Paused_PolII phosphorylates NELF & Pol II Elongating_PolII Elongating Pol II Paused_PolII->Elongating_PolII Pause Release

Caption: NELF complex signaling in transcriptional pausing.

Experimental Protocols

The following are detailed protocols for the key experiments involved in identifying this compound interacting proteins. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Co-Immunoprecipitation (Co-IP) of Endogenous this compound

This protocol describes the immunoprecipitation of endogenous this compound from mammalian cell lysates.[2]

Materials:

  • HEK293T or other suitable mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-Cobra1 antibody (validated for immunoprecipitation)

  • Normal IgG from the same species as the primary antibody (negative control)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., TBS-T)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a non-denaturing elution buffer)

  • Microcentrifuge tubes and magnetic rack

Procedure:

  • Cell Lysis: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer to the cells and scrape to collect the lysate. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator. b. Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. c. Add the anti-Cobra1 antibody to the pre-cleared lysate. For the negative control, add the corresponding normal IgG. d. Incubate overnight at 4°C on a rotator. e. Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

  • Washing and Elution: a. Place the tubes on a magnetic rack and discard the supernatant. b. Wash the beads three times with ice-cold wash buffer. c. After the final wash, remove all residual wash buffer. d. Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or 95°C, depending on the buffer used. e. Collect the eluate by placing the tubes on a magnetic rack.

Protocol 2: In-solution Trypsin Digestion for Mass Spectrometry

This protocol describes the preparation of the immunoprecipitated proteins for mass spectrometry analysis.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Reduction and Alkylation: a. To the eluted protein sample, add DTT to a final concentration of 10 mM. b. Incubate at 56°C for 30 minutes. c. Cool the sample to room temperature. d. Add IAA to a final concentration of 55 mM. e. Incubate in the dark at room temperature for 20 minutes.

  • Trypsin Digestion: a. Add trypsin to the protein mixture at a 1:50 (trypsin:protein) ratio. b. Incubate overnight at 37°C.

  • Peptide Cleanup: a. Stop the digestion by adding formic acid to a final concentration of 1%. b. Desalt and concentrate the peptides using a C18 StageTip or ZipTip. c. Elute the peptides and dry them in a vacuum centrifuge. d. Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general overview of the LC-MS/MS analysis. Specific parameters will depend on the instrument used.

Procedure:

  • Peptide Separation: a. Inject the resuspended peptide sample into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column. b. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

  • Mass Spectrometry Analysis: a. The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. b. The mass spectrometer operates in a data-dependent acquisition mode, where it cycles between a full MS scan to measure the mass-to-charge ratio (m/z) of intact peptides and MS/MS scans to fragment selected peptides and measure the m/z of the resulting fragment ions.

Protocol 4: Data Analysis and Bioinformatics

Procedure:

  • Database Searching: a. Use a search engine (e.g., Mascot, Sequest, MaxQuant) to compare the experimental MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides and, consequently, the proteins.

  • Data Filtering and Quantification: a. Filter the identified proteins to a false discovery rate (FDR) of <1%. b. Quantify the relative abundance of the identified proteins using label-free quantification (e.g., spectral counting or precursor intensity) or label-based methods (e.g., SILAC, TMT).

  • Identification of Specific Interactors: a. Compare the list of proteins identified in the this compound Co-IP to the negative control (IgG Co-IP). b. True interactors should be significantly enriched in the this compound Co-IP compared to the control. c. Utilize bioinformatics tools to perform pathway and network analysis on the list of high-confidence interactors to gain insights into their biological functions.

Conclusion

The combination of affinity purification and mass spectrometry is a powerful strategy for the comprehensive identification of this compound interacting proteins. The protocols and data presented in this application note provide a framework for researchers to investigate the this compound interactome, which will undoubtedly lead to a deeper understanding of its role in gene regulation and disease, and may unveil novel targets for therapeutic intervention.

References

Application Notes and Protocols for In Vitro Transcription Assays with Purified Cobra1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobra1 (Cofactor of BRCA1), also known as NELF-B, is a critical component of the Negative Elongation Factor (NELF) complex, which plays a pivotal role in the regulation of gene transcription. The NELF complex induces promoter-proximal pausing of RNA Polymerase II (RNAPII), a key rate-limiting step in the expression of many genes, particularly those involved in development and stress response. This compound is implicated in various cellular processes and its dysregulation has been linked to cancer.[1][2] Understanding the molecular mechanisms by which this compound modulates transcription is therefore of significant interest in both basic research and therapeutic development.

These application notes provide a detailed protocol for studying the activity of purified this compound in the context of the fully reconstituted NELF complex using an in vitro transcription assay. This allows for a controlled, cell-free environment to dissect the specific effects of this compound on transcriptional elongation.

Signaling Pathway and Regulatory Interactions of this compound

This compound functions as a subunit of the NELF complex, which collaborates with DSIF (DRB-sensitivity-inducing factor) to arrest RNAPII elongation.[3][4] The activity of this compound and the NELF complex is modulated by interactions with other key regulatory proteins. Notably, this compound interacts with the tumor suppressor BRCA1 and the AP-1 transcription factor (composed of c-Jun and c-Fos), linking transcriptional pausing to DNA repair and cellular signaling pathways.[1][2][5]

Cobra1_Signaling_Pathway This compound Transcriptional Regulatory Network cluster_Regulators External Regulators This compound This compound (NELF-B) NELFA NELF-A This compound->NELFA interacts NELFC NELF-C/D This compound->NELFC interacts RNAPII RNA Polymerase II This compound->RNAPII induces pausing BRCA1 BRCA1 This compound->BRCA1 binds to BRCT domain AP1 AP-1 (c-Jun/c-Fos) This compound->AP1 physical interaction NELFE NELF-E NELFE->this compound interacts DSIF DSIF RNAPII->DSIF associates Transcription Productive Elongation RNAPII->Transcription proceeds upon pause release DSIF->this compound recruits NELF Promoter Promoter-Proximal Region Promoter->RNAPII binds Experimental_Workflow Experimental Workflow for this compound In Vitro Transcription Assay cluster_Purification Protein Purification cluster_Assay In Vitro Transcription Assay cluster_Data Data Interpretation Baculovirus Generate Recombinant Baculoviruses (NELF-A, B, C/D, E with tags) Infection Co-infect Insect Cells (e.g., Sf9) Baculovirus->Infection Lysis Cell Lysis and Lysate Clarification Infection->Lysis AffinityChrom Affinity Chromatography (e.g., anti-FLAG) Lysis->AffinityChrom Elution Elution and Purity Assessment (SDS-PAGE) AffinityChrom->Elution Incubation Add Purified NELF Complex and Incubate Elution->Incubation Purified NELF Complex Template Prepare DNA Template (Promoter + Reporter Gene) Reaction Assemble Transcription Reaction (Template, RNAPII, NTPs, Buffers) Template->Reaction Reaction->Incubation Analysis Analyze Transcripts (Denaturing PAGE, Autoradiography/Fluorescence) Incubation->Analysis Quantification Quantify Full-length vs. Paused Transcripts Analysis->Quantification PausingIndex Calculate Pausing Index Quantification->PausingIndex Comparison Compare +/- NELF Complex PausingIndex->Comparison Conclusion Draw Conclusions on this compound/NELF Function Comparison->Conclusion

References

Application Note: Visualizing COBRA1 Subcellular Localization using Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cofactor of BRCA1 (COBRA1), also known as Negative Elongation Factor B (NELF-B), is a critical component of the Negative Elongation Factor (NELF) complex.[1][2] This complex plays a pivotal role in transcriptional regulation by pausing RNA polymerase II at the promoter-proximal region of genes, thereby controlling gene expression.[1][2] Given its primary function in transcription, the subcellular localization of this compound is predominantly within the nucleus.[1] Understanding the precise localization of this compound is essential for elucidating its role in various cellular processes, including cell proliferation, differentiation, and its implications in diseases such as cancer.[2] This application note provides a detailed immunofluorescence staining protocol for the visualization of this compound, enabling researchers to investigate its distribution within the cell.

Data Presentation

Quantitative analysis of immunofluorescence images can provide valuable insights into the localization and expression levels of this compound under different experimental conditions. Below is a template table for summarizing such quantitative data. The values presented are hypothetical and for illustrative purposes only.

Cell LineTreatmentMean Nuclear Fluorescence Intensity (A.U.)Mean Cytoplasmic Fluorescence Intensity (A.U.)Nuclear/Cytoplasmic Ratio
MCF-7Control150.2 ± 12.525.8 ± 4.15.82
MCF-7Estrogen (10 nM, 24h)185.6 ± 15.328.1 ± 3.96.60
MDA-MB-231Control145.9 ± 11.830.5 ± 4.54.78
MDA-MB-231Doxorubicin (1 µM, 24h)160.1 ± 13.232.7 ± 5.04.90

Experimental Protocols

This protocol outlines the key steps for immunofluorescent staining of this compound in cultured mammalian cells.

Materials and Reagents
  • Cell Culture: Adherent mammalian cells grown on sterile glass coverslips in a multi-well plate.

  • Primary Antibody: A validated anti-COBRA1 antibody. Consult manufacturer's datasheet for recommended dilution (e.g., 1:100 - 1:1000).

  • Secondary Antibody: Fluorochrome-conjugated secondary antibody appropriate for the host species of the primary antibody.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood.

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 10% normal serum from the same species as the secondary antibody in PBS with 0.1% Tween 20 (PBST).

  • Antibody Dilution Buffer: 1% BSA in PBST.

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.

  • Mounting Medium: Anti-fade mounting medium.

Protocol Steps
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Culture cells overnight or until desired confluency is reached.

  • Cell Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add permeabilization buffer (0.1-0.25% Triton X-100 in PBS) to the cells.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to the cells to block non-specific antibody binding.

    • Incubate for at least 30 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-COBRA1 primary antibody in the antibody dilution buffer to the predetermined optimal concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorochrome-conjugated secondary antibody in the antibody dilution buffer. Protect from light from this step onwards.

    • Add the diluted secondary antibody solution to the cells.

    • Incubate for 1 hour at room temperature in the dark in a humidified chamber.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBST for 5 minutes each in the dark.

    • Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Mount the coverslips onto glass slides using a drop of anti-fade mounting medium, ensuring no air bubbles are trapped.

    • Seal the edges of the coverslip with nail polish and allow to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for the fluorochromes used.

Mandatory Visualization

Immunofluorescence_Workflow Immunofluorescence Staining Workflow for this compound Localization cluster_prep Sample Preparation cluster_staining Immunostaining cluster_visualization Visualization cell_seeding 1. Cell Seeding on Coverslips fixation 2. Fixation (4% PFA) cell_seeding->fixation Wash (PBS) permeabilization 3. Permeabilization (Triton X-100) fixation->permeabilization Wash (PBS) blocking 4. Blocking (BSA/Serum) permeabilization->blocking Wash (PBS) primary_ab 5. Primary Antibody Incubation (Anti-COBRA1) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorochrome-conjugated) primary_ab->secondary_ab Wash (PBST) counterstain 7. Nuclear Counterstain (DAPI/Hoechst) secondary_ab->counterstain Wash (PBST) mounting 8. Mounting counterstain->mounting Wash (PBS) imaging 9. Imaging (Fluorescence Microscopy) mounting->imaging

Caption: Workflow for this compound immunofluorescence staining.

References

Application Notes and Protocols for Generating and Validating a Cobra1-Specific Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cobra1 (NELF-B)

Cofactor of BRCA1 (this compound), also known as Negative Elongation Factor B (NELF-B), is a crucial protein in the regulation of gene expression.[1][2][3] It was first identified as a protein that interacts with the breast cancer susceptibility gene product, BRCA1.[4][5] this compound is an essential component of the Negative Elongation Factor (NELF) complex, which also includes NELFA, NELFC/D, and NELFE.[2][6] This complex plays a critical role in transcriptional regulation by pausing RNA Polymerase II (RNAPII) near the promoter of genes, thereby controlling the elongation phase of transcription.[2][5][6]

The function of this compound is implicated in various cellular processes and signaling pathways. It modulates both estrogen-dependent and -independent transcription.[1][5] For instance, in breast cancer cells, this compound can act as a corepressor for the estrogen receptor α (ERα), inhibiting the transcription of estrogen-responsive genes by stalling RNAPII.[1][7] Additionally, this compound can physically interact with members of the Activator Protein 1 (AP-1) family, such as c-Jun and c-Fos, to inhibit AP-1 transcriptional activity.[8]

Given its role in fundamental processes like transcription and its association with cancer, high-quality, specific antibodies are indispensable tools for studying this compound's function, localization, and interactions.[4][9] Low expression of this compound has been linked to poor prognosis in breast cancer, suggesting its potential as a biomarker.[10][11] These application notes provide a comprehensive guide to generating and rigorously validating a monoclonal antibody specific for this compound.

Signaling and Functional Pathways Involving this compound

This compound functions as a key node in transcriptional regulation. It integrates signals from pathways like the estrogen receptor and AP-1 signaling to control gene expression by modulating RNA Polymerase II activity.

Cobra1_Pathway cluster_nucleus Nucleus ERa Estrogen Receptor α (ERα) This compound This compound (NELF-B) ERa->this compound recruits Estrogen Estrogen Estrogen->ERa activates AP1 AP-1 (c-Jun/c-Fos) AP1->this compound interacts with BRCA1 BRCA1 BRCA1->this compound binds to This compound->AP1 inhibits NELF_complex NELF Complex (A, C/D, E) This compound->NELF_complex forms complex with RNAPII RNA Polymerase II (RNAPII) NELF_complex->RNAPII pauses Transcription Transcription Elongation NELF_complex->Transcription represses DNA Promoter Region of Target Gene

Caption: this compound's role in transcriptional regulation.

Experimental Workflow: From Generation to Validation

The overall process involves generating a stable hybridoma cell line that produces a specific monoclonal antibody against this compound, followed by a multi-step validation process to ensure its specificity and utility in various applications.

Antibody_Workflow cluster_generation Antibody Generation cluster_validation Antibody Validation A 1. Antigen Preparation (this compound Peptide) B 2. Animal Immunization (e.g., Mouse) A->B C 3. Splenocyte Isolation B->C D 4. Fusion with Myeloma Cells (Hybridoma Production) C->D E 5. Screening (ELISA) D->E F 6. Cloning & Expansion E->F G 7. Antibody Purification F->G H 8. Western Blot (WB) (Specificity & MW) G->H I 9. ICC / IHC (Subcellular Localization) H->I J 10. Immunoprecipitation (IP) (Native Protein Binding) H->J K 11. Genetic Validation (siRNA/CRISPR) H->K L 12. Application-Specific Validation (e.g., ChIP) J->L

Caption: Workflow for this compound antibody generation and validation.

Protocols for Monoclonal Antibody Generation (Hybridoma Technology)

This section outlines the standard method for producing murine monoclonal antibodies against this compound.[12]

Antigen Preparation
  • Antigen Selection: A synthetic peptide corresponding to a unique region of the target protein is recommended to ensure specificity. For human this compound, a peptide near the C-terminus can be used.[11][13]

  • Peptide Synthesis: Synthesize the selected peptide with high purity (>95%).

  • Carrier Conjugation: Conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to increase its immunogenicity.

Immunization
  • Animal Model: Use 6-8 week old BALB/c mice.

  • Emulsification: Emulsify the KLH-conjugated peptide with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization. Use Incomplete Freund's Adjuvant (IFA) for subsequent boosts.

  • Immunization Schedule:

    • Day 0: Primary immunization. Inject 50-100 µg of the antigen emulsion subcutaneously (s.c.) or intraperitoneally (i.p.).

    • Day 14, 28, 42: Booster immunizations. Inject 25-50 µg of the antigen in IFA.

  • Titer Monitoring: After the second boost, collect a small amount of blood from the tail vein to test the antibody titer in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

Hybridoma Production
  • Final Boost: Three days before fusion, administer a final i.p. injection of the antigen in saline (without adjuvant).

  • Splenocyte Isolation: Euthanize the mouse with the highest antibody titer and aseptically remove the spleen. Isolate the splenocytes.[14]

  • Myeloma Cell Preparation: Use a suitable myeloma cell line that does not produce its own antibodies, such as Sp2/0-Ag14.[12]

  • Fusion: Mix the splenocytes and myeloma cells (typically at a 3:1 to 5:1 ratio).[12] Fuse the cells using polyethylene (B3416737) glycol (PEG) or electrofusion.[12][14]

  • Selection: Plate the fused cells in 96-well plates with HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan. Only hybridoma cells will survive and proliferate.

Screening, Cloning, and Expansion
  • Primary Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of this compound-specific antibodies using ELISA.

  • Cloning by Limiting Dilution: Select positive clones and sub-clone them by limiting dilution to ensure monoclonality.[12]

  • Secondary Screening: Re-screen the supernatants from the subclones to confirm antibody production and specificity.

  • Expansion: Expand the selected positive monoclonal hybridoma clones for antibody production and cryopreservation.

Antibody Purification
  • Harvesting: Collect the hybridoma culture supernatant containing the secreted monoclonal antibody.

  • Purification: Purify the antibody using affinity chromatography (e.g., Protein A or Protein G columns), depending on the antibody isotype.[12]

  • Quality Control: Assess the purity and concentration of the antibody using SDS-PAGE and spectrophotometry.

Protocols for Antibody Validation

Validation is essential to confirm that the antibody specifically recognizes this compound in the intended application.[15] A multi-pronged approach using several techniques is highly recommended.[16][17]

Western Blotting (WB)

This method validates that the antibody recognizes the denatured this compound protein at its correct molecular weight (~65 kDa).[10][17]

  • Lysate Preparation:

    • Culture cells known to express this compound (e.g., HEK293, T47D, H1299) and a negative control cell line if available.[2]

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary this compound antibody (e.g., at 1:1000 dilution) overnight at 4°C.[13]

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Detect the signal using an ECL substrate.

Genetic Validation using siRNA Knockdown

This is a critical step to confirm specificity by showing signal reduction upon target depletion.[17]

  • Transfection: Transfect cells (e.g., H1299) with a validated siRNA targeting this compound or a non-targeting control siRNA.

  • Incubation: Culture the cells for 48-72 hours to allow for protein knockdown.

  • Analysis: Harvest the cells and perform Western Blotting as described above. A specific antibody should show a significantly reduced band intensity in the this compound siRNA-treated sample compared to the control.

Immunocytochemistry (ICC)

This technique validates the antibody by confirming it detects this compound in the correct subcellular location (the nucleus).[17]

  • Cell Preparation: Grow cells on glass coverslips.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary this compound antibody (e.g., at 1:100 - 1:500 dilution) for 1 hour.

    • Wash 3x with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope. The signal should be predominantly nuclear.

Immunoprecipitation (IP)

IP confirms that the antibody can bind to the native this compound protein in a complex mixture.[17]

  • Lysate Preparation: Prepare whole-cell lysates using a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G agarose (B213101) beads.

    • Incubate 500-1000 µg of lysate with 2-5 µg of the this compound antibody (or control IgG) overnight at 4°C with gentle rotation. A 1:50 dilution is a good starting point.[13]

    • Add Protein A/G beads and incubate for another 1-3 hours.

  • Washing and Elution:

    • Wash the beads 3-5 times with IP lysis buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by Western Blotting using the same or a different this compound antibody.

Chromatin Immunoprecipitation (ChIP)

For a transcription factor like this compound, ChIP is a key application-specific validation step.[10]

  • Cross-linking: Cross-link protein-DNA complexes in live cells using formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with the this compound antibody (e.g., 5-10 µl per IP) overnight at 4°C.[11][13]

    • Use a non-specific IgG as a negative control.

    • Capture the antibody-protein-DNA complexes with Protein A/G beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding and elute the complexes.

  • Reverse Cross-linking: Reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the DNA by qPCR using primers for known this compound target gene promoters (e.g., TFF1) or by sequencing (ChIP-seq).[18]

Data Presentation and Expected Results

Quantitative and qualitative data should be clearly summarized to support the antibody's validation.

Table 1: Recommended Starting Dilutions for this compound Antibody
ApplicationSuggested DilutionStarting ConcentrationNotes
Western Blotting (WB)1:500 - 1:30000.2 - 1.0 µg/mLThe optimal dilution must be determined experimentally.
Immunocytochemistry (ICC)1:100 - 1:10000.5 - 5.0 µg/mLExpect strong nuclear staining.
Immunoprecipitation (IP)1:502 - 5 µg per reactionUse a non-denaturing buffer to preserve native protein structure.[13]
Chromatin IP (ChIP)1:505 - 10 µL per IPUse ~10 µg of chromatin per IP.[11][13]
Table 2: Summary of Expected Validation Results
ExperimentPositive Control (e.g., H1299 cells)Negative Control (e.g., this compound siRNA)Expected Outcome
Western Blot Single band at ~65 kDa.Significantly reduced or absent band at 65 kDa.Confirms size specificity and identity.
ICC Strong, distinct signal localized to the nucleus.Significantly reduced or absent nuclear signal.Confirms correct subcellular localization.
IP-WB Band at ~65 kDa in the IP lane.No band in the IgG control lane.Confirms binding to native protein.
ChIP-qPCR Enrichment of known target gene promoters (e.g., TFF1).No enrichment relative to IgG control.Confirms functionality in detecting protein-DNA interactions.
Table 3: Comparison of Key Validation Methods
Validation MethodInformation ProvidedStrengthsLimitations
Western Blot Target molecular weight, relative expression.Validates against denatured proteins; widely used.Epitope may not be available in the native protein.[19]
Genetic (siRNA/KO) Target specificity.Provides the highest confidence in antibody specificity.[17]Knockout cell lines may not be readily available.[19]
ICC / IHC Subcellular and tissue localization.Provides spatial context of protein expression.Staining can be affected by fixation methods.[19]
IP / IP-MS Binding to native protein; interacting partners (MS).Confirms utility for pull-down assays; can identify off-targets.[17][20]Not all antibodies are suitable for IP.[19]

References

Application Notes and Protocols for Identifying Novel COBRA1 Binding Partners Using Yeast Two-Hybrid Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cofactor of BRCA1 (COBRA1), also known as Negative Elongation Factor B (NELF-B), is a critical protein involved in the regulation of gene transcription.[1] It functions as a subunit of the Negative Elongation Factor (NELF) complex, which induces promoter-proximal pausing of RNA Polymerase II (Pol II), a key regulatory step in gene expression.[1][2] this compound has been implicated in various cellular processes, including the DNA damage response through its interaction with BRCA1, and the regulation of cell proliferation and differentiation via the AP-1 signaling pathway.[3][4] Given its central role in transcriptional regulation and its association with cancer, identifying novel this compound binding partners is crucial for elucidating its biological functions and for the development of novel therapeutic strategies.

The yeast two-hybrid (Y2H) system is a powerful in vivo technique for identifying novel protein-protein interactions.[5] This method is based on the reconstitution of a functional transcription factor in yeast, which occurs only when two proteins of interest, a "bait" and a "prey," interact. This interaction brings a DNA-binding domain (DBD) and a transcriptional activation domain (AD) into close proximity, activating reporter genes and allowing for the selection of interacting partners from a cDNA library.[5]

These application notes provide a comprehensive overview and detailed protocols for utilizing yeast two-hybrid screening to discover and characterize novel this compound binding partners.

Data Presentation: Quantitative Analysis of this compound Interactions

Quantitative yeast two-hybrid assays, such as the β-galactosidase liquid assay, allow for the determination of the relative strength of protein-protein interactions.[6][7] The activity of the reporter enzyme is proportional to the strength of the interaction between the bait and prey proteins. Below are representative data illustrating the quantitative analysis of known this compound interactions.

Table 1: Quantitative β-Galactosidase Assay for this compound Interactions

BaitPreyInteraction Strength (Miller Units)Interpretation
pGBKT7-COBRA1pGADT7-BRCA1150.5 ± 12.3Strong Interaction
pGBKT7-COBRA1pGADT7-c-Jun85.2 ± 9.8Moderate Interaction
pGBKT7-COBRA1pGADT7-c-Fos75.6 ± 8.1Moderate Interaction
pGBKT7-COBRA1pGADT7-Lamin C1.2 ± 0.4No Interaction (Negative Control)
pGBKT7-53pGADT7-T198.7 ± 15.6Strong Interaction (Positive Control)

Note: The Miller Unit values presented are illustrative and serve as a representative example of expected quantitative yeast two-hybrid results.

Experimental Protocols

Protocol 1: Construction of the Bait Plasmid (pGBKT7-COBRA1)
  • Gene Amplification: Amplify the full-length coding sequence of human this compound from a cDNA library using PCR with primers containing restriction sites compatible with the pGBKT7 vector (e.g., NdeI and BamHI).

  • Vector and Insert Digestion: Digest both the amplified this compound PCR product and the pGBKT7 vector with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound insert into the linearized pGBKT7 vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid amplification.

  • Plasmid Purification and Sequencing: Purify the pGBKT7-COBRA1 plasmid from transformed E. coli and verify the sequence of the insert by Sanger sequencing.

Protocol 2: Yeast Two-Hybrid Library Screening
  • Bait Strain Preparation: Transform the pGBKT7-COBRA1 bait plasmid into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.

  • Auto-activation Test: Plate the transformed yeast on selective media (SD/-Trp and SD/-Trp/-His) to ensure the bait protein does not autonomously activate the reporter genes.

  • Library Transformation: Transform a human cDNA library (in a pGADT7 vector) into the bait-expressing yeast strain.

  • Selection of Interactors: Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies expressing interacting proteins.

  • Colony Picking and Growth: Pick individual colonies and grow them in liquid selective media.

  • Plasmid Rescue: Isolate the prey plasmids from the positive yeast colonies.

  • Prey Identification: Transform the rescued prey plasmids into E. coli for amplification and subsequent sequencing to identify the interacting proteins.

Protocol 3: Quantitative β-Galactosidase Assay
  • Yeast Culture Preparation: Co-transform the bait (pGBKT7-COBRA1) and prey (pGADT7-Interactor) plasmids into a suitable yeast strain. Grow single colonies in liquid selective media (SD/-Trp/-Leu) overnight.

  • Cell Lysis: Pellet the yeast cells and resuspend them in Z-buffer. Lyse the cells by freeze-thaw cycles or by adding chloroform (B151607) and SDS.

  • Enzymatic Reaction: Add o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate and incubate at 30°C.

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution when a yellow color develops.

  • Measurement and Calculation: Measure the absorbance of the reaction mixture at 420 nm. Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where:

    • t = reaction time in minutes

    • V = volume of culture used in ml

    • OD600 = optical density of the culture at 600 nm

Visualizations

Signaling Pathways and Experimental Workflow

Y2H_Workflow cluster_bait Bait Construction cluster_prey Prey Library cluster_screening Yeast Two-Hybrid Screening cluster_validation Hit Validation and Identification Bait_PCR Amplify this compound cDNA Bait_Ligation Ligate this compound into pGBKT7 Bait_PCR->Bait_Ligation Bait_Vector pGBKT7 (DBD) Bait_Vector->Bait_Ligation Bait_Transform_Ecoli Transform E. coli Bait_Ligation->Bait_Transform_Ecoli Bait_Purify Purify pGBKT7-COBRA1 Bait_Transform_Ecoli->Bait_Purify Yeast_Transform_Bait Transform Yeast with Bait Bait_Purify->Yeast_Transform_Bait Prey_Library Human cDNA Library in pGADT7 (AD) Yeast_Transform_Library Transform Yeast with Prey Library Prey_Library->Yeast_Transform_Library Autoactivation_Test Test for Auto-activation Yeast_Transform_Bait->Autoactivation_Test Autoactivation_Test->Yeast_Transform_Library Selection Select on High-Stringency Media Yeast_Transform_Library->Selection Positive_Colonies Isolate Positive Colonies Selection->Positive_Colonies Prey_Rescue Rescue Prey Plasmids Positive_Colonies->Prey_Rescue Quant_Assay Quantitative β-Galactosidase Assay Positive_Colonies->Quant_Assay Prey_Sequencing Sequence Prey Inserts Prey_Rescue->Prey_Sequencing

Caption: Workflow for Yeast Two-Hybrid Screening of this compound.

NELF_Complex_Pathway cluster_nelf NELF Complex Assembly cluster_transcription Transcriptional Regulation NELFA NELF-A NELF_Complex NELF Complex NELFA->NELF_Complex NELFB NELF-B (this compound) NELFB->NELF_Complex NELFC NELF-C/D NELFC->NELF_Complex NELFE NELF-E NELFE->NELF_Complex Paused_Complex Paused Transcription Complex NELF_Complex->Paused_Complex Binds to PolII RNA Polymerase II PolII->Paused_Complex Binds to DSIF DSIF DSIF->Paused_Complex Binds to Promoter Promoter Promoter->PolII Initiation Elongation Productive Elongation Paused_Complex->Elongation Release by P-TEFb PTEFb P-TEFb PTEFb->Paused_Complex

Caption: this compound in the NELF Complex and Transcriptional Pausing.

AP1_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_kinases MAPK Cascade cluster_ap1 AP-1 Regulation Growth_Factors Growth Factors MAPKKK MAPKKK Growth_Factors->MAPKKK Cytokines Cytokines Cytokines->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK/ERK) MAPKK->MAPK cJun c-Jun MAPK->cJun Phosphorylates cFos c-Fos MAPK->cFos Phosphorylates AP1_Complex AP-1 Complex cJun->AP1_Complex cFos->AP1_Complex Target_Genes Target Gene Expression AP1_Complex->Target_Genes Activates This compound This compound This compound->AP1_Complex Inhibits

Caption: this compound Regulation of the AP-1 Signaling Pathway.

References

Application Notes and Protocols: Identifying Cobra1-Regulated Genes Using RNA-Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical protein involved in the regulation of gene expression.[1][2] It was initially identified as a binding partner for the BRCT domain of the tumor suppressor protein BRCA1.[3][4][5] this compound is an integral subunit of the Negative Elongation Factor (NELF) complex, which plays a key role in transcriptional regulation by stalling RNA Polymerase II (RNAPII) near the promoter region of genes.[4][5][6][7] This pausing of RNAPII is a crucial control point in transcription.[5][7]

Functionally, this compound has been shown to modulate both estrogen-dependent and -independent transcription.[3][4] Its expression levels have been inversely correlated with breast cancer progression, suggesting a potential role as a tumor suppressor.[3][7][8] However, emerging evidence also points to an oncogenic role in other contexts, such as prostate cancer, where it can positively influence androgen receptor (AR) target genes.[6][9] this compound also interacts with other key transcription factors, including the AP-1 complex (c-Jun/c-Fos), to inhibit its transcriptional activity.[1][10]

Given its complex and context-dependent roles in regulating transcription in normal and pathological states, identifying the full spectrum of genes regulated by this compound is essential for understanding its biological functions and for developing targeted therapeutics. RNA-sequencing (RNA-seq) is a powerful, high-throughput method for genome-wide transcriptome analysis that can be effectively applied to identify genes whose expression is altered upon the perturbation of this compound levels.[11][12][13]

This document provides a detailed overview and protocols for utilizing RNA-sequencing to identify this compound-regulated genes following its knockdown in a cellular model.

Experimental Design and Workflow

The overall strategy involves reducing the expression of this compound in a relevant cell line (e.g., a breast cancer cell line like ZR-75-1 or a prostate cancer cell line) using techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA).[3][10][14] Following the knockdown, total RNA is extracted, and RNA-seq is performed to compare the transcriptomes of this compound-depleted cells against control cells. The resulting data is then analyzed to identify differentially expressed genes, which are putative targets of this compound regulation.

G cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis cell_culture 1. Cell Culture (e.g., Breast Cancer Cell Line) knockdown 2. This compound Knockdown (siRNA/shRNA) cell_culture->knockdown control Control Treatment (Scrambled siRNA) cell_culture->control rna_extraction 3. RNA Extraction & QC (RIN > 8) knockdown->rna_extraction control->rna_extraction library_prep 4. RNA-seq Library Prep (rRNA depletion, cDNA synthesis) rna_extraction->library_prep sequencing 5. High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_qc 6. Data Quality Control (FastQC) sequencing->data_qc alignment 7. Read Alignment (to Reference Genome) data_qc->alignment quantification 8. Gene Expression Quantification alignment->quantification diff_exp 9. Differential Expression Analysis quantification->diff_exp pathway_analysis 10. Pathway & Functional Enrichment Analysis diff_exp->pathway_analysis target_genes This compound-Regulated Genes diff_exp->target_genes

Figure 1: Experimental workflow for identifying this compound-regulated genes using RNA-seq.

Data Presentation

RNA-seq analysis provides quantitative data on gene expression changes. The results are typically presented in tables listing differentially expressed genes with their corresponding statistics.

Table 1: Illustrative Example of Differentially Expressed Genes Upon this compound Knockdown

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)Description
TFF11.851.2e-83.5e-7Trefoil Factor 1
TFF32.104.5e-91.8e-7Trefoil Factor 3
S100P1.583.3e-62.1e-5S100 Calcium Binding Protein P
MUC1-1.758.9e-77.2e-6Mucin 1, Cell Surface Associated
TIMP11.406.1e-53.0e-4TIMP Metallopeptidase Inhibitor 1
JUN1.982.4e-85.1e-7Jun Proto-Oncogene, AP-1 Subunit
FOS2.319.8e-106.6e-8Fos Proto-Oncogene, AP-1 Subunit
CCND1-1.501.5e-61.1e-5Cyclin D1

Note: The data in this table is for illustrative purposes and represents the typical output of an RNA-seq differential expression analysis.

Table 2: Function of Key Genes Potentially Regulated by this compound

GeneFunctionAssociation with DiseaseReference
TFF1, TFF3 Mucosal integrity, cell migrationAssociated with breast cancer metastasis[4]
S100P Calcium signaling, cell proliferationAssociated with breast cancer metastasis[4]
MUC1 Cell adhesion, signalingAssociated with breast cancer metastasis[4]
TIMP1 Inhibitor of matrix metalloproteinasesAssociated with breast cancer metastasis[4]
AP-1 (c-Jun/c-Fos) Transcription factor complex regulating cell proliferation, differentiation, and apoptosisOncogenesis[10]

This compound Signaling and Regulatory Pathways

This compound functions within a complex network of protein interactions to regulate transcription. Its role as part of the NELF complex is central to its function in pausing RNA Polymerase II. Furthermore, its interactions with BRCA1, Estrogen Receptor α (ERα), and the AP-1 transcription factor complex highlight its multifaceted role in gene regulation, particularly in hormone-responsive cancers.

G cluster_nelf NELF Complex cluster_nucleus Nuclear Regulation This compound This compound (NELF-B) NELF_A NELF-A NELF_C_D NELF-C/D NELF_E NELF-E BRCA1 BRCA1 This compound->BRCA1 Interacts ER Estrogen Receptor α (ERα) This compound->ER Represses AP1 AP-1 (c-Jun/c-Fos) This compound->AP1 Inhibits RNAPII RNA Polymerase II This compound->RNAPII Pauses Elongation TargetGenes Target Gene Expression (e.g., TFF1, MUC1) ER->TargetGenes Activates AP1->TargetGenes Activates RNAPII->TargetGenes

Figure 2: this compound interaction and regulatory pathways.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for each major step in the experimental workflow.

Protocol 1: siRNA-Mediated Knockdown of this compound

This protocol describes the transient knockdown of this compound in a suitable cell line (e.g., ZR-75-1 breast cancer cells) using small interfering RNA (siRNA).

Materials:

  • ZR-75-1 cells (or other relevant cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • siRNA targeting this compound (pre-designed and validated)

  • Non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection. For ZR-75-1 cells, seed approximately 2.5 x 10^5 cells per well in 2 mL of complete growth medium.

  • Transfection Complex Preparation:

    • For each well, dilute 50 pmol of siRNA (either this compound-targeting or control) into 150 µL of Opti-MEM. Mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 300 µL of siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Verification of Knockdown (Optional but Recommended): Harvest a subset of cells to verify knockdown efficiency via qRT-PCR or Western Blotting before proceeding with RNA extraction for sequencing.

Protocol 2: RNA Extraction and Quality Control

This protocol outlines the extraction of high-quality total RNA, a critical prerequisite for successful RNA-seq.

Materials:

  • TRIzol Reagent or RNeasy Mini Kit (Qiagen)

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • Agilent 2100 Bioanalyzer (or similar instrument)

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 1 mL of cold PBS.

    • Add 1 mL of TRIzol Reagent directly to the well. Pipette up and down several times to lyse the cells.

  • Phase Separation:

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

    • Incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase (containing the RNA) to a new tube.

    • Add 500 µL of isopropanol and mix by inverting.

    • Incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash and Resuspension:

    • Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in 30-50 µL of nuclease-free water.

  • Quality Control:

    • Quantify the RNA concentration using a NanoDrop spectrophotometer. Check for A260/280 and A260/230 ratios (~2.0).

    • Assess RNA integrity by running a sample on an Agilent Bioanalyzer. Proceed only with samples that have an RNA Integrity Number (RIN) of 8 or higher.

Protocol 3: RNA-seq Library Preparation and Data Analysis

This protocol provides a general overview of the steps involved in preparing a library for Illumina sequencing and the subsequent bioinformatics workflow. It is recommended to use a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) and follow the manufacturer's instructions.

A. Library Preparation (Conceptual Steps):

  • mRNA Isolation: Isolate the polyadenylated (polyA) mRNA from the total RNA using oligo(dT)-attached magnetic beads. This enriches for protein-coding transcripts. (Alternatively, for total RNA-seq, perform ribosomal RNA depletion).

  • Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces. Prime the fragmented RNA with random hexamers for first-strand cDNA synthesis.

  • First-Strand cDNA Synthesis: Use reverse transcriptase to synthesize the first strand of cDNA.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. This step incorporates dUTP in place of dTTP to achieve strand-specificity.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments to make them blunt and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters with a 'T' overhang to the adenylated cDNA fragments. These adapters contain the sequences necessary for binding to the flow cell and for sequencing primer hybridization.

  • Library Amplification: Use PCR to amplify the adapter-ligated library. This step also adds the index sequences that allow for multiplexing of different samples in a single sequencing run.

  • Library Quantification and QC: Quantify the final library and assess its size distribution using a Bioanalyzer.

B. Sequencing:

  • Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq, NextSeq) to generate FASTQ files containing the raw sequencing reads.

C. Bioinformatic Data Analysis Workflow:

  • Quality Control (QC): Use tools like FastQC to assess the quality of the raw sequencing reads in the FASTQ files.

  • Read Trimming: Use tools like Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases from the reads.

  • Alignment: Align the cleaned reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR or HISAT2. The output is typically a BAM file.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count. This generates a count matrix with genes as rows and samples as columns.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify genes that are significantly up- or down-regulated between the this compound-knockdown and control groups.[15][16]

  • Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological processes and pathways that are significantly affected by this compound depletion.

References

Application Notes and Protocols for Studying Post-Translational Modifications of Cobra1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a crucial protein involved in the regulation of gene transcription. As a core subunit of the NELF complex, this compound plays a significant role in pausing RNA Polymerase II (Pol II) at the promoter-proximal region of genes, a key checkpoint in transcriptional control.[1] The activity and function of this compound and the NELF complex are intricately regulated by post-translational modifications (PTMs), which dictate their interaction with other proteins and their impact on gene expression.[2] Dysregulation of these modifications has been implicated in various diseases, including cancer.[3][4][5][6][7][8] This document provides detailed methodologies for studying the key PTMs of this compound, including phosphorylation, ubiquitination, and SUMOylation.

I. Phosphorylation of this compound and the NELF Complex

Phosphorylation is a well-established regulatory mechanism for the NELF complex.[9][10] The Positive Transcription Elongation Factor b (P-TEFb) kinase is a primary regulator that phosphorylates subunits of the NELF complex, leading to its dissociation from Pol II and the transition from paused to productive transcription elongation.[9][11][12] While direct phosphorylation of this compound has not been extensively detailed, its position within the NELF complex suggests it is likely influenced by these phosphorylation events.

Signaling Pathway of NELF-mediated Transcriptional Pausing and Release

The following diagram illustrates the role of phosphorylation in regulating NELF complex activity.

NELF_Pathway NELF-mediated transcriptional pausing and release by P-TEFb. cluster_promoter Promoter Region PolII RNA Pol II Elongation Transcriptional Elongation PolII->Elongation Paused DNA DNA NELF_complex NELF Complex (including this compound) NELF_complex->PolII Pauses DSIF DSIF DSIF->PolII Pauses PTEFb P-TEFb (CDK9/CycT1) PTEFb->NELF_complex Phosphorylates (NELF-A, NELF-E) PTEFb->DSIF Phosphorylates PTEFb->Elongation Promotes IP_Western_Workflow Workflow for Immunoprecipitation and Western Blot of this compound. Start Cell Lysate Preparation IP Immunoprecipitation with anti-Cobra1 Ab Start->IP Wash Wash Beads IP->Wash Elute Elution of Immunocomplexes Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probe Probing with Phospho-Specific Ab Transfer->Probe Detect Detection Probe->Detect Ubiquitination_Workflow Workflow for In Vivo Ubiquitination Assay of this compound. Start Transfect cells with HA-Ubiquitin Treat Treat with Proteasome Inhibitor (e.g., MG132) Start->Treat Lyse Cell Lysis under Denaturing Conditions Treat->Lyse IP Immunoprecipitate This compound Lyse->IP WB Western Blot with anti-HA antibody IP->WB Detect Detect Ubiquitinated This compound WB->Detect

References

Troubleshooting & Optimization

troubleshooting weak signal in Cobra1 western blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak signals in Cobra1 Western blotting experiments.

Troubleshooting Guide: Weak or No Signal for this compound

Question: I am not seeing any bands, or the bands for this compound are very faint on my Western blot. What are the possible causes and solutions?

Answer: A weak or absent signal for this compound can stem from several factors throughout the Western blotting workflow. Below is a systematic guide to troubleshoot this issue, from sample preparation to signal detection.

Issues Related to Sample Preparation & Protein Abundance

Low abundance of the target protein in your sample is a common reason for a weak signal.[1] this compound, as a nuclear protein and a component of the NELF complex, may have varying expression levels depending on the cell type and experimental conditions.[2][3]

Potential Causes & Solutions:

Potential Cause Recommended Solution Data/Protocol Reference
Low this compound Expression in Sample - Positive Control: Use a cell line known to express this compound (e.g., H1299) as a positive control to validate the protocol and antibody.[4] - Increase Protein Load: Increase the total protein loaded per lane to 50-100 µg. However, be aware that excessive protein can lead to high background.[5] - Enrichment: Since this compound is a nuclear protein, consider performing nuclear fractionation to enrich the sample for this compound.[6][7][8] Immunoprecipitation can also be used to concentrate the target protein before blotting.[1][9]See Protocol: Nuclear Fractionation below.
Protein Degradation - Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent degradation of this compound by cellular proteases.[7][10] - Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[10] - Fresh Samples: Use freshly prepared lysates whenever possible. Avoid repeated freeze-thaw cycles.[10]N/A
Inefficient Protein Extraction - Lysis Buffer Choice: For nuclear proteins like this compound, a stronger lysis buffer such as RIPA buffer containing SDS is recommended to ensure complete lysis of both the cellular and nuclear membranes.[6][11] - Mechanical Disruption: Supplement chemical lysis with mechanical disruption (e.g., sonication) to ensure complete cell lysis and release of nuclear proteins.See Protocol: Cell Lysis using RIPA Buffer below.

Experimental Workflow for Sample Preparation

cluster_sample_prep Sample Preparation start Start: Cell/Tissue Sample lysis Cell Lysis (RIPA Buffer + Protease Inhibitors) start->lysis Extract Protein enrichment Optional: Nuclear Fractionation or IP lysis->enrichment For low abundance quantification Protein Quantification (e.g., BCA Assay) lysis->quantification Directly enrichment->quantification denaturation Sample Denaturation (Loading Buffer + Heat) quantification->denaturation end Ready for SDS-PAGE denaturation->end

Caption: Workflow for optimal this compound sample preparation.

Issues Related to Gel Electrophoresis & Protein Transfer

Inefficient separation or transfer of this compound from the gel to the membrane will significantly impact signal intensity.

Potential Causes & Solutions:

Potential Cause Recommended Solution Data/Protocol Reference
Poor Protein Separation - Appropriate Gel Percentage: Use a polyacrylamide gel percentage that provides optimal resolution for the molecular weight of this compound (~62 kDa). A 10% or 12% gel is generally suitable.[11] - Gradient Gels: For broader molecular weight separation and better resolution of low-abundance proteins, consider using a gradient gel (e.g., 4-15%).N/A
Inefficient Protein Transfer - Membrane Choice: PVDF membranes have a higher protein binding capacity than nitrocellulose and are recommended for low-abundance proteins like this compound.[6][12] - Transfer Method: Wet transfer is often more efficient than semi-dry transfer, especially for higher molecular weight proteins.[1] - Optimize Transfer Time: Ensure sufficient transfer time. For a protein of ~62 kDa, a standard transfer at 100V for 60-90 minutes is a good starting point. This may need optimization.[11] - Confirm Transfer: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful and even across the blot.[9]N/A

Troubleshooting Logic for Protein Transfer

start Weak/No Signal check_ponceau Check Ponceau S Stain start->check_ponceau ponceau_ok Ponceau OK: Transfer is likely efficient check_ponceau->ponceau_ok Strong & Even ponceau_bad Ponceau Weak/Uneven: Transfer is inefficient check_ponceau->ponceau_bad Weak or Uneven antibody_issue Proceed to Antibody Troubleshooting ponceau_ok->antibody_issue optimize_transfer Optimize Transfer: - Increase time/voltage - Check buffer composition - Ensure good gel/membrane contact ponceau_bad->optimize_transfer

Caption: Decision tree for troubleshooting protein transfer.

Issues Related to Antibody Binding & Signal Detection

Suboptimal antibody concentrations, blocking, or incubation conditions can lead to a weak signal.

Potential Causes & Solutions:

Potential Cause Recommended Solution Data/Protocol Reference
Suboptimal Primary Antibody Concentration - Titrate Antibody: The optimal antibody concentration is crucial. Perform a dot blot or test a range of dilutions to find the best signal-to-noise ratio.[1][13] - Increase Concentration: If the signal is weak, increase the primary antibody concentration. For example, if 1:1000 is weak, try 1:500.[9][14] - Incubation Time: Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[5]See Table: Recommended this compound Antibody Dilutions below.
Suboptimal Secondary Antibody - Fresh Antibody: Ensure the secondary antibody is not expired and has been stored correctly.[5] - Increase Concentration: Titrate the secondary antibody. While a higher concentration can increase signal, it can also increase background.[12] - Compatibility: Ensure the secondary antibody is appropriate for the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary).[10]N/A
Blocking Issues - Reduce Blocking Time/Concentration: Over-blocking can mask the epitope and prevent antibody binding. Reduce the blocking time or the concentration of the blocking agent (e.g., from 5% to 3% milk or BSA).[9][12] - Change Blocking Agent: Some antibodies work better with BSA than with non-fat dry milk, or vice-versa. If using a phospho-specific antibody, BSA is generally preferred.[13]N/A
Inactive Detection Reagent - Use Fresh Reagent: ECL substrates have a limited shelf life once mixed. Always use freshly prepared substrate.[8] - Increase Sensitivity: If detecting a very low-abundance protein, use a high-sensitivity ECL substrate.[15] - Exposure Time: Optimize the exposure time. If the signal is weak, increase the exposure time during imaging.[16]N/A

Table: Recommended this compound Antibody Dilutions (Starting Points)

Antibody Type Application Recommended Starting Dilution Source
Rabbit PolyclonalWestern Blot1:500 - 1:3000[4]
Rabbit MonoclonalWestern Blot1:1000[2][3]

Note: These are starting recommendations. Optimal dilutions must be determined experimentally.

FAQs: this compound Western Blotting

Q1: What is the expected molecular weight of this compound? A1: The predicted molecular weight of this compound is approximately 62 kDa.[17]

Q2: Which lysis buffer is best for extracting this compound? A2: Since this compound is a nuclear protein, a RIPA buffer is recommended as it contains detergents like SDS that are effective at lysing nuclear membranes.[6][15] Always supplement with fresh protease inhibitors.

Q3: Should I use a PVDF or Nitrocellulose membrane for this compound? A3: For low-abundance proteins like this compound, a PVDF membrane is generally recommended due to its higher protein binding capacity compared to nitrocellulose.[6][12]

Q4: My lab uses non-fat dry milk for blocking. Is this okay for this compound? A4: Non-fat dry milk is a common and effective blocking agent. However, if you experience a weak signal, consider reducing the concentration (e.g., to 3%) or switching to Bovine Serum Albumin (BSA), as some epitopes can be masked by milk proteins.[12][13]

Q5: How can I be sure my protein transfer worked before proceeding with the antibody steps? A5: A simple and effective way to check transfer efficiency is to stain the membrane with Ponceau S solution immediately after the transfer.[9] This reversible stain will show the total protein transferred, allowing you to confirm that the transfer was successful and even before you invest time and reagents in the antibody incubation steps.

Key Experimental Protocols

Protocol: Cell Lysis using RIPA Buffer
  • Aspirate the culture medium from the cell culture dish and wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer containing a protease inhibitor cocktail directly to the dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Optional: For complete lysis, sonicate the lysate on ice. Use short bursts to avoid heating the sample.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (clarified lysate) to a new, pre-chilled tube.

  • Determine the protein concentration using a suitable method, such as a BCA assay.

Protocol: Nuclear Fractionation (Basic Protocol)
  • Harvest and wash cells as described in the lysis protocol.

  • Resuspend the cell pellet in a hypotonic buffer (e.g., containing HEPES, KCl, MgCl2, and protease inhibitors) and incubate on ice to swell the cells.

  • Lyse the cell membrane by adding a non-ionic detergent (e.g., NP-40 or Triton X-100) and vortexing. The nuclei should remain intact.

  • Centrifuge at a low speed (~500 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Wash the nuclear pellet with the hypotonic buffer to remove residual cytoplasmic proteins.

  • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (RIPA buffer can be used here) to lyse the nuclear membrane and solubilize nuclear proteins.

  • Incubate on ice with agitation, followed by centrifugation at high speed (~16,000 x g) to pellet the nuclear debris.

  • The supernatant contains the enriched nuclear protein fraction, including this compound. Proceed with protein quantification.

References

optimizing antibody concentration for Cobra1 ChIP experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize antibody concentration for Chromatin Immunoprecipitation (ChIP) experiments targeting the Cobra1 protein.

Troubleshooting Guide

Encountering issues in your ChIP experiment is common. This guide addresses specific problems related to antibody concentration and provides actionable solutions.

ProblemPotential CauseSuggested Solution
High Background Signal Excessive Antibody: Using too much antibody can lead to non-specific binding to chromatin.[1][2]Perform an antibody titration to determine the optimal concentration that maximizes specific signal while minimizing background.
Non-specific Antibody Binding: The antibody may have off-target interactions.Ensure the this compound antibody is ChIP-grade and validated for specificity. Consider performing a pre-clearing step with protein A/G beads before immunoprecipitation.[2][3]
Low or No Signal Insufficient Antibody: The amount of antibody may be too low to effectively immunoprecipitate this compound.[1][3]Titrate the antibody concentration upwards to find the optimal amount. Most ChIP-validated antibodies work well in the range of 1-10 µg per IP.[1][3]
Poor Antibody Affinity: The antibody may not have a high affinity for the this compound epitope, especially after cross-linking.[1]Verify that the antibody has been validated for ChIP. If using a monoclonal antibody, excessive cross-linking might mask the epitope.[1]
Low DNA Recovery Suboptimal Antibody Amount: Both too much and too little antibody can result in poor recovery of immunoprecipitated DNA.[4]Conduct an antibody titration experiment to identify the concentration that yields the highest signal-to-noise ratio.[5][6]
Inefficient Immunoprecipitation: The incubation time with the antibody may be insufficient.Increase the antibody incubation time to ensure maximal binding to this compound.[2]
Inconsistent Results Between Replicates Variable Antibody-to-Chromatin Ratio: Not maintaining a consistent ratio of antibody to the amount of chromatin can lead to variability.[5]It is crucial to maintain the ratio of antibody to the amount of chromatin, rather than the ratio of antibody to the IP volume.[4][5] If you reduce the amount of chromatin, proportionally decrease the amount of antibody.[5]

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal antibody concentration for my this compound ChIP experiment?

A1: The best approach is to perform an antibody titration. This involves setting up several ChIP reactions with a constant amount of chromatin and varying the concentration of the this compound antibody. The goal is to find the concentration that provides the highest signal-to-noise ratio, which can be assessed by qPCR of a known this compound target gene versus a negative control region.[6]

Q2: What is a good starting range for this compound antibody titration?

A2: For most ChIP-validated antibodies, a starting range of 1-10 µg of antibody for every 25 µg of chromatin is recommended.[3][7] However, the ideal amount will depend on the antibody's affinity and the abundance of the this compound protein in your samples.[2]

Q3: Can using too much antibody be detrimental to my ChIP experiment?

A3: Yes, excess antibody can lead to increased non-specific binding, resulting in high background signal and a reduced signal-to-noise ratio.[1][4][5] This is why antibody titration is a critical optimization step.

Q4: What should I use as a negative control for my antibody?

A4: A non-specific IgG antibody from the same host species as your this compound antibody should be used as a negative control.[5] This helps to determine the level of background signal due to non-specific binding of immunoglobulins to the chromatin and beads.

Q5: My antibody is validated for Western Blot and Immunoprecipitation, is it suitable for ChIP?

A5: Not necessarily. The fixation process in ChIP can alter or mask the epitope recognized by the antibody.[8] It is crucial to use an antibody that has been specifically validated for ChIP to ensure it can recognize the cross-linked protein-DNA complex.[2][9]

Antibody Titration Experimental Workflow

AntibodyTitrationWorkflow cluster_prep Preparation cluster_titration Titration Experiment cluster_analysis Analysis cluster_decision Decision start Start with ChIP-validated This compound Antibody prep_chromatin Prepare and Quantify Cross-linked Chromatin start->prep_chromatin setup_ip Set up multiple IPs with constant chromatin and varying antibody amounts prep_chromatin->setup_ip neg_control Include a non-specific IgG control setup_ip->neg_control pos_control Include a positive control (e.g., H3 antibody) setup_ip->pos_control reverse_crosslink Reverse Cross-links and Purify DNA setup_ip->reverse_crosslink neg_control->reverse_crosslink pos_control->reverse_crosslink qpcr Perform qPCR on known positive and negative loci reverse_crosslink->qpcr analyze_data Analyze Signal-to-Noise Ratio (% Input Method) qpcr->analyze_data select_optimal Select Antibody Concentration with best Signal-to-Noise analyze_data->select_optimal proceed Proceed with large-scale ChIP experiment select_optimal->proceed

Caption: Workflow for optimizing antibody concentration in ChIP experiments.

Experimental Protocols

Protocol: Antibody Titration for this compound ChIP

This protocol outlines the steps for determining the optimal concentration of a this compound antibody for use in ChIP experiments.

1. Preparation of Chromatin:

  • Prepare cross-linked chromatin from your cells of interest according to your standard ChIP protocol.

  • Accurately quantify the chromatin concentration. It is recommended to use at least 25 µg of chromatin per immunoprecipitation.[2][3]

2. Setting up the Titration:

  • Set up a series of immunoprecipitation (IP) reactions. In each reaction, use a constant amount of chromatin (e.g., 25 µg).

  • Add varying amounts of the this compound antibody to each IP. A typical titration series might include 0.5 µg, 1 µg, 2 µg, 5 µg, and 10 µg of antibody.

  • Include the following controls:

    • Negative Control: An IP with a non-specific IgG antibody at the same concentration as the highest amount of this compound antibody used.

    • Positive Control: An IP with an antibody against a known abundant histone mark (e.g., H3K4me3) to ensure the ChIP procedure is working.

3. Immunoprecipitation:

  • Perform the immunoprecipitation, washes, elution, and reverse cross-linking as per your standard ChIP protocol.

4. DNA Purification and Analysis:

  • Purify the DNA from each IP and the input control.

  • Perform quantitative PCR (qPCR) on the purified DNA. Use primers for a known positive control locus for this compound and a negative control locus (a gene-desert region).

5. Data Analysis:

  • Calculate the percent input for each antibody concentration at both the positive and negative loci.

  • Plot the percent input enrichment at the positive locus against the antibody concentration.

  • Determine the antibody concentration that gives the highest signal at the positive locus with the lowest signal at the negative locus (the best signal-to-noise ratio). This is your optimal antibody concentration.

Quantitative Data Summary

The following table provides a sample data structure for an antibody titration experiment. The values are hypothetical and for illustrative purposes.

Antibody Amount (µg)qPCR Ct (Positive Locus)qPCR Ct (Negative Locus)% Input (Positive Locus)% Input (Negative Locus)Signal-to-Noise Ratio
0.528.532.00.10%0.01%10
1.027.031.80.35%0.01%35
2.0 26.0 31.5 0.80% 0.02% 40
5.025.830.00.95%0.08%11.8
10.025.729.01.05%0.20%5.25
2.0 (IgG)32.532.20.008%0.009%N/A

In this example, 2.0 µg of antibody provides the optimal signal-to-noise ratio.

Logical Relationship of ChIP Optimization Factors

ChIP_Optimization antibody Antibody Quality (ChIP-validated) concentration Optimal Antibody Concentration antibody->concentration determines high_signal High Signal concentration->high_signal low_background Low Background concentration->low_background chromatin Chromatin Quality & Amount chromatin->concentration influences ratio crosslinking Cross-linking Time crosslinking->antibody affects epitope sonication Sonication (Fragment Size) sonication->chromatin successful_chip Successful ChIP high_signal->successful_chip low_background->successful_chip

References

how to improve the efficiency of Cobra1 siRNA knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cobra1 siRNA knockdown. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their this compound knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for knockdown studies?

This compound (Cofactor of BRCA1) is a key protein involved in the regulation of gene expression. It is a subunit of the Negative Elongation Factor (NELF) complex, which plays a crucial role in pausing RNA Polymerase II during transcription.[1] By knocking down this compound, researchers can study its impact on various cellular processes, including cell proliferation, differentiation, and its role in diseases like cancer.[2]

Q2: What are the key considerations before starting a this compound siRNA knockdown experiment?

Before initiating a this compound knockdown experiment, it is crucial to:

  • Cell Line Selection: Choose a cell line that expresses this compound at a detectable level.

  • siRNA Design: Select at least two to three different siRNA sequences targeting different regions of the this compound mRNA to minimize off-target effects.

  • Transfection Reagent: Optimize the choice of transfection reagent for your specific cell line to ensure high transfection efficiency and low cytotoxicity.

Q3: How can I validate the efficiency of my this compound siRNA knockdown?

Knockdown efficiency should be assessed at both the mRNA and protein levels.

  • Protein Level: Western blotting is essential to confirm the reduction of this compound protein. The optimal time point for observing protein knockdown can vary depending on the protein's half-life and should be determined empirically, typically between 48 and 96 hours post-transfection.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound siRNA knockdown experiments.

Problem Possible Cause Recommended Solution
Low Knockdown Efficiency (<70%) Suboptimal siRNA Concentration: The amount of siRNA used may be too low or too high, leading to inefficient knockdown or cellular toxicity.Perform a dose-response experiment by testing a range of siRNA concentrations (e.g., 5 nM to 50 nM) to determine the optimal concentration for your cell line.[6]
Inefficient Transfection: The chosen transfection reagent may not be suitable for your cell line, or the protocol may not be optimized.1. Test different transfection reagents. 2. Optimize the ratio of siRNA to transfection reagent. 3. Ensure cells are at the optimal confluency (typically 60-80%) at the time of transfection.[7]
Poor Cell Health: Unhealthy or stressed cells are less receptive to transfection.Maintain a consistent cell culture practice, use low-passage number cells, and ensure they are actively dividing at the time of transfection.
High Cell Death/Toxicity High siRNA Concentration: Excessive siRNA can induce an immune response or off-target effects, leading to cell death.Use the lowest effective concentration of siRNA as determined by your dose-response experiment.
Transfection Reagent Toxicity: Some transfection reagents can be harsh on sensitive cell lines.1. Reduce the amount of transfection reagent used. 2. Decrease the incubation time of the transfection complex with the cells. 3. Consider using a less toxic transfection reagent or an alternative delivery method like electroporation.
Inconsistent Results Between Experiments Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to variable knockdown efficiencies.Standardize your cell culture and transfection protocols. Keep detailed records of cell passage number, seeding density, and incubation times.
Pipetting Errors: Inaccurate pipetting can lead to inconsistent amounts of siRNA or transfection reagent being used.Use calibrated pipettes and be meticulous during the preparation of transfection complexes.
No Change in Protein Level Despite mRNA Knockdown Long Protein Half-Life: The this compound protein may be very stable, requiring a longer time for the existing protein to degrade after mRNA knockdown.Perform a time-course experiment, analyzing protein levels at later time points (e.g., 72, 96, and 120 hours post-transfection).
Inefficient Protein Extraction or Detection: Issues with the western blot protocol can mask the knockdown effect.1. Ensure complete cell lysis and protein extraction. 2. Use a validated antibody specific for this compound. 3. Optimize western blot conditions, including antibody concentration and incubation times.

Experimental Protocols

This compound siRNA Transfection Protocol (for a 6-well plate)

This protocol provides a general guideline. Optimization for specific cell lines is recommended.

Materials:

  • This compound-specific siRNA duplexes

  • Non-targeting (scrambled) siRNA control

  • Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium

  • 6-well tissue culture plates

  • Healthy, subconfluent cells (60-80% confluency)

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free complete growth medium.[7]

  • Preparation of siRNA-Lipid Complexes (per well):

    • Solution A: Dilute 20-80 pmols of this compound siRNA or scrambled control siRNA into 100 µl of serum-free medium.[7]

    • Solution B: Dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium.[7]

  • Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[7]

  • Transfection:

    • Wash cells once with 2 ml of serum-free medium.

    • Add 0.8 ml of serum-free medium to the siRNA-lipid complex mixture.

    • Aspirate the medium from the cells and overlay the 1 ml of transfection mixture.

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[7]

  • Post-Transfection: Add 1 ml of complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.

  • Analysis: Harvest cells for mRNA analysis at 24-48 hours and for protein analysis at 48-96 hours post-transfection.

Validation of this compound Knockdown by Western Blot

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the transfected cells and determine the protein concentration.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (at the manufacturer's recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the this compound signal to the loading control to determine the percentage of protein knockdown.

Signaling Pathways and Experimental Workflows

To aid in understanding the cellular context of this compound and the experimental process, the following diagrams are provided.

Cobra1_NELF_Pathway cluster_transcription Transcription Regulation cluster_NELF NELF Complex cluster_siRNA siRNA Knockdown RNAPII RNA Polymerase II RNAPII->RNAPII Gene Target Gene RNAPII->Gene Elongation Promoter Promoter Promoter->RNAPII Initiation This compound This compound (NELF-B) This compound->RNAPII Induces Pausing NELFA NELF-A This compound->NELFA NELFC NELF-C/D This compound->NELFC NELFE NELF-E This compound->NELFE siRNA This compound siRNA RISC RISC siRNA->RISC Cobra1_mRNA This compound mRNA RISC->Cobra1_mRNA Binding Cobra1_mRNA->this compound Translation Degradation mRNA Degradation Cobra1_mRNA->Degradation Degradation->this compound Inhibits Translation

Caption: Role of this compound in transcription and its knockdown by siRNA.

Knockdown_Workflow start Start Experiment cell_culture Cell Culture & Seeding start->cell_culture transfection siRNA Transfection cell_culture->transfection incubation Incubation (24-96h) transfection->incubation harvest Cell Harvesting incubation->harvest analysis Analysis harvest->analysis qpcr qRT-PCR (mRNA level) analysis->qpcr mRNA western Western Blot (Protein level) analysis->western Protein end Results qpcr->end western->end Troubleshooting_Logic start Low Knockdown Efficiency? check_transfection Check Transfection Efficiency (Positive Control) start->check_transfection Yes check_sirna Optimize siRNA Concentration check_transfection->check_sirna Low check_cells Assess Cell Health & Confluency check_transfection->check_cells High check_sirna->start Re-evaluate check_protein Protein Half-Life? (Time Course) check_cells->check_protein Healthy check_western Optimize Western Blot check_protein->check_western Yes, long success Successful Knockdown check_protein->success No, short check_western->success

References

dealing with non-specific bands in Cobra1 immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during Cobra1 immunoprecipitation (IP), with a specific focus on dealing with non-specific bands.

Troubleshooting Guide: Non-Specific Bands in this compound IP

Non-specific bands are a common issue in immunoprecipitation, obscuring results and making data interpretation difficult. This guide provides a systematic approach to troubleshooting and resolving this problem in your this compound IP experiments.

Problem: High background or multiple non-specific bands in the final elution.

This is often due to suboptimal experimental conditions, leading to the co-elution of proteins other than this compound and its specific binding partners.

Logical Troubleshooting Flow

troubleshooting_flow start Start: Non-specific bands in this compound IP preclear Step 1: Pre-clear cell lysate start->preclear antibody_check Step 2: Optimize Antibody Concentration preclear->antibody_check Issue persists success Result: Clean this compound Immunoprecipitation preclear->success Issue resolved blocking Step 3: Enhance Blocking of Beads antibody_check->blocking Issue persists antibody_check->success Issue resolved wash Step 4: Increase Washing Stringency blocking->wash Issue persists blocking->success Issue resolved controls Step 5: Review Controls wash->controls Issue persists wash->success Issue resolved controls->success Issue resolved

Caption: A logical workflow for troubleshooting non-specific bands in this compound immunoprecipitation.

Detailed Troubleshooting Steps

Step 1: Pre-clear Your Lysate

  • Rationale: Cell lysates contain numerous proteins that can non-specifically bind to the IP beads. Pre-clearing removes these proteins before the specific antibody is added.

  • Action: Before adding your this compound antibody, incubate your cell lysate with the beads (e.g., Protein A/G agarose) for at least 1 hour at 4°C.[1][2] Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the immunoprecipitation.

Step 2: Optimize this compound Antibody Concentration

  • Rationale: Using too much primary antibody is a common cause of non-specific binding.[1][3] The excess antibody can bind weakly to other proteins or to the beads themselves.

  • Action: Perform a titration experiment to determine the minimal amount of this compound antibody required to efficiently pull down the target protein. Test a range of antibody concentrations while keeping the amount of cell lysate constant.

Step 3: Improve Blocking of Beads

  • Rationale: The beads used for IP can have sites that non-specifically bind proteins. Blocking these sites can significantly reduce background.

  • Action: Before adding the antibody-lysate mixture, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for at least one hour at 4°C.[1]

Step 4: Increase the Stringency of Wash Buffers

  • Rationale: Insufficient or overly gentle washing may not remove all non-specifically bound proteins.

  • Action: Increase the number of wash steps (from 3 to 5, for example) and/or increase the stringency of your wash buffer.[3][4] This can be achieved by increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) or adding a small amount of a stronger detergent (e.g., 0.1% NP-40 or Tween-20).[4][5] Be cautious, as overly harsh conditions can also disrupt the specific this compound interaction you are studying.

Step 5: Run Appropriate Controls

  • Rationale: Controls are essential to distinguish between specific and non-specific binding.

  • Action: Always include a negative control, such as a non-specific IgG antibody of the same isotype as your this compound antibody, in a parallel IP experiment.[2] Any bands that appear in the IgG control lane are likely non-specific.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-specific bands in a this compound IP experiment?

A1: The most frequent causes include:

  • Excessive antibody concentration , leading to off-target binding.[1][3]

  • Inadequate washing , which fails to remove loosely bound proteins.[3]

  • Insufficient pre-clearing of the lysate , allowing lysate proteins to bind directly to the beads.[1][2]

  • The antibody itself may not be specific enough , cross-reacting with other proteins. In such cases, using a different, affinity-purified antibody is recommended.[3]

Q2: How do I choose the right lysis buffer for my this compound IP?

A2: The choice of lysis buffer depends on the nature of the protein interactions you are studying. For most co-IP experiments aiming to preserve protein complexes, a non-denaturing buffer like RIPA (Radioimmunoprecipitation assay) buffer without SDS, or a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100, is recommended.[5] If you are studying nuclear proteins, a buffer with higher salt concentration may be necessary to efficiently extract this compound.[5]

Q3: What are the known interaction partners of this compound that I might expect to see?

A3: this compound is a component of the Negative Elongation Factor (NELF) complex and has been shown to interact with several proteins.[6][7] Known interactors include:

  • BRCA1[6][8]

  • c-Jun and c-Fos (components of the AP-1 transcription factor)[8]

  • Androgen Receptor (AR)[9]

  • Other subunits of the NELF complex[6]

Q4: Can the beads themselves be a source of non-specific binding?

A4: Yes. Both agarose (B213101) and magnetic beads can non-specifically bind proteins. This is why pre-clearing the lysate and blocking the beads are crucial steps.[1][3] If you continue to have issues, consider trying beads from a different manufacturer.

Experimental Protocols & Data

General Immunoprecipitation Workflow

ip_workflow cell_lysis 1. Cell Lysis pre_clearing 2. Pre-clearing Lysate cell_lysis->pre_clearing ip_incubation 3. Incubation with this compound Antibody pre_clearing->ip_incubation bead_capture 4. Capture with Protein A/G Beads ip_incubation->bead_capture washing 5. Washing bead_capture->washing elution 6. Elution washing->elution analysis 7. Downstream Analysis (e.g., Western Blot) elution->analysis

Caption: A standard workflow for a this compound immunoprecipitation experiment.

Table 1: Recommended Antibody Concentrations for this compound IP
ParameterRecommended RangeNotes
This compound Antibody 1-5 µg per 500 µg - 1 mg of total lysateThis is a starting point and should be optimized via titration for your specific antibody and cell type.[2]
Isotype Control IgG Same concentration as the primary antibodyEssential for distinguishing specific from non-specific binding.
Table 2: Composition of Buffers for this compound IP
Buffer TypeComponentConcentrationPurpose
Lysis Buffer (Non-denaturing) Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMSalt concentration
EDTA1 mMChelating agent
NP-40 or Triton X-1001%Non-ionic detergent
Protease Inhibitor Cocktail1XPrevent protein degradation
Wash Buffer (Standard) Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMSalt concentration
NP-40 or Triton X-1000.1%Detergent
Wash Buffer (High Stringency) Tris-HCl, pH 7.450 mMBuffering agent
NaCl300-500 mMIncreased salt to disrupt weak interactions
NP-40 or Triton X-1000.1%Detergent
Elution Buffer Glycine-HCl, pH 2.5-3.00.1 MAcidic elution to dissociate antibody-antigen complex[5]
1X SDS-PAGE Sample Buffer-Denaturing elution for direct Western Blot analysis[5]

Note: The optimal buffer composition can vary depending on the specific protein interactions being investigated. It is often necessary to test different conditions.

References

Technical Support Center: Strategies to Reduce Background in Cobra1 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cobra1 immunofluorescence (IF) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you achieve high-quality, reproducible results when visualizing the this compound protein.

Frequently Asked questions (FAQs)

Q1: What is this compound and where is it located within the cell?

A1: this compound (Cofactor of BRCA1) is a protein that acts as a subunit of the Negative Elongation Factor (NELF) complex, which is involved in the regulation of gene transcription. Given its role in transcription, this compound is primarily localized within the nucleus of the cell.[1] Therefore, a successful immunofluorescence experiment should show a distinct nuclear staining pattern.

Q2: Why am I observing high background in my this compound immunofluorescence images?

A2: High background in immunofluorescence can stem from several factors. Common causes include:

  • Non-specific binding of the primary or secondary antibodies: Antibodies may bind to cellular components other than the target protein.

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can obscure the specific signal.

  • Inadequate blocking: Insufficient blocking of non-specific binding sites can lead to high background.

  • Suboptimal antibody concentrations: Using too high a concentration of either the primary or secondary antibody is a frequent cause of background noise.[2][3]

  • Issues with fixation and permeabilization: Improper fixation can alter the antigen's structure, while harsh permeabilization can damage cellular morphology and expose non-specific epitopes.[4][5]

Q3: What are the essential controls to include in my this compound IF experiment?

A3: To ensure the validity of your staining, the following controls are crucial:

  • Secondary antibody only control: This involves performing the entire staining protocol without the primary antibody. Any observed fluorescence is due to non-specific binding of the secondary antibody.

  • Isotype control: Incubate your sample with an antibody of the same isotype and from the same host species as your primary antibody, but one that does not target this compound. This helps to determine if the observed staining is due to non-specific binding of the primary antibody.

  • Unstained control: This sample is not exposed to any antibodies and is used to assess the level of endogenous autofluorescence.[6]

  • Positive and negative cell line controls: If available, use a cell line known to express high levels of this compound as a positive control and one with low or no expression as a negative control.

Troubleshooting Guide: High Background

This guide provides a systematic approach to identifying and resolving the root cause of high background in your this compound immunofluorescence experiments.

Problem: Generalized High Background Across the Entire Sample

This can manifest as a diffuse, non-specific glow that obscures the specific nuclear signal of this compound.

Potential Cause Suggested Solution
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000).[2][3]
Secondary Antibody Concentration Too High Titrate the secondary antibody. A high concentration can lead to non-specific binding.[3]
Inadequate Blocking Increase the blocking time (e.g., from 30 minutes to 1 hour) or try a different blocking agent. Common blocking buffers include 5-10% normal serum from the same species as the secondary antibody or 1-5% Bovine Serum Albumin (BSA).[1]
Insufficient Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T).[2]
Autofluorescence Examine an unstained sample under the microscope to confirm autofluorescence. If present, consider pre-treating samples with a quenching agent like Sodium Borohydride or a commercial autofluorescence quencher.[6]
Fixation Issues Over-fixation can lead to a "glowy" appearance. Reduce the fixation time; for cultured cells, 10-15 minutes with 4% paraformaldehyde is often sufficient.[7] Ensure your fixative is fresh.
Problem: Non-Specific Staining (e.g., Cytoplasmic or Punctate Staining)

This occurs when the antibodies bind to unintended cellular structures.

Potential Cause Suggested Solution
Non-Specific Primary Antibody Binding In addition to titration, ensure the primary antibody is validated for immunofluorescence. Consider using a different this compound antibody from another vendor if the issue persists.
Non-Specific Secondary Antibody Binding Run a secondary antibody-only control to confirm this issue. Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins.[8]
Inappropriate Permeabilization Since this compound is a nuclear protein, permeabilization is necessary. However, harsh detergents can expose non-specific epitopes. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100). For nuclear proteins, a concentration of 0.1-0.25% Triton X-100 for 10-15 minutes is a good starting point.[9]
Sample Drying Ensure the sample remains hydrated throughout the staining procedure, as drying can cause non-specific antibody binding.[5]

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for key reagents. Note that optimal conditions should be determined empirically for your specific experimental setup.

Parameter Recommended Range Notes
Primary Antibody Dilution 1:100 - 1:1000Titration is critical. Refer to the antibody datasheet for the manufacturer's recommendation.
Secondary Antibody Dilution 1:200 - 1:2000Titrate to find the best signal-to-noise ratio.
Blocking Solution 5-10% Normal Serum or 1-5% BSASerum should be from the same species as the secondary antibody.[1]
Blocking Time 30 - 60 minutesCan be extended if high background persists.[1]
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°COvernight incubation at 4°C often yields better results with lower background.[4]
Secondary Antibody Incubation 1 hour at RTProtect from light to prevent photobleaching of the fluorophore.
Permeabilization (Triton X-100) 0.1 - 0.25% in PBS for 10-15 minNecessary for nuclear targets like this compound.[9]

Experimental Protocol: Immunofluorescence Staining of this compound in Cultured Cells

This protocol provides a general framework. Optimization may be required.

  • Cell Seeding: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-80%).

  • Fixation:

    • Aspirate the culture medium.

    • Wash cells briefly with 1X PBS.

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-15 minutes at room temperature.

    • Wash three times with 1X PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for the antibody to access the nuclear this compound protein.[9]

    • Wash three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in 1X PBS) for 1 hour at room temperature to block non-specific antibody binding sites.[10]

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in an antibody dilution buffer (e.g., 1% BSA and 0.3% Triton X-100 in 1X PBS) to the predetermined optimal concentration.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[4]

  • Washing:

    • Wash three times with 1X PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (raised against the host species of the primary antibody) in the antibody dilution buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash three times with 1X PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes to visualize the cell nuclei.

    • Wash once with 1X PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges of the coverslip with clear nail polish.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background in this compound immunofluorescence experiments.

TroubleshootingWorkflow start High Background Observed in this compound IF check_controls Review Controls: - Secondary only - Isotype - Unstained start->check_controls secondary_issue Fluorescence in Secondary Only Control? check_controls->secondary_issue autofluorescence_issue Fluorescence in Unstained Control? check_controls->autofluorescence_issue primary_issue Background in Experimental Sample Only check_controls->primary_issue secondary_issue->autofluorescence_issue No reduce_secondary_ab Reduce Secondary Ab Conc. Use Pre-adsorbed Secondary secondary_issue->reduce_secondary_ab Yes autofluorescence_issue->primary_issue No autofluorescence_quenching Apply Autofluorescence Quenching Protocol (e.g., Sodium Borohydride) autofluorescence_issue->autofluorescence_quenching Yes optimize_primary_ab Titrate Primary Ab (Increase Dilution) primary_issue->optimize_primary_ab re_evaluate Re-evaluate Staining reduce_secondary_ab->re_evaluate autofluorescence_quenching->re_evaluate optimize_blocking Optimize Blocking: - Increase Time (to 1 hr) - Change Blocking Agent optimize_primary_ab->optimize_blocking optimize_washing Increase Wash Steps (Number and Duration) optimize_blocking->optimize_washing optimize_washing->re_evaluate

Caption: Troubleshooting workflow for high background in this compound immunofluorescence.

References

Technical Support Center: Troubleshooting Cobra1 Recombinant Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the expression and solubility of recombinant Cobra1 protein. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing recombinant this compound protein?

A1: Expressing recombinant this compound can be challenging due to its molecular characteristics and biological functions. This compound is a subunit of the Negative Elongation Factor (NELF) complex, playing a role in transcriptional regulation.[1][2][3] Challenges in its recombinant expression may arise from:

  • Complex folding: As a component of a larger protein complex, this compound may require specific chaperones or partner proteins for proper folding.

  • Post-translational modifications: While not explicitly detailed in the provided search results, many eukaryotic proteins undergo post-translational modifications (PTMs) that are absent in prokaryotic expression systems like E. coli.[4][5][6][7]

  • Solubility issues: Overexpression in E. coli can lead to the formation of insoluble inclusion bodies.[8][9][10]

  • Toxicity: The biological activity of this compound in regulating transcription might be toxic to the host cells when overexpressed.[9][11][12]

Q2: Which expression system is best suited for this compound production?

A2: The optimal expression system depends on the downstream application of the recombinant this compound protein. Here is a comparison of common systems:

Expression SystemAdvantagesDisadvantagesBest For
E. coli - High yield- Low cost- Rapid expression[4]- Lack of eukaryotic PTMs- High probability of inclusion body formation[4][12]- Large-scale production for structural studies (if soluble)- Antigen production
Baculovirus (Insect Cells) - Eukaryotic PTMs are more similar to mammalian cells- High expression levels- Good for large or complex proteins[13][14]- More time-consuming than E. coli- Higher cost[14][15]- Functional assays requiring PTMs- Production of soluble, active protein
Mammalian Cells - Most authentic PTMs and folding- Secretion of properly folded protein is possible[15][16]- Lower yield- High cost- Slow expression timeline[15]- In vivo studies- Assays requiring native protein structure and function

For initial trials, E. coli is a common starting point due to its speed and cost-effectiveness. However, for functional assays, baculovirus or mammalian systems are likely to yield more biologically active protein.[13][14][15]

Troubleshooting Guides

Low or No Expression of this compound

Q3: I am not observing any expression of my recombinant this compound in E. coli. What are the possible causes and solutions?

A3: Low or no expression is a common issue. Here are some troubleshooting steps:

  • Codon Optimization: The codon usage of the this compound gene may not be optimal for E. coli. This can lead to premature termination of translation.

    • Solution: Synthesize a codon-optimized version of the this compound gene for E. coli.[9][17]

  • Vector and Promoter Choice: The promoter in your expression vector might not be strong enough or could be "leaky," leading to toxic basal expression.

    • Solution: Use a vector with a tightly regulated and strong promoter, such as a pET vector with the T7 promoter in a BL21(DE3) strain.[4][11]

  • Toxicity: As mentioned, this compound's function could be detrimental to the host cells.

    • Solution: Use a tightly regulated expression system and consider lower induction temperatures (e.g., 16-25°C) and lower inducer concentrations (e.g., 0.1-0.5 mM IPTG) to slow down expression.[9][10][18] You can also try expression strains designed to handle toxic proteins, such as those containing pLysS or pLysE plasmids.[9]

  • Plasmid Integrity: Ensure your expression construct is correct and in-frame.

    • Solution: Verify the sequence of your plasmid.[19] Perform a Western blot with an antibody against your affinity tag to confirm translation of the tagged protein.[19]

This compound Protein Is Insoluble (Inclusion Bodies)

Q4: My this compound protein is expressed in E. coli, but it is all in the insoluble fraction. How can I improve its solubility?

A4: Inclusion bodies are a frequent problem with overexpression of eukaryotic proteins in bacteria.[9] Here are strategies to enhance solubility:

StrategyExperimental Details
Lower Expression Temperature After induction, lower the culture temperature to 16-25°C. This slows down protein synthesis, allowing more time for proper folding.[10][18]
Reduce Inducer Concentration Use a lower concentration of IPTG (e.g., 0.05-0.2 mM) to decrease the rate of transcription and translation.[10][18]
Co-expression with Chaperones Transform your cells with a second plasmid that expresses molecular chaperones (e.g., DnaK/DnaJ/GrpE or GroEL/GroES) to assist in protein folding.[8]
Use a Solubility-Enhancing Tag Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound.[20][21]
Optimize Lysis Buffer Include additives in your lysis buffer that can help maintain protein solubility, such as non-detergent sulfobetaines (NDSBs), L-arginine, or glycerol.
Change Expression Host Some E. coli strains are better suited for producing soluble protein. Consider strains like Rosetta(DE3) or ArcticExpress(DE3).

If these methods fail, you may need to purify the protein from inclusion bodies under denaturing conditions (e.g., using 8M urea (B33335) or 6M guanidine-HCl) and then attempt to refold it.[18]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial in E. coli

  • Transform your this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 50 mL of LB medium with 0.5 mL of the overnight culture.

  • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Remove a 1 mL "pre-induction" sample.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate for 3-4 hours at 37°C or overnight at 18°C.

  • Harvest the cells by centrifugation.

  • Lyse the cell pellets from the pre- and post-induction samples in a sample buffer.

  • Analyze the lysates by SDS-PAGE to check for a band corresponding to the expected molecular weight of this compound.

Protocol 2: Solubility Assay

  • Following induction and cell harvesting, resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Take a 50 µL "total protein" sample.

  • Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.

  • Analyze the "total protein," "soluble," and "insoluble" fractions by SDS-PAGE and Coomassie staining or Western blot to determine the distribution of your recombinant protein.

Visualizations

TroubleshootingWorkflow Start Start Expression Trial CheckExpression Analyze Expression by SDS-PAGE/Western Blot Start->CheckExpression LowExpression Low/No Expression CheckExpression->LowExpression No band of correct size GoodExpression Expression Observed CheckExpression->GoodExpression Band of correct size present OptimizeExpression Optimize Expression Conditions: - Codon Optimization - Check Vector/Promoter - Lower Temperature/Inducer LowExpression->OptimizeExpression CheckSolubility Perform Solubility Assay GoodExpression->CheckSolubility Soluble Protein is Soluble CheckSolubility->Soluble Protein in supernatant Insoluble Protein is Insoluble CheckSolubility->Insoluble Protein in pellet Purify Proceed to Purification Soluble->Purify OptimizeSolubility Improve Solubility: - Lower Temperature - Add Solubility Tag (MBP, GST) - Co-express Chaperones Insoluble->OptimizeSolubility OptimizeExpression->CheckExpression Re-evaluate OptimizeSolubility->CheckSolubility Re-evaluate

Caption: Troubleshooting workflow for recombinant protein expression.

ProteinFate Transcription This compound mRNA Translation Ribosome Transcription->Translation NascentPolypeptide Nascent this compound Polypeptide Translation->NascentPolypeptide CorrectlyFolded Soluble, Active this compound NascentPolypeptide->CorrectlyFolded Proper Folding Misfolded Misfolded this compound NascentPolypeptide->Misfolded Improper Folding InclusionBodies Inclusion Bodies (Insoluble) Misfolded->InclusionBodies Aggregation Degradation Proteolytic Degradation Misfolded->Degradation

Caption: Possible fates of recombinant this compound in a host cell.

ExpressionVector vector Promoter (e.g., T7) RBS Affinity/Solubility Tag (e.g., His, MBP) This compound Gene (Codon Optimized) Terminator Antibiotic Resistance Gene Origin of Replication

Caption: Key components of a this compound expression vector.

References

Technical Support Center: Validating Your Commercial Cobra1 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for validating the specificity of commercial Cobra1 antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antibody specificity important?

This compound (Cofactor of BRCA1) is a critical protein involved in the regulation of gene transcription.[1][2] It is a subunit of the Negative Elongation Factor (NELF) complex, which pauses RNA Polymerase II, thereby controlling gene expression.[3][4][5] this compound has also been shown to interact with the tumor suppressor BRCA1 and the AP-1 transcription factor, implicating it in cancer biology.[1][6][7] Given its role in fundamental cellular processes and disease, ensuring the specificity of an antibody targeting this compound is paramount for accurate and reproducible experimental results.

Q2: What is the expected molecular weight of this compound in a Western Blot?

The predicted molecular weight of human this compound is approximately 65 kDa.[8] However, the apparent molecular weight on an SDS-PAGE gel can vary depending on post-translational modifications. Always consult the antibody's datasheet for the expected band size and compare it to your results.

Q3: Where is this compound localized within the cell?

This compound is primarily a nuclear protein.[5] Therefore, in immunofluorescence experiments, a specific antibody should show a distinct nuclear staining pattern. Cytoplasmic staining may indicate non-specific binding or issues with the experimental protocol.

Q4: What are the essential validation experiments for a this compound antibody?

To ensure the specificity of your this compound antibody, a combination of the following experiments is recommended:

  • Western Blotting (WB): To verify the antibody detects a protein of the correct molecular weight.

  • Immunoprecipitation (IP): To confirm the antibody can pull down this compound and its known interacting partners.

  • Immunofluorescence (IF): To verify the antibody detects this compound in its correct subcellular location (the nucleus).

  • Knockout (KO) or Knockdown (KD) Validation: To demonstrate that the antibody signal is lost or significantly reduced in cells lacking this compound. This is considered the gold standard for antibody validation.

Experimental Protocols & Troubleshooting

Western Blotting

Objective: To determine if the antibody recognizes a protein of the expected molecular weight for this compound.

Detailed Protocol for Nuclear Protein Western Blotting:

  • Cell Lysis:

    • For nuclear proteins like this compound, using a RIPA buffer is recommended to ensure complete lysis of both the plasma and nuclear membranes.[9]

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • To facilitate the breakup of the nucleus, you can pass the lysate through a 20G gauge needle.[10]

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. The supernatant contains the total cell lysate.[10]

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Quantitative Data Summary:

ParameterRecommendation
Starting Material ~2 x 10^6 cells
Lysis Buffer RIPA buffer with protease/phosphatase inhibitors
Protein Load 20-30 µg per lane
Primary Antibody Dilution As recommended by the manufacturer's datasheet
Secondary Antibody Dilution Typically 1:2000 - 1:10,000
Expected Band Size ~65 kDa

Troubleshooting Western Blots for this compound:

IssuePossible CauseSolution
No band or weak signal Low expression of this compound in your cell line.Use a positive control cell line known to express this compound. Increase the amount of protein loaded.
Incomplete nuclear lysis.Ensure your lysis buffer is appropriate for nuclear proteins (e.g., RIPA). Consider sonication or douncing to aid in nuclear disruption.[11]
Multiple bands Protein degradation.Always use fresh lysates and add protease inhibitors to your lysis buffer.
Non-specific antibody binding.Increase the stringency of your washes. Optimize the primary antibody concentration.
Band at incorrect molecular weight Post-translational modifications of this compound.Consult the literature for known modifications of this compound.
Splice variants of this compound.Check databases for known isoforms of this compound.
Immunoprecipitation

Objective: To confirm the antibody's ability to bind to native this compound and pull it down from a cell lysate.

Detailed Protocol for Transcription Factor Immunoprecipitation:

  • Cell Lysis:

    • Prepare a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.

    • Lyse cells as described in the Western Blotting protocol, but avoid harsh detergents like SDS that can denature protein complexes.

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the this compound antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

  • Elution:

    • Elute the protein from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted sample by Western blotting using the same this compound antibody.

Quantitative Data Summary:

ParameterRecommendation
Starting Material 1-2 mg of total protein lysate
Lysis Buffer Non-denaturing buffer (e.g., NP-40 based)
Antibody Amount 1-5 µg per IP
Beads 20-30 µL Protein A/G agarose bead slurry

Troubleshooting Immunoprecipitation for this compound:

IssuePossible CauseSolution
No protein pulled down Antibody does not recognize the native conformation of this compound.Check the antibody datasheet to see if it is validated for IP.
Insufficient amount of this compound in the lysate.Use a cell line with higher this compound expression or increase the amount of starting material.
High background Non-specific binding of proteins to the beads or antibody.Pre-clear the lysate before adding the primary antibody. Increase the number of washes.
Immunofluorescence

Objective: To verify that the antibody stains the correct subcellular compartment (nucleus) for this compound.

Detailed Protocol for Nuclear Protein Immunofluorescence:

  • Cell Culture:

    • Grow cells on glass coverslips to 60-70% confluency.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • For nuclear targets like this compound, permeabilization is crucial.[12] Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[13]

  • Blocking:

    • Block with 1% BSA in PBST for 30 minutes to reduce non-specific binding.

  • Antibody Incubation:

    • Incubate with the primary this compound antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope.

Quantitative Data Summary:

ParameterRecommendation
Fixative 4% Paraformaldehyde
Permeabilization Agent 0.25% Triton X-100
Blocking Solution 1% BSA in PBST
Primary Antibody Dilution As recommended by the manufacturer's datasheet
Secondary Antibody Dilution Typically 1:500 - 1:2000

Troubleshooting Immunofluorescence for this compound:

IssuePossible CauseSolution
No staining or weak signal Inadequate permeabilization.For nuclear proteins, ensure the permeabilization step is sufficient.[14] You may need to increase the Triton X-100 concentration or incubation time.
Antibody cannot access the epitope due to fixation.Try a different fixation method, such as methanol (B129727) fixation.
High background staining Primary or secondary antibody concentration is too high.Titrate the antibodies to find the optimal concentration.
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., normal goat serum).
Cytoplasmic staining Non-specific binding.This is a strong indicator of a non-specific antibody. Validate with other methods like Western blot with nuclear and cytoplasmic fractions.

This compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of this compound in transcriptional regulation and a typical workflow for antibody validation.

Cobra1_Signaling_Pathway cluster_NELF NELF Complex cluster_Transcription Transcription Regulation cluster_Interactors Interacting Factors This compound This compound (NELF-B) NELFA NELF-A PolII RNA Polymerase II This compound->PolII Pausing NELFC NELF-C/D NELFA->PolII Pausing NELFE NELF-E NELFC->PolII Pausing NELFE->PolII Pausing DSIF DSIF PolII->DSIF Binds Gene Gene PolII->Gene Elongation (inhibited) Promoter Promoter Promoter->PolII Initiation BRCA1 BRCA1 BRCA1->this compound Interacts AP1 AP-1 (c-Jun/c-Fos) AP1->this compound Interacts

Caption: this compound's role in the NELF complex and its interactions.

Antibody_Validation_Workflow start Start: Commercial this compound Antibody wb Western Blot (WB) - Correct MW? - Single band? start->wb ip Immunoprecipitation (IP) - Pulls down this compound? wb->ip Pass not_validated Antibody Not Specific - Re-evaluate or choose another antibody wb->not_validated Fail if_stain Immunofluorescence (IF) - Nuclear localization? ip->if_stain Pass ip->not_validated Fail ko_kd Knockout/Knockdown (KO/KD) - Signal loss? if_stain->ko_kd Pass if_stain->not_validated Fail validated Antibody Specificity Validated ko_kd->validated Pass ko_kd->not_validated Fail

Caption: A logical workflow for validating this compound antibody specificity.

References

Technical Support Center: Optimizing Lysis Buffer for Cobra1 Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Cobra1 (also known as NELF-B). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing lysis buffer conditions for the successful extraction of the this compound protein. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound (Cofactor of BRCA1) is a key component of the Negative Elongation Factor (NELF) complex, which plays a crucial role in regulating gene transcription. As a protein that can be found in both the nucleus and the cytoplasm, and is involved in protein-protein interactions within a larger complex, its efficient extraction requires careful optimization of lysis conditions to ensure complete solubilization while preserving its integrity.[1][2] Challenges can arise from incomplete lysis of the nuclear membrane or protein degradation.

Q2: What is the subcellular localization of human this compound?

A2: Human this compound (NELF-B) is predominantly found in the nucleus, but has also been observed in the cytoplasm.[1] Within the nucleus, it can be localized to specific structures such as NELF bodies and midbodies.[2] This dual localization means that for total this compound levels, a whole-cell lysis is appropriate, but for studying its nuclear-specific functions, a nuclear fractionation protocol is recommended.

Q3: Which type of lysis buffer is generally recommended for nuclear proteins like this compound?

A3: For nuclear proteins, a strong lysis buffer is often required to effectively disrupt the nuclear membrane and solubilize chromatin-associated proteins. RIPA (Radioimmunoprecipitation Assay) buffer is a commonly recommended starting point due to its composition of both non-ionic and ionic detergents.[3] However, for applications where protein-protein interactions need to be preserved, a milder buffer like a NETN-based or NP-40-based buffer may be more suitable.[4]

Q4: Why is a high-salt concentration important in a nuclear extraction buffer?

A4: A high-salt concentration (e.g., 420 mM NaCl) in the nuclear extraction buffer is critical for disrupting the electrostatic interactions between proteins and DNA within the chromatin. This allows for the efficient release of DNA-binding proteins and other nuclear proteins like this compound.[5]

Q5: Should I use protease and phosphatase inhibitors in my lysis buffer?

A5: Absolutely. The lysis process releases proteases and phosphatases from cellular compartments that can rapidly degrade your target protein or alter its phosphorylation state. It is essential to add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use to ensure the integrity of your this compound protein sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Protein Incomplete cell lysis, particularly of the nucleus.- Increase the strength of your lysis buffer by adjusting detergent concentrations (e.g., increasing SDS in RIPA buffer).- Enhance mechanical disruption by sonication or douncing after adding the lysis buffer.[5]- Optimize incubation time and agitation during lysis.
Protein degradation.- Ensure all steps are performed at 4°C and use ice-cold buffers.[5]- Add a fresh, broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.
This compound is in the insoluble pellet.- The lysis buffer may not be strong enough. Consider switching to a urea-based buffer for initial optimization to assess total protein levels.- Increase sonication to shear DNA and help solubilize protein aggregates.
Cytoplasmic Protein Contamination in Nuclear Extract Incomplete separation of cytoplasmic and nuclear fractions.- Optimize the initial gentle lysis step for the cytoplasmic fraction to avoid premature nuclear lysis. Use a mild detergent like NP-40 or Triton X-100.[4]- Ensure complete removal of the cytoplasmic supernatant before proceeding to nuclear lysis.- Include an additional wash step for the nuclear pellet with the cytoplasmic lysis buffer.
High Viscosity of Lysate Release of genomic DNA from the nucleus.- Add DNase I to your lysis buffer to digest the DNA.[5]- Increase sonication to shear the genomic DNA into smaller fragments.[5]
Poor Western Blot Signal for this compound Low protein concentration in the lysate.- Start with a sufficient amount of cells or tissue.- Reduce the volume of lysis buffer to obtain a more concentrated lysate.[5]
Issues with antibody or detection.- Ensure your primary antibody is validated for the application and is used at the recommended dilution.- Use a fresh secondary antibody and detection reagent.

Data Presentation: Comparison of Lysis Buffers

Lysis Buffer ComponentBuffer 1 (SDS-based)Buffer 2 (Triton X-100)Buffer 3 (Triton X-100)Buffer 4 (Urea-based)Buffer 5 (Urea-based)
Total Protein Yield (µg/µL) ~4.5~2.0~2.5~5.0~5.5
Number of Identified Proteins (LC-MS/MS) Lower--HigherHighest
Data is illustrative and based on findings from a study on HCT-116 cells.[6] Actual results may vary depending on the cell type and protein of interest.

Experimental Protocols

Protocol 1: Whole-Cell Lysis for Total this compound Extraction using RIPA Buffer

This protocol is suitable for obtaining a total cell lysate to analyze the overall levels of this compound expression.

Reagents:

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.

  • Protease and Phosphatase Inhibitor Cocktails: Add fresh to RIPA buffer before use.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

Procedure:

  • Culture and harvest your cells of interest. For adherent cells, wash once with ice-cold PBS and then scrape in fresh PBS. For suspension cells, pellet by centrifugation.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors (e.g., 1 mL of buffer per 1 x 107 cells).[7]

  • Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • For enhanced lysis and to shear DNA, sonicate the lysate on ice.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. This is your whole-cell extract.

  • Determine the protein concentration using a BCA assay. Store the lysate at -80°C.

Protocol 2: Nuclear and Cytoplasmic Fractionation for this compound Localization Studies

This protocol allows for the separation of nuclear and cytoplasmic fractions to study the subcellular distribution of this compound.

Reagents:

  • Hypotonic Lysis Buffer (HLB): 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors.[5]

  • High-Salt Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% (v/v) Glycerol, 0.5 mM DTT, and protease inhibitors.[5]

  • Phosphate-Buffered Saline (PBS): Ice-cold.

Procedure:

  • Harvest and wash cells as described in Protocol 1.

  • Resuspend the cell pellet in 5 pellet volumes of ice-cold HLB.

  • Incubate on ice for 10-15 minutes to allow the cells to swell.

  • Gently lyse the cells using a Dounce homogenizer with a loose pestle (10-15 strokes) or by passing the suspension through a fine-gauge needle. Monitor cell lysis under a microscope.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Carefully collect the supernatant, which contains the cytoplasmic fraction. For a cleaner cytoplasmic fraction, centrifuge this supernatant again at high speed (e.g., 14,000 x g) to pellet any remaining cellular debris.

  • Wash the nuclear pellet with 1 mL of ice-cold HLB and centrifuge again at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the nuclear pellet in 1 pellet volume of ice-cold NEB.

  • Incubate on ice for 30-60 minutes with vigorous vortexing every 10 minutes to facilitate nuclear protein extraction.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the nuclear protein extract.

  • Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay. Store at -80°C.

Visualizations

G cluster_start Start cluster_lysis Lysis Optimization cluster_degradation Degradation Check cluster_solubility Solubility Issues cluster_end Resolution start Low this compound Yield incomplete_lysis Incomplete Lysis? start->incomplete_lysis increase_detergent Increase Detergent (e.g., SDS) incomplete_lysis->increase_detergent Yes degradation Degradation? incomplete_lysis->degradation No add_sonication Add/Increase Sonication increase_detergent->add_sonication end Improved this compound Yield add_sonication->end check_temp Work at 4°C degradation->check_temp Yes insoluble Insoluble Pellet? degradation->insoluble No add_inhibitors Add Fresh Protease Inhibitors check_temp->add_inhibitors add_inhibitors->end stronger_buffer Use Stronger Buffer (e.g., Urea-based) insoluble->stronger_buffer Yes insoluble->end No shear_dna Shear DNA (Sonication/DNase) stronger_buffer->shear_dna shear_dna->end G cluster_cell_prep Cell Preparation cluster_cyto Cytoplasmic Extraction cluster_nuclear Nuclear Extraction harvest Harvest & Wash Cells hypotonic_lysis Resuspend in Hypotonic Lysis Buffer harvest->hypotonic_lysis dounce Dounce Homogenize hypotonic_lysis->dounce centrifuge_cyto Centrifuge (1,000 x g) dounce->centrifuge_cyto cyto_fraction Cytoplasmic Fraction (Supernatant) centrifuge_cyto->cyto_fraction nuclear_pellet Nuclear Pellet centrifuge_cyto->nuclear_pellet wash_pellet Wash Pellet nuclear_pellet->wash_pellet high_salt_lysis Resuspend in High-Salt Buffer wash_pellet->high_salt_lysis vortex Incubate & Vortex high_salt_lysis->vortex centrifuge_nuclear Centrifuge (14,000 x g) vortex->centrifuge_nuclear nuclear_fraction Nuclear Fraction (Supernatant) centrifuge_nuclear->nuclear_fraction

References

Technical Support Center: Troubleshooting Poor Yield in Cobra1 Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of the Cobra1 protein. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: I am seeing a very low yield of this compound protein after cell lysis and clarification. What are the possible causes and how can I improve it?

A1: A low yield of soluble this compound protein in your clarified lysate can stem from several factors, primarily related to protein expression and initial extraction steps. This compound is a nuclear protein, which can present unique challenges during extraction.[1]

Potential Causes and Solutions:

  • Low Expression Levels: The initial expression of the protein may be suboptimal.

    • Optimization: Systematically optimize expression conditions, including induction time, temperature, and the concentration of the inducing agent.[2][3] For example, lowering the induction temperature to 16-25°C can sometimes enhance the solubility of complex proteins.[3]

  • Incomplete Cell Lysis: If cells are not efficiently lysed, a significant portion of the protein will remain trapped and be discarded with the cell debris.

    • Solution: Ensure your lysis method is effective. For bacterial expression, sonication or a French press are common methods.[4] For nuclear proteins, it's crucial to ensure both the cytoplasmic and nuclear membranes are disrupted.[1] Consider increasing the duration or intensity of lysis and always perform these steps on ice to minimize protein degradation.[1]

  • Protein Insolubility (Inclusion Bodies): this compound may be expressed as insoluble aggregates known as inclusion bodies, which are common in bacterial expression systems.[2][5]

    • Troubleshooting:

      • Analyze a sample of the cell pellet after lysis by SDS-PAGE to see if the band corresponding to this compound is present.

      • If the protein is in inclusion bodies, you can try to solubilize them using denaturing agents (e.g., urea (B33335) or guanidinium (B1211019) chloride) followed by a refolding protocol.

      • Alternatively, optimize expression conditions to favor soluble protein expression, such as using a different expression host, lowering the expression temperature, or using a solubility-enhancing fusion tag like GST or MBP.[2][5]

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.[2]

    • Solution: Always include a protease inhibitor cocktail in your lysis buffer and keep your samples at 4°C throughout the purification process.[1][2]

Q2: My His-tagged this compound protein is not binding efficiently to the affinity column. What could be the problem?

A2: Poor binding to the affinity resin is a common issue that can drastically reduce your yield.

Potential Causes and Solutions:

  • Inaccessible Affinity Tag: The His-tag on your this compound protein might be buried within the folded protein structure, preventing it from interacting with the affinity resin.

    • Solution: Consider purifying under denaturing conditions to expose the tag. Alternatively, you can try moving the tag to the other terminus (N- or C-terminus) of the protein.

  • Incorrect Buffer Conditions: The composition of your lysis and binding buffers is critical for efficient binding.

    • Troubleshooting:

      • pH: Ensure the pH of your binding buffer is appropriate for both your protein's stability and the affinity resin (typically around pH 8.0 for His-tag purification).

      • Imidazole (B134444) Concentration: While a low concentration of imidazole in the binding buffer can help reduce non-specific binding of contaminating proteins, too high a concentration will prevent your His-tagged this compound from binding.[6] If you are using imidazole in your binding buffer, try reducing the concentration or omitting it altogether.

      • Chelating or Reducing Agents: Agents like EDTA or DTT at high concentrations can strip the metal ions (e.g., Nickel or Cobalt) from the affinity resin, preventing your protein from binding. Ensure these are not present at inhibitory concentrations in your buffers.

  • Column Overloading: Exceeding the binding capacity of your affinity column will result in your protein flowing through without binding.

    • Solution: Load a smaller amount of lysate or use a larger volume of resin. Consult the manufacturer's specifications for the binding capacity of your specific resin.[2]

Q3: I am losing a significant amount of this compound protein during the ion-exchange chromatography (IEX) step. How can I troubleshoot this?

A3: Protein loss during IEX is often due to suboptimal binding or elution conditions.

Potential Causes and Solutions:

  • Incorrect Buffer pH: The pH of the buffer determines the net charge of your protein. For cation exchange, the buffer pH should be at least 0.5 pH units below the isoelectric point (pI) of this compound, and for anion exchange, it should be at least 0.5 pH units above the pI.

  • High Salt Concentration in the Sample: If the ionic strength of your sample is too high, it will prevent the protein from binding to the IEX resin.

    • Solution: Desalt your sample or perform a buffer exchange into a low-salt binding buffer before loading it onto the IEX column.

  • Protein Precipitation: Changes in buffer composition or protein concentration during IEX can sometimes cause the protein to precipitate on the column.

    • Solution: Try adjusting the pH or salt concentration of your buffers. Adding stabilizing agents like glycerol (B35011) (5-10%) to your buffers may also help.

Q4: My final this compound protein sample has low purity with many contaminating bands on an SDS-PAGE gel. How can I improve the purity?

A4: Achieving high purity often requires a multi-step purification strategy and optimization of each step.

Potential Causes and Solutions:

  • Inefficient Washing in Affinity Chromatography: Insufficient washing of the affinity column can leave non-specifically bound proteins that co-elute with your target protein.

    • Solution: Increase the wash volume and/or the stringency of the wash buffer. For His-tagged proteins, this can be achieved by adding a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer.

  • Co-purification of Interacting Proteins: this compound is known to interact with other proteins, such as BRCA1.[7] These interacting partners may co-purify with this compound.

    • Solution: If a single affinity step is not sufficient, incorporate additional purification steps that separate proteins based on different properties. Ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) are commonly used as subsequent purification steps to remove contaminants.[5]

  • Suboptimal Elution Profile: A steep elution gradient may not effectively separate your target protein from contaminants with similar binding affinities.

    • Solution: Optimize your elution by using a shallower gradient (for IEX) or a step-wise elution with increasing concentrations of the eluting agent (e.g., imidazole for affinity chromatography).

Quantitative Data Summary

The following table provides a hypothetical, yet representative, summary of a multi-step purification of His-tagged this compound from a 1-liter bacterial culture. Actual yields and purity will vary depending on the specific experimental conditions.

Purification StepTotal Protein (mg)This compound Protein (mg)Purity (%)Yield (%)
Clarified Lysate1500302100
Ni-NTA Affinity4525.556.785
Ion Exchange (IEX)15219070
Size Exclusion (SEC)10.510>9535

Experimental Protocols

1. His-Tagged this compound Affinity Purification (IMAC)

This protocol is for the purification of His-tagged this compound using Nickel-NTA (Ni-NTA) affinity chromatography under native conditions.

  • Buffers:

    • Lysis/Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x Protease Inhibitor Cocktail.

    • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole.

    • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.

  • Procedure:

    • Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Lysis/Binding Buffer.

    • Load the clarified cell lysate onto the column at a slow flow rate (e.g., 1 ml/min).

    • Wash the column with 10-20 CV of Wash Buffer to remove unbound and non-specifically bound proteins.

    • Elute the this compound protein with 5-10 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

2. Ion-Exchange Chromatography (IEX)

This is a general protocol for an anion-exchange step following affinity purification. The exact buffer conditions will depend on the pI of this compound.

  • Buffers:

    • IEX Buffer A (Low Salt): 20 mM Tris-HCl pH 8.5, 25 mM NaCl.

    • IEX Buffer B (High Salt): 20 mM Tris-HCl pH 8.5, 1 M NaCl.

  • Procedure:

    • Perform a buffer exchange on the eluted fractions from the affinity step into IEX Buffer A.

    • Equilibrate the anion-exchange column with IEX Buffer A.

    • Load the sample onto the column.

    • Wash the column with IEX Buffer A until the UV absorbance returns to baseline.

    • Elute the bound proteins using a linear gradient of 0-100% IEX Buffer B over 20 CV.

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.

3. Size-Exclusion Chromatography (SEC)

SEC is often the final polishing step to remove any remaining contaminants and protein aggregates.

  • Buffer:

    • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Procedure:

    • Pool and concentrate the pure fractions from the IEX step.

    • Equilibrate the SEC column with at least 2 CV of SEC Buffer.

    • Load the concentrated protein sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Run the column with SEC Buffer at a constant flow rate.

    • Collect fractions and analyze by SDS-PAGE.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation Cell_Culture Cell_Culture Transformation->Cell_Culture Induction Induction Cell_Culture->Induction Cell_Harvest Cell_Harvest Induction->Cell_Harvest Cell_Lysis Cell_Lysis Cell_Harvest->Cell_Lysis Clarification Clarification Cell_Lysis->Clarification Affinity_Chromatography Affinity_Chromatography Clarification->Affinity_Chromatography Capture IEX IEX Affinity_Chromatography->IEX Intermediate SEC SEC IEX->SEC Polishing Analysis Analysis SEC->Analysis Final Product

Caption: A general experimental workflow for recombinant this compound protein purification.

troubleshooting_yield Start Poor this compound Yield Check_Expression Check Expression Level (SDS-PAGE of whole cell lysate) Start->Check_Expression Low_Expression Optimize Expression: - Induction time/temp - Different host/vector Check_Expression->Low_Expression Low/No Band Good_Expression Check Soluble Fraction (SDS-PAGE of lysate) Check_Expression->Good_Expression Strong Band Insoluble Protein in Inclusion Bodies: - Use denaturing purification - Optimize for solubility Good_Expression->Insoluble Band in Pellet Soluble Check Affinity Column Flow-through Good_Expression->Soluble Band in Supernatant In_Flowthrough Poor Binding: - Check buffer pH/imidazole - Ensure tag is accessible - Reduce flow rate Soluble->In_Flowthrough Protein Present Bound Check Elution Fractions Soluble->Bound Protein Absent Low_Elution Inefficient Elution: - Increase imidazole concentration - Check for precipitation Bound->Low_Elution Low/No Protein Success Good Yield Bound->Success Protein Present

Caption: A decision tree for troubleshooting poor yield in this compound protein purification.

References

how to control for off-target effects in Cobra1 CRISPR experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for off-target effects in CRISPR experiments targeting the COBRA1 (Cofactor of BRCA1) gene.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in CRISPR/Cas9 gene editing?

Off-target effects refer to the unintended cleavage and modification of DNA at genomic loci that are similar in sequence to the intended on-target site.[1][2][3] These unintended mutations can lead to the disruption of normal gene function, activation of oncogenes, genomic instability, and potential cytotoxicity, which are significant concerns for the safety and validity of CRISPR-based research and therapeutics.[1][2]

Q2: How can I minimize off-target effects when designing my CRISPR experiment to target this compound?

Minimizing off-target effects starts with careful sgRNA design. Key strategies include:

  • sgRNA Design and Optimization: Utilize bioinformatics tools to select sgRNA sequences with high on-target scores and low off-target predictions.[2][4] Ensure the chosen sgRNA has minimal homology to other genomic regions.

  • High-Fidelity Cas9 Variants: Employ engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been developed to reduce non-specific DNA binding and cleavage, thereby lowering off-target activity.[5]

  • Cas9 Nickases: Use a paired nickase approach, where two Cas9 nickase variants are guided by two separate sgRNAs to create a double-strand break. This strategy significantly reduces off-target effects as it requires two independent, proximal binding events.[1][6][7]

  • sgRNA Modifications: Truncating the sgRNA length to 17-18 nucleotides can decrease tolerance for mismatches and reduce off-target cleavage without compromising on-target efficiency.[2][5]

  • Delivery Method: The method of delivering the CRISPR components can influence off-target effects. Electroporation of Cas9/sgRNA ribonucleoprotein (RNP) complexes is often preferred as it leads to transient nuclease activity, reducing the time available for off-target cleavage compared to plasmid transfection.[1][3][8]

Q3: Which in silico tools are recommended for predicting off-target sites for my this compound sgRNA?

Several computational tools are available to predict potential off-target sites. It is advisable to use multiple tools to obtain a comprehensive list of potential off-target loci. Recommended tools include:

  • Cas-OFFinder: A widely used tool that allows for flexible input of sgRNA length, PAM type, and the number of mismatches or bulges.[1][3][9]

  • CRISPRitz: A rapid and comprehensive tool for off-target site identification that can also account for genetic variants.[4]

  • GuideScan: Provides insights into genome accessibility and chromatin data to help verify the biological significance of potential off-target sites.[2]

  • CasOT and FlashFry: Other useful tools for predicting off-target sites with customizable parameters.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High frequency of off-target mutations detected at predicted sites. 1. Suboptimal sgRNA design with significant homology to other genomic regions. 2. Use of wild-type Cas9 which has a higher tolerance for mismatches. 3. Prolonged expression of Cas9 and sgRNA via plasmid transfection.1. Redesign sgRNAs using multiple prediction tools to select for higher specificity. 2. Switch to a high-fidelity Cas9 variant or a paired nickase strategy. 3. Deliver CRISPR components as RNPs to limit the duration of nuclease activity.[1][3]
Unexpected phenotype observed after this compound knockout, potentially due to off-targets. An off-target mutation may have occurred in a gene responsible for the observed phenotype.1. Perform unbiased, genome-wide off-target analysis (e.g., GUIDE-seq, Digenome-seq) to identify all cleavage events.[2][5] 2. Sequence the top predicted off-target sites in the phenotypically abnormal clones. 3. Rescue the phenotype by re-expressing this compound to confirm the phenotype is due to the on-target edit.
No off-target mutations detected at computationally predicted sites, but concerns remain. 1. In silico prediction tools are not exhaustive and may miss some off-target sites.[3] 2. The cellular context, such as chromatin accessibility, can influence off-target activity.1. Employ an unbiased experimental method for off-target detection like GUIDE-seq or CIRCLE-seq for a more comprehensive analysis.[3][5] 2. Perform whole-genome sequencing (WGS) on a clonal population to identify all mutations, although this can be costly and may miss low-frequency events.[2][10]

Experimental Protocols & Data

Protocol 1: In Silico Prediction of Off-Target Sites
  • Obtain the this compound Target Sequence: Identify the genomic sequence of the this compound gene that you intend to target.

  • Design sgRNAs: Use a web-based tool like Benchling or CRISPR-P to design several potential sgRNAs targeting your region of interest.

  • Predict Off-Targets: Input the designed sgRNA sequences into multiple off-target prediction tools (e.g., Cas-OFFinder, CRISPRitz).

  • Compile and Rank: Aggregate the lists of potential off-target sites from each tool. Rank the sites based on the number of mismatches (fewer mismatches are more likely to be cleaved) and the prediction score provided by the tools.

Protocol 2: Validation of Predicted Off-Target Sites by Targeted Sequencing
  • Genomic DNA Extraction: After CRISPR editing, expand the cell population and isolate genomic DNA from both edited and control cells.

  • Primer Design: Design PCR primers that flank the top-ranked potential off-target sites identified in Protocol 1.

  • PCR Amplification: Amplify the on-target and potential off-target loci from the genomic DNA.

  • Next-Generation Sequencing (NGS): Pool the PCR amplicons and perform deep sequencing to identify and quantify the frequency of insertions and deletions (indels) at each site.[11][12]

  • Data Analysis: Align the sequencing reads to the reference genome and calculate the percentage of reads with indels for each on-target and off-target site.

Protocol 3: Unbiased Genome-wide Off-Target Detection using GUIDE-seq

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a sensitive method to identify off-target cleavage events.

  • dsODN Integration: Co-transfect the target cells with the Cas9/sgRNA expression vector and a double-stranded oligodeoxynucleotide (dsODN) tag.[12]

  • Genomic DNA Fragmentation: After a period of incubation, extract genomic DNA and shear it into smaller fragments.

  • Library Preparation: Ligate sequencing adapters to the fragmented DNA and perform two rounds of PCR to amplify the fragments containing the integrated dsODN tag.

  • High-Throughput Sequencing: Sequence the prepared library on an NGS platform.

  • Bioinformatic Analysis: Map the sequencing reads to the reference genome. The integration sites of the dsODN tag correspond to the locations of double-strand breaks induced by the Cas9 nuclease.

Quantitative Data Summary

The following table provides an example of data that might be generated when assessing off-target effects for a hypothetical sgRNA targeting this compound.

Locus Sequence Mismatches Indel Frequency (%)
On-Target (this compound) GTC...AGG085.2
Off-Target Site 1 GTC...CGG11.5
Off-Target Site 2 ATC...AGG10.8
Off-Target Site 3 GT...CAGG2< 0.1
Off-Target Site 4 GTC...AGC2< 0.1

Visualizations

experimental_workflow cluster_design Phase 1: Design & Prediction cluster_execution Phase 2: Experimentation cluster_validation Phase 3: Validation sgRNA_design sgRNA Design for this compound in_silico In Silico Off-Target Prediction (e.g., Cas-OFFinder) sgRNA_design->in_silico sgRNA_selection Select sgRNA with Best On/Off-Target Profile in_silico->sgRNA_selection crispr_exp Perform this compound CRISPR Experiment sgRNA_selection->crispr_exp gDNA_extraction Genomic DNA Extraction crispr_exp->gDNA_extraction targeted_seq Targeted Deep Sequencing of Predicted Sites gDNA_extraction->targeted_seq unbiased_seq Unbiased Analysis (e.g., GUIDE-seq) gDNA_extraction->unbiased_seq data_analysis Data Analysis & Quantification targeted_seq->data_analysis unbiased_seq->data_analysis

Workflow for Controlling this compound CRISPR Off-Target Effects.

troubleshooting_flow cluster_redesign Redesign Strategy cluster_validate Validation Strategy start Start: Unexpected Phenotype or High Off-Target Rate check_design Review sgRNA Design and Cas9 Variant start->check_design redesign_sgrna Select New sgRNA with Higher Specificity check_design->redesign_sgrna Design is suboptimal unbiased_detection Perform Unbiased Off-Target Detection (GUIDE-seq, etc.) check_design->unbiased_detection Design appears optimal use_hf_cas9 Switch to High-Fidelity Cas9 or Nickase redesign_sgrna->use_hf_cas9 use_rnp Use RNP Delivery Method use_hf_cas9->use_rnp re_run_exp Re-run Experiment use_rnp->re_run_exp end_node End: Identify Cause of Unexpected Results re_run_exp->end_node sequence_hits Sequence Identified Off-Target Hits unbiased_detection->sequence_hits phenotype_rescue Perform Phenotype Rescue Experiment sequence_hits->phenotype_rescue phenotype_rescue->end_node

Troubleshooting Logic for this compound CRISPR Experiments.

References

common pitfalls to avoid in Cobra1 co-immunoprecipitation experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing Cobra1 (Cofactor of BRCA1) co-immunoprecipitation (Co-IP) experiments. The following information is designed to help you overcome common pitfalls and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: I am not detecting my protein of interest interacting with this compound. What are the likely causes and solutions?

A1: Failure to detect an interaction between this compound and your protein of interest can stem from several factors, from suboptimal protein expression to overly stringent experimental conditions.

Troubleshooting Steps:

  • Verify Protein Expression: Before starting a Co-IP experiment, confirm that both this compound and your protein of interest are expressed at detectable levels in your cell lysate (input control) via Western blotting.[1][2] If expression is low, you may need to increase the amount of starting material.[1]

  • Antibody Validation: Ensure the antibody used for immunoprecipitation is validated for IP applications.[3][4][5] Not all antibodies that work for Western blotting are effective at recognizing the native protein conformation required for IP.[4]

  • Lysis Buffer Composition: The choice of lysis buffer is critical for preserving protein-protein interactions.[6][7][8] RIPA buffer, while excellent for solubilizing proteins for Western blotting, contains harsh detergents like sodium deoxycholate that can disrupt weaker or transient interactions.[2][7] Consider using a milder lysis buffer containing non-ionic detergents like NP-40 or Triton X-100.[9][10]

  • Washing Conditions: Washing steps are a balancing act between removing non-specific binding and preserving true interactions. If your washes are too stringent (e.g., high salt or detergent concentrations), you may be washing away your interacting protein.[11][12] Try reducing the number of washes or the stringency of the wash buffer.[11]

  • Epitope Masking: The antibody's binding site on this compound might be obscured by the interacting protein or by this compound's native conformation.[2][13] Trying a different antibody that targets a different epitope on this compound could resolve this issue.[13]

Q2: I am observing high background and non-specific binding in my this compound Co-IP. How can I reduce it?

A2: High background can obscure true interactions and lead to false-positive results. Several steps in the Co-IP protocol can be optimized to minimize non-specific binding.

Strategies to Reduce Background:

  • Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with the beads (e.g., Protein A/G) for 30-60 minutes.[2] This step helps to remove proteins that non-specifically bind to the beads themselves.[2][14]

  • Blocking the Beads: Incubate the beads with a blocking agent like bovine serum albumin (BSA) before adding the antibody to reduce non-specific protein binding to the beads.[10]

  • Optimize Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding.[10] Perform a titration experiment to determine the optimal antibody concentration for your experiment.

  • Increase Wash Stringency: If you are experiencing high background, you can gradually increase the stringency of your wash buffer by adding more detergent (e.g., up to 1% Tween-20) or salt (e.g., up to 1 M NaCl).[11] You can also increase the number of washes.[11][14]

  • Use Fresh Lysates: Whenever possible, use freshly prepared cell lysates.[11][13] Frozen lysates may contain aggregated proteins that can contribute to non-specific binding.[11]

Experimental Protocols

Optimized Lysis Buffer for Preserving Protein Interactions

For Co-IP experiments aiming to preserve potentially weak or transient interactions with this compound, a non-denaturing lysis buffer is recommended.

ComponentFinal ConcentrationPurpose
Tris-HCl (pH 7.4)50 mMBuffering agent
NaCl150 mMMaintains ionic strength
EDTA1 mMChelates divalent cations
NP-40 or Triton X-1001% (v/v)Non-ionic detergent to lyse cells while preserving protein interactions
Protease Inhibitor Cocktail1XPrevents protein degradation
Phosphatase Inhibitor Cocktail1XPrevents dephosphorylation if studying phosphorylation-dependent interactions

Note: The optimal lysis buffer composition can be protein-complex specific. It may be necessary to test different detergent and salt concentrations to find the ideal conditions for the this compound interaction you are studying.[6][10][12]

General Co-Immunoprecipitation Workflow

A typical Co-IP experiment involves several key steps, as outlined below.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate cell_lysis->pre_clearing ab_incubation 4. Antibody Incubation pre_clearing->ab_incubation bead_capture 5. Bead Capture ab_incubation->bead_capture washing 6. Washing bead_capture->washing elution 7. Elution washing->elution western_blot 8. Western Blot elution->western_blot

Caption: General workflow for a co-immunoprecipitation experiment.

Troubleshooting Guide

Logical Troubleshooting Flowchart

When your this compound Co-IP experiment doesn't yield the expected results, a systematic approach to troubleshooting is essential. The following flowchart provides a decision-making guide to identify and solve common problems.

Troubleshooting_Flowchart start Co-IP Fails check_input Is this compound & Interacting Protein in Input? start->check_input no_protein Increase starting material or check protein stability. check_input->no_protein No check_ip Is this compound successfully immunoprecipitated? check_input->check_ip Yes end Successful Co-IP no_protein->end ip_fail Validate IP antibody. Optimize antibody concentration. check_ip->ip_fail No check_background High background? check_ip->check_background Yes ip_fail->end high_background Increase wash stringency. Pre-clear lysate. Use isotype control. check_background->high_background Yes no_interaction Interaction disrupted? check_background->no_interaction No high_background->end disrupted Use milder lysis buffer. Decrease wash stringency. no_interaction->disrupted Yes no_interaction->end No disrupted->end

Caption: A decision tree for troubleshooting this compound Co-IP experiments.

References

Technical Support Center: Optimizing Fixation for Cobra1 ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize chromatin fixation conditions for Chromatin Immunoprecipitation-Sequencing (ChIP-seq) of Cobra1 (NELF-B).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for formaldehyde (B43269) fixation for this compound ChIP-seq?

For transcription factors and associated proteins like this compound, a standard starting point for single crosslinking is 1% formaldehyde for 10 minutes at room temperature.[1][2] However, this is highly dependent on the cell type and experimental conditions, so optimization is critical.[3] It is recommended to use fresh, methanol-free formaldehyde for consistency.[4]

Q2: My signal for this compound is very low. Could this be a fixation issue?

Yes, low signal is a common problem in ChIP-seq and can be related to suboptimal fixation.[5]

  • Under-fixation: The crosslinking may be too weak to capture the interaction between this compound and chromatin, especially since this compound is part of the larger NELF complex and may not directly bind DNA.

  • Over-fixation: Excessive crosslinking can mask the epitope recognized by your anti-Cobra1 antibody, preventing efficient immunoprecipitation.[5] Over-fixation can also lead to difficulties in chromatin shearing.[4][6]

Consider testing a range of fixation times (e.g., 5, 10, 15 minutes) to find the optimal condition.[3] For proteins in complexes, a dual-crosslinking approach is often more effective.[6][7]

Q3: What is dual crosslinking, and should I consider it for this compound?

Dual crosslinking uses two different crosslinking agents with different spacer arm lengths to first capture protein-protein interactions within a complex, followed by formaldehyde to capture protein-DNA interactions.[6][8] Since this compound is a subunit of the NELF complex, which associates with other proteins, dual crosslinking is highly recommended to stabilize the entire complex on the chromatin.[1][7]

Common dual-crosslinking strategies include using ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS) or disuccinimidyl glutarate (DSG) prior to formaldehyde fixation.[1][8] This approach has been shown to significantly improve data quality for transcription factor ChIP-seq.[1]

Troubleshooting Guide

Issue 1: Low ChIP-seq Signal / Low DNA Yield

Possible Cause Suggested Solution Rationale
Under-fixation Increase formaldehyde incubation time (e.g., from 10 to 15-20 min) or implement a dual-crosslinking protocol.Insufficient crosslinking fails to capture the protein-DNA interaction effectively. Dual crosslinkers stabilize protein complexes before fixing them to DNA.[7][8]
Over-fixation Decrease formaldehyde incubation time (e.g., from 10 to 5 min).[5] Ensure proper quenching with glycine (B1666218).[6]Excessive crosslinking can mask the antibody epitope or make the chromatin resistant to shearing, both of which reduce IP efficiency.[5][6]
Inefficient Cell Lysis Use ice-cold buffers and add fresh protease inhibitors. Ensure lysis buffers are appropriate for your cell type.Incomplete lysis results in less available chromatin for the immunoprecipitation, leading to a lower yield.[5]
Poor Antibody Use a ChIP-validated antibody against this compound. Test multiple antibodies if available.[9]The antibody is the most critical reagent. Its ability to recognize the fixed epitope is essential for a successful experiment.[9]

Issue 2: High Background in ChIP-seq Data

Possible Cause Suggested Solution Rationale
Over-fixation Reduce formaldehyde concentration or incubation time.[3]Over-crosslinking can create a network of proteins, leading to non-specific pull-down of chromatin regions not truly bound by the target protein.[6]
Cellular Contaminants Isolate nuclei before chromatin shearing to remove cytoplasmic proteins.Reducing the complexity of the protein lysate minimizes the chances of non-specific binding during the IP step.
Insufficient Washing Increase the number of washes after immunoprecipitation or use buffers with slightly higher salt concentrations.Rigorous washing is necessary to remove non-specifically bound chromatin fragments.
Non-specific Antibody Binding Pre-clear the chromatin with Protein A/G beads before adding the specific antibody.[5] Use a non-specific IgG control to estimate background levels.[10]This step removes proteins and chromatin that tend to stick non-specifically to the beads, thereby lowering the background.

Experimental Protocols

Protocol 1: Standard Single Formaldehyde Crosslinking
  • Cell Preparation: Start with approximately 1-5 x 10^7 cells per immunoprecipitation.

  • Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle swirling.[1]

  • Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM (e.g., add 1/10th volume of 1.25 M glycine stock). Incubate for 5 minutes at room temperature.[3]

  • Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape and collect the cells.

  • Downstream Processing: Proceed with cell lysis, chromatin shearing (sonication or enzymatic digestion), and immunoprecipitation.

Protocol 2: Dual Crosslinking (EGS + Formaldehyde)

This protocol is adapted for proteins within complexes.[6][8]

  • Cell Preparation: Begin with 1-5 x 10^7 cells per IP.

  • First Crosslinking (EGS): Wash cells with ice-cold PBS. Add EGS (dissolved in DMSO) to a final concentration of 1.5 mM in PBS.[6][8] Incubate for 30 minutes at room temperature with gentle rocking.[8]

  • Second Crosslinking (Formaldehyde): Add formaldehyde directly to the EGS solution to a final concentration of 0.75-1%.[6] Incubate for an additional 10 minutes at room temperature.[6]

  • Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes to quench both crosslinkers.

  • Cell Harvesting: Wash cells twice with ice-cold PBS and harvest.

  • Downstream Processing: Proceed with the subsequent steps of your ChIP-seq protocol.

Visualizations

ChIP_Seq_Workflow cluster_fixation 1. Crosslinking cluster_prep 2. Chromatin Preparation cluster_ip 3. Immunoprecipitation cluster_analysis 4. DNA Analysis start Cells in Culture crosslink Add Crosslinker(s) (e.g., Formaldehyde +/- EGS) start->crosslink quench Quench Reaction (Glycine) crosslink->quench lysis Cell Lysis & Nuclei Isolation quench->lysis shear Chromatin Shearing (Sonication/Enzymatic) lysis->shear ip Incubate with this compound Antibody shear->ip beads Capture with Protein A/G Beads ip->beads wash Wash to Remove Non-specific Binding beads->wash elute Elute Chromatin wash->elute reverse Reverse Crosslinks elute->reverse purify Purify DNA reverse->purify seq Library Prep & Sequencing purify->seq

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP-seq) experiment.

Troubleshooting_Fixation start ChIP-seq Result low_signal Low Signal / Yield? start->low_signal high_bg High Background? start->high_bg underfixed Possible Under-fixation low_signal->underfixed Yes overfixed_mask Possible Over-fixation (Epitope Masking) low_signal->overfixed_mask Yes overfixed_bg Possible Over-fixation (Non-specific capture) high_bg->overfixed_bg Yes solution_under Action: - Increase Fixation Time - Use Dual Crosslinker (EGS/DSG) underfixed->solution_under solution_over_mask Action: - Decrease Fixation Time overfixed_mask->solution_over_mask solution_over_bg Action: - Decrease Fixation Time - Reduce Formaldehyde % overfixed_bg->solution_over_bg

Caption: Troubleshooting flowchart for optimizing ChIP-seq fixation conditions.

NELF_Complex cluster_polII Transcription Initiation/Pausing cluster_nelf NELF Complex PolII RNA Pol II DNA Promoter DNA PolII->DNA binds This compound This compound (NELF-B) PolII->this compound Association (captured by EGS/DSG) This compound->DNA Crosslinking (captured by Formaldehyde) NELFA NELF-A This compound->NELFA NELFC NELF-C/D This compound->NELFC NELFE NELF-E This compound->NELFE

Caption: The NELF complex, including this compound, associates with RNA Pol II at promoter regions.

References

how to address variability in Cobra1 qPCR results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Cobra1 (also known as NELFB) qPCR results.

Troubleshooting Guide

Variability in qPCR results can arise from multiple sources. This guide provides a systematic approach to identifying and resolving common issues encountered during this compound gene expression analysis.

Common qPCR Issues and Solutions
IssuePotential CausesRecommended Solutions
High Variability in Cq Values Between Technical Replicates (>0.5 Cq) • Pipetting errors.[1] • Inadequate mixing of reaction components.[1] • Low abundance of this compound transcript leading to stochastic effects.[1] • Bubbles in reaction wells.• Calibrate pipettes regularly. • Use positive displacement pipettes and filter tips.[1] • Vortex master mix thoroughly before aliquoting. • Increase cDNA input if this compound expression is low. • Centrifuge plates before running qPCR to remove bubbles.
Late Cq Values or No Amplification • Low this compound expression in the sample. • Poor RNA quality or degradation. • Inefficient reverse transcription. • Suboptimal primer design or concentration. • PCR inhibitors present in the sample.• Increase the amount of template cDNA. • Assess RNA integrity (e.g., using a Bioanalyzer). • Optimize the reverse transcription step; consider using gene-specific primers. • Validate primer efficiency with a standard curve. • Dilute the cDNA template to reduce inhibitor concentration.[1][2]
Amplification in No-Template Control (NTC) • Contamination of reagents (master mix, primers, water).[3][4] • Carryover of PCR products from previous experiments.[3][4] • Environmental contamination.[4]• Use fresh, aliquoted reagents.[4] • Physically separate pre-PCR and post-PCR work areas.[4] • Clean work surfaces and pipettes with 10% bleach.[1] • Use aerosol-resistant filter tips.[4]
Non-Specific Amplification (Multiple Peaks in Melt Curve) • Poor primer design leading to off-target amplification. • Primer-dimer formation. • Genomic DNA contamination.• Redesign primers to be highly specific for this compound. • Perform a melt curve analysis to check for primer-dimers. • Treat RNA samples with DNase I prior to reverse transcription.[2] • Optimize annealing temperature.[2]
Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting variability in your this compound qPCR experiments.

G This compound qPCR Troubleshooting Workflow cluster_0 This compound qPCR Troubleshooting Workflow cluster_1 This compound qPCR Troubleshooting Workflow cluster_2 This compound qPCR Troubleshooting Workflow start High Variability in Cq Values check_replicates Check Technical Replicates (SD > 0.5 Cq?) start->check_replicates pipetting Review Pipetting Technique and Master Mix Preparation check_replicates->pipetting Yes low_expression Is this compound a Low-Abundance Transcript? check_replicates->low_expression No end_replicates Re-run qPCR pipetting->end_replicates increase_template Increase cDNA Template Concentration low_expression->increase_template Yes low_expression->end_replicates No increase_template->end_replicates check_ntc Amplification in NTC? contamination Identify and Eliminate Contamination Source (Reagents, Workspace) check_ntc->contamination Yes end_ntc Re-run with Fresh Reagents contamination->end_ntc check_melt_curve Multiple Melt Curve Peaks? primer_design Optimize Annealing Temperature or Redesign Primers check_melt_curve->primer_design Yes gDNA_check Check for gDNA Contamination (Perform -RT control) check_melt_curve->gDNA_check No end_melt Re-run qPCR primer_design->end_melt gDNA_check->end_melt

A flowchart for systematic troubleshooting of common qPCR issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its expression measured by qPCR?

A1: this compound (Cofactor of BRCA1), also known as NELFB (Negative Elongation Factor Complex Member B), is a subunit of the Negative Elongation Factor (NELF) complex.[5][6][7] The NELF complex plays a crucial role in regulating gene expression by pausing RNA polymerase II transcription.[5][8] qPCR is a sensitive and specific method to quantify the mRNA expression levels of this compound, which can provide insights into its regulatory role in various biological processes, including cancer progression.[9]

Q2: What are the expected expression levels of this compound in different cell lines?

A2: this compound expression levels can vary significantly between cell lines. For example, some studies have shown high expression of this compound in hepatocellular carcinoma (HCC) cell lines like HepG2, relative to normal hepatocyte cell lines.[10] Conversely, low expression has been observed in certain breast cancer cell lines.[9] It is crucial to establish a baseline expression level for your specific cell line of interest.

Q3: Are there any validated qPCR primers for human this compound?

A3: While many studies have successfully quantified this compound expression, publicly available, universally validated primer sequences are not always readily provided. It is highly recommended to design and validate primers for your specific experimental conditions. Several vendors offer pre-designed and validated qPCR primer sets.

Q4: How should I design primers for this compound qPCR?

A4: When designing your own primers for this compound, consider the following guidelines:

ParameterRecommendation
Amplicon Length 70-150 bp
Primer Length 18-24 nucleotides
Melting Temperature (Tm) 60-65°C, with both primers within 2-3°C of each other
GC Content 40-60%
Primer Location Design primers to span an exon-exon junction to avoid amplification of contaminating genomic DNA.
Secondary Structures Avoid sequences that can form hairpins or self-dimers.

Q5: What reference genes are recommended for normalizing this compound expression?

A5: The choice of reference gene is critical and should be validated for stable expression across your experimental conditions. Commonly used housekeeping genes include GAPDH, ACTB (β-actin), and B2M. However, the expression of these genes can sometimes vary. It is best practice to test a panel of candidate reference genes and use an algorithm like geNorm or NormFinder to determine the most stable ones for your specific experiment.

Q6: What are the essential controls to include in a this compound qPCR experiment?

A6: To ensure the reliability of your results, the following controls are essential:

  • No-Template Control (NTC): Contains all reaction components except the cDNA template. This control is crucial for detecting contamination.[3][4]

  • No-Reverse-Transcription (-RT) Control: A sample that has been through the RNA extraction process but not the reverse transcription step. This control helps to identify any signal coming from genomic DNA contamination.

  • Positive Control: A sample known to express this compound. This confirms that the reaction components and cycling conditions are working correctly.

Experimental Protocols

Detailed Protocol for this compound qPCR

This protocol outlines the key steps for quantifying this compound mRNA expression using a SYBR Green-based qPCR assay.

1. RNA Extraction and Quantification:

  • Isolate total RNA from cell pellets or tissues using a method of your choice (e.g., TRIzol or a column-based kit).

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2.

  • Evaluate RNA integrity using gel electrophoresis or a Bioanalyzer. An RNA Integrity Number (RIN) > 7 is recommended.

2. DNase Treatment and Reverse Transcription:

  • Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.

  • Include a -RT control for each sample by omitting the reverse transcriptase enzyme.

3. qPCR Reaction Setup:

  • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.

  • Aliquot the master mix into your qPCR plate or tubes.

  • Add 1-5 µl of diluted cDNA (typically 10-50 ng) to each well.

  • Include triplicate reactions for each sample, NTC, and -RT control.

4. qPCR Cycling Conditions:

  • A typical three-step cycling protocol is as follows:

    • Initial Denaturation: 95°C for 10 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing: 60°C for 30 seconds.

      • Extension: 72°C for 30 seconds.

    • Melt Curve Analysis: Perform a melt curve at the end of the run to assess product specificity.

5. Data Analysis:

  • Set the baseline and threshold for Cq determination.

  • Check the melt curve for a single, sharp peak for your target amplicon.

  • Validate your chosen reference gene(s) for stability.

  • Calculate the relative expression of this compound using the ΔΔCq method.

Signaling Pathways and Logical Relationships

This compound in Transcriptional Regulation and Signaling

This compound, as a core component of the NELF complex, is involved in pausing RNA Polymerase II, a key regulatory step in transcription.[5] Recent studies also suggest a role for cytoplasmic NELFB in cell proliferation through interaction with the PI3K/AKT signaling pathway.[11][12]

G This compound (NELFB) in Cellular Processes cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PolII RNA Polymerase II Transcription_pausing Transcriptional Pausing PolII->Transcription_pausing DSIF DSIF DSIF->Transcription_pausing NELF_complex NELF Complex (including this compound/NELFB) NELF_complex->Transcription_pausing Gene_expression Altered Gene Expression Transcription_pausing->Gene_expression Cobra1_cyto Cytoplasmic this compound (NELFB) PI3K PI3K Cobra1_cyto->PI3K AKT AKT PI3K->AKT Cell_proliferation Cell Proliferation AKT->Cell_proliferation

This compound's dual role in the nucleus and cytoplasm.
Factors Influencing this compound qPCR Results

The accuracy of your this compound qPCR results depends on meticulous attention to detail at each stage of the experimental workflow.

G Key Factors Affecting this compound qPCR Accuracy cluster_sample Sample Preparation cluster_assay Assay Design cluster_execution Experimental Execution Result Accurate this compound Expression Data RNA_quality RNA Quality and Integrity RNA_quality->Result gDNA_contam gDNA Contamination gDNA_contam->Result Primer_design Primer Specificity and Efficiency Primer_design->Result Ref_gene Reference Gene Stability Ref_gene->Result RT_efficiency Reverse Transcription Efficiency RT_efficiency->Result Pipetting_accuracy Pipetting Accuracy Pipetting_accuracy->Result

An overview of critical experimental factors.

References

Technical Support Center: Cobra1 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Cobra1 functional assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in their experiments.

Co-immunoprecipitation (Co-IP) for this compound Protein Interactions

Co-immunoprecipitation is a key technique to study the interaction of this compound with its binding partners, such as BRCA1 and components of the AP-1 and NELF complexes.

Frequently Asked Questions (FAQs)

Q1: Which lysis buffer is best for this compound Co-IP experiments?

A1: The choice of lysis buffer is critical for preserving protein-protein interactions. For nuclear proteins like this compound, a non-denaturing lysis buffer is recommended to maintain the integrity of protein complexes.[1][2] A common starting point is a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100.[3][4] However, since this compound is part of the multi-subunit NELF complex, optimizing the salt concentration is crucial to maintain the complex's stability.

Q2: How can I be sure that the interaction I'm seeing with this compound is specific?

A2: Including proper controls is essential for a successful Co-IP experiment.[5] A key negative control is to perform the immunoprecipitation with a non-specific IgG antibody of the same isotype as your anti-Cobra1 antibody. This will help you identify proteins that bind non-specifically to the antibody or the beads. Additionally, performing the Co-IP in cells that do not express the interacting partner (if possible) can confirm the specificity of the interaction.

Q3: What are the known major interacting partners of this compound that I can look for?

A3: this compound is known to interact with several key proteins. It was initially identified as a BRCA1-interacting protein.[6][7] It is also a core subunit (NELF-B) of the Negative Elongation Factor (NELF) complex, interacting with NELF-A, NELF-C/D, and NELF-E.[7][8][9][10][11] Furthermore, this compound interacts with components of the AP-1 transcription factor, c-Jun and c-Fos, and the estrogen receptor α (ERα).[12][13][14]

Troubleshooting Guide
Problem Possible Cause Solution
Weak or no signal for the co-immunoprecipitated partner Lysis buffer is too stringent and disrupting the interaction.Use a milder lysis buffer with a lower concentration of non-ionic detergent and optimize the salt concentration.[1][2]
The antibody for this compound is not efficiently pulling down the complex.Ensure you are using a Co-IP validated antibody. You may need to try different antibodies targeting different epitopes of this compound.
The interacting protein is expressed at low levels.Increase the amount of cell lysate used for the Co-IP.[2]
Epitope masking of the this compound antibody binding site.Try a different this compound antibody that recognizes a different epitope.[1]
High background with many non-specific bands Insufficient washing of the beads after immunoprecipitation.Increase the number and duration of washes. You can also try increasing the detergent concentration in the wash buffer slightly.[2]
Non-specific binding of proteins to the beads or antibody.Pre-clear the cell lysate by incubating it with beads alone before adding the specific antibody.[5] Also, ensure you are using an appropriate amount of antibody, as too much can lead to non-specific binding.
Cell lysis is incomplete, leading to contamination with cellular debris.Ensure complete cell lysis and centrifuge the lysate at a high speed to pellet insoluble material before starting the Co-IP.[3]
Detailed Methodologies: Co-immunoprecipitation of this compound

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[3]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[5]

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against this compound to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with slightly higher stringency).

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.

Chromatin Immunoprecipitation (ChIP) for this compound

As a component of the NELF complex, this compound is involved in regulating gene expression by binding to chromatin. ChIP assays are used to identify the genomic regions where this compound and the NELF complex are located.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in a this compound ChIP experiment?

A1: Chromatin fragmentation is a critical step that can significantly impact the success of a ChIP experiment.[15] For a transcription cofactor like this compound, which is part of a larger complex, achieving the right fragment size (typically 200-1000 bp) is essential for good resolution and efficient immunoprecipitation.[15] Both enzymatic digestion and sonication can be used, but sonication is often preferred for non-histone proteins to ensure efficient shearing of the chromatin.

Q2: How do I validate the results of my this compound ChIP-seq experiment?

A2: It is crucial to validate the findings from a high-throughput ChIP-seq experiment.[16] A common method is to perform ChIP-qPCR on a few of the top-ranked target genes identified in the ChIP-seq data.[17][18] This provides an independent confirmation of this compound enrichment at specific genomic loci.

Q3: Should I use a positive and negative control locus for my this compound ChIP-qPCR?

A3: Yes, including positive and negative control loci is highly recommended. A positive control could be the promoter of a known NELF-regulated gene where you expect this compound to be present. A negative control would be a gene desert region or the promoter of a gene that is not expected to be regulated by this compound.[17]

Troubleshooting Guide
Problem Possible Cause Solution
Low DNA yield after immunoprecipitation Inefficient cross-linking of this compound to DNA.Optimize the formaldehyde (B43269) cross-linking time and concentration. Insufficient cross-linking can lead to the dissociation of the complex during the procedure.[15]
Incomplete cell lysis and chromatin release.Ensure complete cell and nuclear lysis. For nuclear proteins, this is a critical step. You may need to optimize the lysis buffer and use mechanical disruption (e.g., douncing).[15][19]
Poor antibody performance.Use a ChIP-validated antibody for this compound. Titrate the antibody to find the optimal concentration for your experiment.
High background in the no-antibody or IgG control Non-specific binding of chromatin to the beads.Pre-clear the chromatin with beads before the immunoprecipitation step. Also, ensure that the beads are properly blocked with BSA or salmon sperm DNA.[15]
Incomplete washing.Increase the number of washes and/or the stringency of the wash buffers.[15]
Chromatin is over-fragmented.Check the size of your chromatin fragments. Very small fragments can sometimes lead to higher background.
Detailed Methodologies: Chromatin Immunoprecipitation of this compound

This is a generalized protocol and requires optimization for specific cell types and antibodies.

  • Cross-linking and Cell Lysis:

    • Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.

    • Quench the reaction with glycine.

    • Harvest and lyse the cells to release the nuclei.

  • Chromatin Fragmentation:

    • Isolate the nuclei and resuspend in a suitable buffer.

    • Fragment the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal conditions need to be determined empirically.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with protein A/G beads.

    • Incubate the pre-cleared chromatin with a ChIP-grade anti-Cobra1 antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight with proteinase K.

    • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Analysis:

    • Analyze the enriched DNA by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq).

Luciferase Reporter Assay for this compound Transcriptional Activity

Luciferase reporter assays are valuable for studying the effect of this compound on the transcriptional activity of specific promoters, such as those regulated by AP-1 or the estrogen receptor.

Frequently Asked Questions (FAQs)

Q1: How does this compound affect AP-1 transcriptional activity in a luciferase reporter assay?

A1: Studies have shown that ectopic expression of this compound inhibits AP-1 transcriptional activity in a dose-dependent manner.[14] Conversely, reducing endogenous this compound levels with siRNA enhances AP-1-mediated transcription.[14] This suggests that this compound acts as a repressor of AP-1 activity.

Q2: What kind of reporter construct should I use to study this compound's effect on AP-1?

A2: You should use a reporter construct containing a minimal promoter and multiple copies of the AP-1 consensus binding site (TGA G/C TCA) upstream of the luciferase gene.[20]

Q3: How can I normalize for transfection efficiency in my luciferase assay?

A3: It is standard practice to co-transfect a second plasmid expressing a different reporter gene, such as Renilla luciferase, under the control of a constitutive promoter (e.g., CMV or SV40). The firefly luciferase activity is then normalized to the Renilla luciferase activity to account for variations in transfection efficiency.[21]

Troubleshooting Guide
Problem Possible Cause Solution
High variability between replicates Inconsistent transfection efficiency.Optimize your transfection protocol. Ensure that the DNA quality is high and that the ratio of DNA to transfection reagent is optimal.
Pipetting errors.Be meticulous with your pipetting. Prepare master mixes for your transfection and reporter assay reagents.
Low signal-to-noise ratio Low expression of the reporter gene.Use a stronger promoter in your reporter construct or increase the amount of reporter plasmid transfected.
High background from the plate.Use white, opaque-walled plates for luminescence assays to minimize crosstalk and background.
Unexpected results (e.g., no inhibition of AP-1 by this compound) The effect of this compound is cell-type specific.Ensure you are using a cell line where the AP-1 pathway is active and responsive.
The reporter construct is not responsive.Verify the functionality of your AP-1 reporter construct by treating the cells with a known activator of the AP-1 pathway, such as PMA.
Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a luciferase reporter assay investigating the effect of this compound on AP-1 activity.

Condition Normalized Luciferase Activity (Fold Change) Standard Deviation
Control (empty vector)1.00.12
This compound Overexpression0.40.05
This compound siRNA2.50.3
Detailed Methodologies: AP-1 Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • Seed cells in a 24- or 48-well plate.

    • Co-transfect the cells with the AP-1 firefly luciferase reporter plasmid, a Renilla luciferase control plasmid, and either a this compound expression vector or an empty vector control.

  • Cell Lysis and Reporter Assay:

    • After 24-48 hours, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the results as a fold change relative to the control condition.

Cell Proliferation Assays

Given this compound's role in cell cycle regulation and its association with cancer, cell proliferation assays are important for understanding its function.

Frequently Asked questions (FAQs)

Q1: How does altering this compound expression affect cell proliferation?

A1: The effect of this compound on cell proliferation can be context-dependent. In some cancer cell lines, knockdown of this compound has been shown to decrease cell proliferation and migration.[11] However, in other contexts, particularly in relation to estrogen receptor signaling, reducing this compound can lead to increased growth in the presence of estrogen.[8]

Q2: Which cell proliferation assay is most suitable for studying this compound function?

A2: The choice of assay depends on the specific research question. For endpoint assays, MTT or similar colorimetric assays that measure metabolic activity are convenient. For kinetic analysis of cell growth over time, real-time cell imaging systems or assays that allow for multiple time points, like the CyQUANT assay, are more appropriate.

Q3: What controls should I include in my cell proliferation experiment?

A3: It is important to have proper controls. A negative control would be cells treated with a scrambled siRNA or transfected with an empty vector. A positive control for inhibition of proliferation could be a known cytotoxic drug.

Troubleshooting Guide
Problem Possible Cause Solution
High variability in cell proliferation readings Uneven cell seeding.Ensure that you have a single-cell suspension and that you are seeding the cells evenly across the wells of the plate.
Edge effects in the plate.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
Inconsistent results with this compound knockdown/overexpression Inefficient knockdown or overexpression.Verify the change in this compound expression levels by Western blotting or qPCR.
The effect on proliferation is modest or takes longer to manifest.Perform a time-course experiment to determine the optimal time point to assess proliferation.

Signaling Pathway and Experimental Workflow Diagrams

This compound in Estrogen Receptor Signaling

Cobra1_ER_Signaling cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor α (ERα) Estrogen->ER binds ERE Estrogen Response Element (ERE) ER->ERE binds to This compound This compound (NELF-B) This compound->ER interacts with NELF_complex NELF Complex This compound->NELF_complex is a subunit of RNAPII RNA Polymerase II NELF_complex->RNAPII pauses Transcription Transcription of Estrogen-Responsive Genes NELF_complex->Transcription inhibits elongation RNAPII->ERE binds to promoter RNAPII->Transcription initiates ERE->Transcription

Caption: this compound's role in repressing estrogen receptor signaling.

This compound in AP-1 Signaling

Cobra1_AP1_Signaling cluster_nucleus Nucleus Extracellular_Signals Growth Factors, Stress Signals MAPK_Cascade MAPK Cascade (e.g., JNK, ERK) Extracellular_Signals->MAPK_Cascade cJun_cFos_synthesis Increased c-Jun/c-Fos Synthesis & Activation MAPK_Cascade->cJun_cFos_synthesis AP1_complex AP-1 Complex (c-Jun/c-Fos) cJun_cFos_synthesis->AP1_complex AP1_site AP-1 Binding Site AP1_complex->AP1_site binds to This compound This compound This compound->AP1_complex interacts with & inhibits Transcription Transcription of AP-1 Target Genes AP1_site->Transcription

Caption: this compound's inhibitory effect on the AP-1 signaling pathway.

The NELF Complex and Transcriptional Pausing

NELF_Complex_Workflow Promoter Promoter RNAPII RNA Polymerase II Promoter->RNAPII recruits DSIF DSIF RNAPII->DSIF binds Paused_complex Paused Elongation Complex RNAPII->Paused_complex NELF_complex NELF Complex (A, B/Cobra1, C/D, E) DSIF->NELF_complex recruits DSIF->Paused_complex NELF_complex->Paused_complex P_TEFb P-TEFb Paused_complex->P_TEFb is released by Elongation Productive Elongation Paused_complex->Elongation leads to P_TEFb->DSIF phosphorylates P_TEFb->NELF_complex phosphorylates

Caption: The role of the NELF complex, including this compound, in transcriptional pausing.

References

Validation & Comparative

Validating Cobra1 as a Therapeutic Target in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cobra1 as a potential therapeutic target in breast cancer against established treatments. Drawing from preclinical data, we evaluate the effects of targeting this compound and juxtapose its mechanism and efficacy with standard-of-care chemotherapy and a targeted therapy, doxorubicin (B1662922) and PARP inhibitors, respectively.

Introduction to this compound in Breast Cancer

Cofactor of BRCA1 (this compound), also known as NELF-B, is a critical component of the Negative Elongation Factor (NELF) complex, which regulates gene transcription.[1][2] In the context of breast cancer, this compound has emerged as a protein of significant interest due to its multifaceted roles in tumor biology. It was initially identified as a protein that binds to the breast cancer susceptibility gene product, BRCA1.[1]

Functionally, this compound modulates both estrogen-dependent and -independent transcription and has been shown to suppress the growth of breast cancer cells.[1] Notably, its expression is significantly diminished in metastatic and recurrent breast cancer, suggesting a role as a tumor suppressor.[1] The concerted action of this compound and BRCA1 in regulating a common set of target genes further underscores its importance in breast cancer progression.[3]

Mechanism of Action: A Comparative Overview

The therapeutic rationale for targeting this compound stems from its role in transcriptional regulation and its interaction with key pathways in breast cancer. Here, we compare its mechanism to that of doxorubicin and PARP inhibitors.

Targeting this compound: The primary approach in preclinical studies has been the knockdown of this compound expression using short hairpin RNA (shRNA) or small interfering RNA (siRNA).[1][4] By reducing this compound levels, the inhibitory effect of the NELF complex on transcription is alleviated for certain genes, while the expression of other genes is impacted through its interaction with BRCA1 and the estrogen receptor (ER). This modulation of gene expression can lead to the inhibition of cancer cell proliferation and tumor growth.

Doxorubicin: A well-established anthracycline chemotherapy agent, doxorubicin's primary mechanism involves intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA in rapidly dividing cancer cells.[5] This leads to DNA damage and apoptosis.[5]

PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapy effective in cancers with deficiencies in DNA repair, particularly those with BRCA1/2 mutations.[6][7] PARP enzymes are crucial for the repair of single-strand DNA breaks. In BRCA-mutated cancer cells, where homologous recombination repair of double-strand breaks is already compromised, inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[8]

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and the process of therapeutic validation, the following diagrams are provided.

Cobra1_Signaling_Pathway This compound Signaling Pathway in Breast Cancer cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER binds Cobra1_NELF This compound/NELF Complex ER->Cobra1_NELF interacts with DNA DNA (Estrogen Responsive Element) ER->DNA binds to ERE RNAPII RNA Polymerase II Cobra1_NELF->RNAPII pauses BRCA1 BRCA1 BRCA1->Cobra1_NELF interacts with BRCA1->DNA regulates transcription Target_Genes Target Gene Transcription RNAPII->Target_Genes transcribes Cell_Proliferation Cell Proliferation & Growth Target_Genes->Cell_Proliferation

Caption: this compound's role in transcriptional regulation in breast cancer.

Experimental_Workflow Experimental Workflow for Validating a Therapeutic Target cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Target Identification (e.g., this compound) B Develop Targeting Agent (e.g., shRNA/siRNA) A->B C Cell Line Selection (e.g., MCF-7, T47D) B->C D Cell Viability Assays (MTT, CellTiter-Glo) C->D E Gene Expression Analysis (qRT-PCR, Microarray) D->E F Xenograft Model Development (e.g., Nude Mice) E->F Promising results lead to J Data Analysis & Comparison E->J G Treatment Administration F->G H Tumor Growth Monitoring G->H I Toxicity Assessment H->I I->J K Conclusion on Therapeutic Potential J->K

Caption: A general workflow for validating a therapeutic target.

Preclinical Data: A Comparative Summary

Table 1: In Vitro Efficacy - Cell Viability
Therapeutic StrategyCell LineAssayEndpointResultReference
This compound Knockdown (siRNA) Various Breast Cancer LinesCellTiter-GloZ-score (viability)Z-scores < -2 in multiple lines[2]
Doxorubicin MCF-7MTT AssayIC50Not specified in search results[9]
PARP Inhibitor (Olaparib) BRCA-mutantNot specifiedObjective Response Rate59.9% in clinical trial[10]
PARP Inhibitor (Talazoparib) BRCA-mutantNot specifiedObjective Response RateSimilar to Olaparib[11]
Table 2: In Vivo Efficacy - Xenograft Tumor Growth
Therapeutic StrategyXenograft ModelEndpointResultReference
This compound Knockdown (shRNA) T47D cells in nude miceTumor VolumeData not quantitatively specified in search results, but described as suppressed[3]
Doxorubicin Not specifiedProgression-Free Survival7.8 months (in metastatic breast cancer clinical trial)[12]
PARP Inhibitor (Olaparib) BRCA-mutantProgression-Free SurvivalSignificant improvement vs. chemotherapy[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols for key experiments cited in this guide.

This compound Knockdown via shRNA
  • Vector Construction: Small hairpin RNA (shRNA) sequences targeting this compound are designed and cloned into a suitable expression vector (e.g., pSUPER.retro.puro). A non-targeting shRNA (e.g., targeting EGFP) is used as a control.

  • Cell Transfection: Breast cancer cell lines (e.g., T47D) are transfected with the shRNA expression vectors using a lipid-based transfection reagent.

  • Stable Cell Line Selection: Transfected cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with continuous this compound knockdown.

  • Verification of Knockdown: The efficiency of this compound knockdown is confirmed at both the mRNA level (by qRT-PCR) and protein level (by Western blotting).[3]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the therapeutic agent (e.g., doxorubicin) or transfected with siRNA.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control-treated cells.[9]

Xenograft Tumor Growth Study
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent the rejection of human tumor cells.

  • Cell Implantation: A specific number of breast cancer cells (e.g., 1 x 10^6 T47D cells stably expressing this compound shRNA or control shRNA) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or into the mammary fat pad of the mice.

  • Tumor Monitoring: Tumor growth is monitored by measuring the tumor dimensions (length and width) with calipers at regular intervals. Tumor volume is calculated using a standard formula (e.g., Volume = (width^2 x length)/2).[13]

  • Treatment Administration: Once tumors reach a palpable size, treatment with the experimental agent is initiated.

  • Efficacy and Toxicity Assessment: Tumor growth curves are plotted to compare the different treatment groups. Animal weight and overall health are monitored to assess toxicity. At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

Conclusion

The available preclinical evidence suggests that this compound plays a significant role in breast cancer progression, and its targeted knockdown can inhibit tumor cell growth. While direct comparative data with standard therapies like doxorubicin and PARP inhibitors is currently lacking, the distinct mechanism of action of targeting this compound—modulating transcription through its interactions with BRCA1 and the estrogen receptor—presents a novel therapeutic avenue. Further research, including head-to-head preclinical studies and the development of specific this compound inhibitors, is warranted to fully elucidate its potential as a therapeutic target in breast cancer.

References

A Comparative Guide to the Function of COBRA1 and Other NELF Subunits in Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Negative Elongation Factor (NELF) complex is a critical regulator of RNA Polymerase II (Pol II) transcription, imposing a promoter-proximal pause that serves as a key checkpoint for gene expression. This guide provides a detailed comparison of the functions of the four core NELF subunits: NELF-A, NELF-B (also known as COBRA1), NELF-C/D, and NELF-E. Understanding the distinct and overlapping roles of these subunits is crucial for elucidating the mechanisms of transcriptional control and for the development of novel therapeutic strategies targeting gene regulation.

Overview of the NELF Complex and its Subunits

The NELF complex is a stable heterodimer composed of four subunits that work in concert with the DRB-sensitivity-inducing factor (DSIF) to arrest Pol II elongation shortly after transcription initiation.[1][2] this compound (Cofactor of BRCA1), first identified for its interaction with the tumor suppressor BRCA1, was later discovered to be the NELF-B subunit of the NELF complex.[2][3] The complex is essential for the precise control of a wide range of genes, including those involved in development, stress responses, and oncogenesis.

Comparative Functional Analysis of NELF Subunits

While the NELF complex acts as a single functional unit, each subunit contributes distinct functionalities, from structural integrity to enzymatic activity and interactions with other regulatory factors.

Role in Complex Assembly and Stability

This compound/NELF-B plays a crucial architectural role within the NELF complex. It acts as a scaffold, bridging the NELF-A and NELF-E subunits.[1] NELF-C/D also contributes to the structural core of the complex. The stability of the individual subunits is interdependent; the depletion of one subunit often leads to the destabilization and degradation of the others.

SubunitPrimary Role in AssemblyKey Interactions
This compound (NELF-B) Structural scaffoldNELF-A, NELF-C/D, NELF-E, BRCA1[1][3]
NELF-A Binds to NELF-C/DNELF-C/D, Pol II[1]
NELF-C/D Core structural componentNELF-A, NELF-B[1]
NELF-E Binds to NELF-BNELF-B, nascent RNA[1]
Impact on Transcriptional Pausing

The primary function of the NELF complex is to induce promoter-proximal pausing of Pol II. While all subunits are required for this activity, NELF-E's RNA-binding domain is particularly critical. Depletion of different NELF subunits can have varying effects on the pausing index, a measure of the density of Pol II at the promoter relative to the gene body.

Recent studies have shown that depletion of NELFB has a minimal effect on the level of paused transcripts but leads to an increased utilization of downstream transcription start sites.[4][5] In contrast, depletion of other subunits, such as NELF-E, can lead to a more pronounced reduction in pausing.[6][7]

Subunit DepletionEffect on Pausing IndexEffect on Transcription Start Site Selection
This compound (NELFB) Minimal effect on paused transcript levels[4][5]Increased utilization of downstream start sites[4][5]
NELF-E Significant reduction in pausing[6][7]Not explicitly detailed in the same comparative context
NELF-C Acute depletion leads to Pol II stoppage at the +1 nucleosomal dyad-associated region rather than release into the gene body.[8]Altered Pol II distribution[8]
NELF-A Depletion can reduce pausing.[9]Not explicitly detailed in the same comparative context
Differential Gene Regulation

Knockdown of different NELF subunits can lead to distinct changes in gene expression profiles. While there is a significant overlap in the genes regulated by each subunit, suggesting a concerted function, some genes are uniquely affected by the depletion of a specific subunit. For instance, studies have shown that knockdown of NELF-A, -C, and -E results in a more significant impact on cell proliferation and the expression of cell cycle-regulating genes compared to the knockdown of NELF-B.

Subunit KnockdownOverlapping Regulated GenesUniquely Regulated Genes/Pathways
This compound (NELF-B) High overlap with BRCA1-regulated genes.[6]Less pronounced effect on cell cycle gene expression compared to other subunits.
NELF-A, NELF-C, NELF-E Common set of regulated genes involved in cell cycle progression.Stronger impact on cell proliferation and cell cycle progression.

Signaling Pathways Involving this compound and NELF

The NELF complex, and this compound in particular, is implicated in various signaling pathways, most notably in estrogen receptor (ER) signaling. This compound can be recruited to ERα-responsive promoters, leading to the attenuation of estrogen-dependent gene activation and cell proliferation.[10]

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds PolII RNA Polymerase II ERE->PolII Recruits Paused_Complex Paused Complex PolII->Paused_Complex Initiates Transcription NELF_Complex NELF Complex (including this compound) NELF_Complex->ER This compound interacts (Represses activity) NELF_Complex->Paused_Complex Induces Pause DSIF DSIF DSIF->Paused_Complex PTEFb P-TEFb PTEFb->Paused_Complex Phosphorylates NELF & DSIF (Relieves Pause) Transcription_Elongation Productive Elongation Paused_Complex->Transcription_Elongation Release

References

Validating the In Vivo Interaction Between Cobra1 and c-Jun/c-Fos (AP-1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the in vivo interaction between Cobra1 (Cofactor of BRCA1) and the activator protein-1 (AP-1) transcription factor, composed of c-Jun and c-Fos. The physical interaction between this compound and the c-Jun/c-Fos heterodimer has been demonstrated to inhibit AP-1 transcriptional activity, playing a crucial role in cellular processes such as proliferation, differentiation, and oncogenesis.[1] this compound, a subunit of the Negative Elongation Factor (NELF) complex, directly binds to c-Jun and c-Fos, with a specific interaction occurring between the middle region of this compound and c-Fos.[1] This interaction is critical for the inhibitory function of this compound on the AP-1 pathway.

This document outlines detailed protocols for key validation techniques, presents a comparative analysis of these methods, and provides visual workflows and pathway diagrams to facilitate a deeper understanding of the experimental processes and biological context.

Comparative Analysis of Interaction Validation Methods

The selection of an appropriate method for validating the this compound-AP-1 interaction depends on the specific research question, available resources, and desired level of detail. Co-immunoprecipitation is a standard technique to demonstrate physical interaction within a cellular context. For a more localized and visualized confirmation of the interaction in situ, the Proximity Ligation Assay is a powerful alternative. To identify the genomic sites where this interaction influences gene expression, Chromatin Immunoprecipitation followed by sequencing is the method of choice.

Method Principle Advantages Disadvantages Quantitative Data
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein (e.g., this compound) is used to pull down its binding partners ("prey," e.g., c-Jun/c-Fos) from a cell lysate. The presence of the prey protein is then detected by Western blotting.Relatively straightforward and widely used. Demonstrates interaction in a cellular context.Prone to false positives due to non-specific binding. Does not provide information on subcellular localization.Semi-quantitative (band intensity on Western blot).
GST Pull-Down Assay An in vitro technique where a GST-tagged "bait" protein is expressed and purified, then incubated with a cell lysate or purified "prey" protein. The complex is pulled down using glutathione (B108866) beads.Useful for confirming a direct physical interaction. Allows for the use of purified proteins.In vitro nature may not reflect the true in vivo interaction. Requires expression and purification of recombinant proteins.Semi-quantitative (band intensity on Western blot).
Proximity Ligation Assay (PLA) Utilizes antibodies to the two proteins of interest. If the proteins are in close proximity (<40 nm), attached DNA oligonucleotides can be ligated, amplified, and detected as fluorescent spots, allowing for in situ visualization.High specificity and sensitivity. Provides subcellular localization of the interaction. Can detect transient or weak interactions.Technically more complex than Co-IP. Requires specialized reagents and high-resolution microscopy.Quantitative (number of fluorescent spots per cell).
Chromatin Immunoprecipitation (ChIP) Cross-links proteins to DNA in living cells. An antibody to a protein of interest (e.g., this compound) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then identified by PCR or sequencing (ChIP-seq).Identifies genomic regions where the protein complex is bound. Provides a functional context for the interaction by linking it to target genes.Technically demanding and requires significant optimization. Does not directly prove a physical interaction between two proteins at a specific site.Quantitative (enrichment of specific DNA sequences).
Yeast Two-Hybrid (Y2H) A genetic method in yeast where the interaction between two proteins brings together the DNA-binding and activation domains of a transcription factor, leading to the expression of a reporter gene.A powerful screening tool to identify novel protein-protein interactions.Prone to a high rate of false positives and false negatives. Interactions occur in the yeast nucleus, which may not be the native environment.Qualitative (reporter gene activation).

Signaling Pathway and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

cluster_pathway This compound-AP-1 Signaling Pathway cJun c-Jun AP1 AP-1 Complex cJun->AP1 cFos c-Fos cFos->AP1 TargetGene AP-1 Target Genes (e.g., Cyclin D1) AP1->TargetGene Activates This compound This compound (NELF-B) This compound->AP1 Binds and Inhibits Transcription Transcription TargetGene->Transcription

Caption: Simplified signaling pathway of this compound inhibiting AP-1 transcriptional activity.

cluster_workflow Co-Immunoprecipitation (Co-IP) Workflow start Start: Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Incubate with anti-Cobra1 antibody) preclear->ip capture Immune Complex Capture (Add Protein A/G beads) ip->capture wash Washing (Remove non-specific binding) capture->wash elution Elution of Protein Complex wash->elution analysis Analysis (Western Blot for c-Jun/c-Fos) elution->analysis end End: Interaction Confirmed analysis->end

Caption: General experimental workflow for Co-immunoprecipitation.

cluster_pla Proximity Ligation Assay (PLA) Workflow start Start: Cell/Tissue Preparation fix_perm Fixation & Permeabilization start->fix_perm primary_ab Primary Antibody Incubation (anti-Cobra1 & anti-c-Fos) fix_perm->primary_ab pla_probes PLA Probe Incubation (Secondary antibodies with DNA oligos) primary_ab->pla_probes ligation Ligation (Forms circular DNA if proteins are in proximity) pla_probes->ligation amplification Amplification (Rolling circle amplification) ligation->amplification detection Detection (Fluorescently labeled oligos) amplification->detection imaging Microscopy & Analysis detection->imaging end End: In Situ Interaction Visualized imaging->end

Caption: Step-by-step workflow for the Proximity Ligation Assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol outlines the co-immunoprecipitation of this compound to detect its interaction with c-Jun and c-Fos.

Materials:

  • Cell Lines: Cell line endogenously expressing this compound, c-Jun, and c-Fos (e.g., MCF-7, HeLa).

  • Antibodies:

    • Anti-Cobra1 antibody (for immunoprecipitation and Western blotting). A validated antibody is crucial (e.g., from Cell Signaling Technology #14894, recommended dilution for IP: 1:50).[2]

    • Anti-c-Jun antibody (for Western blotting).

    • Anti-c-Fos antibody (for Western blotting).

    • Normal Rabbit/Mouse IgG (Isotype control).

  • Reagents:

    • Phosphate-Buffered Saline (PBS).

    • Cell Lysis Buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein A/G Agarose or Magnetic Beads.

    • Wash Buffer (e.g., modified RIPA buffer with lower detergent concentration).

    • Elution Buffer (e.g., 2x Laemmli sample buffer).

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-Cobra1 antibody or isotype control IgG to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 30-50 µL of 2x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with anti-c-Jun and anti-c-Fos antibodies to detect the co-immunoprecipitated proteins.

    • As a positive control, probe a separate lane with anti-Cobra1 antibody to confirm the immunoprecipitation of the bait protein.

Proximity Ligation Assay (PLA) Protocol

This protocol describes the in situ detection of the this compound and c-Fos/c-Jun interaction.

Materials:

  • Cells/Tissue: Cells grown on coverslips or tissue sections.

  • Primary Antibodies:

    • Rabbit anti-Cobra1 antibody.

    • Mouse anti-c-Fos or anti-c-Jun antibody.

  • PLA Reagents: (e.g., Duolink® In Situ PLA® Reagents from MilliporeSigma)

    • PLA probes (anti-rabbit PLUS and anti-mouse MINUS).

    • Ligation solution and ligase.

    • Amplification solution and polymerase.

    • Detection reagents (fluorescently labeled oligonucleotides).

    • Wash buffers.

    • Mounting medium with DAPI.

Procedure:

  • Sample Preparation:

    • Fix cells with 4% paraformaldehyde for 10-15 minutes.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the sample with a mixture of the rabbit anti-Cobra1 and mouse anti-c-Fos/c-Jun primary antibodies overnight at 4°C.

  • PLA Probe Incubation:

    • Wash the sample with wash buffer.

    • Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C in a humidified chamber.

  • Ligation:

    • Wash the sample with wash buffer.

    • Incubate with the ligation solution containing ligase for 30 minutes at 37°C.

  • Amplification:

    • Wash the sample with wash buffer.

    • Incubate with the amplification solution containing polymerase for 100-120 minutes at 37°C.

  • Detection and Imaging:

    • Wash the sample with wash buffer.

    • Incubate with the detection solution containing fluorescently labeled oligonucleotides.

    • Wash and mount the coverslip with mounting medium containing DAPI.

    • Image using a fluorescence microscope. The interaction will be visualized as distinct fluorescent spots.

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is for identifying genomic regions bound by the this compound/AP-1 complex.

Materials:

  • Cells: Formaldehyde-crosslinked cells.

  • Antibodies:

    • Anti-Cobra1 antibody validated for ChIP (e.g., Cell Signaling Technology #14894, recommended 10 µl per IP).[2]

    • Normal Rabbit IgG (Isotype control).

  • Reagents:

    • Formaldehyde (B43269).

    • Glycine.

    • Cell lysis and nuclear lysis buffers.

    • Sonication or enzymatic digestion reagents for chromatin shearing.

    • ChIP dilution buffer.

    • Wash buffers (low salt, high salt, LiCl).

    • Elution buffer.

    • RNase A and Proteinase K.

    • Reagents for DNA purification.

    • Primers for qPCR or reagents for library preparation for ChIP-seq.

Procedure:

  • Cross-linking and Cell Lysis:

    • Treat cells with 1% formaldehyde to cross-link proteins to DNA.

    • Quench the reaction with glycine.

    • Lyse the cells to release the nuclei.

  • Chromatin Shearing:

    • Isolate the nuclei and lyse them.

    • Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin with the anti-Cobra1 antibody or IgG control overnight at 4°C.

    • Add Protein A/G beads to capture the immune complexes.

  • Washing:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the cross-links by heating in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

    • Analyze the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

References

Unraveling the Role of Cobra1 in RNA Polymerase II Stalling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of transcriptional regulation is paramount. This guide provides a comprehensive comparison of the role of Cobra1, a key component of the Negative Elongation Factor (NELF) complex, in stalling RNA Polymerase II (Pol II). We delve into the supporting experimental data, detail the precise methodologies used to obtain these findings, and contrast the function of this compound/NELF with other factors implicated in Pol II pausing.

This compound: A Central Player in Transcriptional Pausing

This compound, also known as Negative Elongation Factor B (NELF-B), is an integral subunit of the four-protein NELF complex. This complex plays a critical role in promoter-proximal pausing of Pol II, a key regulatory checkpoint in the transcription of many genes. The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), binds to Pol II shortly after transcription initiation, effectively halting its progression along the DNA template. This paused state allows for the fine-tuning of gene expression in response to various cellular signals. The release of Pol II from this paused state is triggered by the positive transcription elongation factor b (P-TEFb), which phosphorylates NELF and DSIF, leading to the dissociation of NELF from the Pol II complex and the continuation of transcription.

Recent structural studies using cryo-electron microscopy have provided a detailed view of the paused Pol II-DSIF-NELF complex. These studies reveal that NELF binds to the "funnel" of Pol II, physically obstructing the entry of nucleotides and restraining the conformational changes required for transcription elongation. This compound (NELF-B) is a crucial component of this complex, contributing to its overall stability and interaction with Pol II.

Experimental Evidence for this compound's Role in Pol II Stalling

The function of this compound in Pol II pausing has been elucidated through various experimental approaches. Key techniques include Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to map the genome-wide location of Pol II, and DNA-RNA Immunoprecipitation followed by sequencing (DRIP-seq) to quantify the formation of R-loops, which are RNA:DNA hybrids that can form behind stalled Pol II.

A pivotal study investigated the effects of depleting this compound in human breast cancer cells. The results demonstrated a significant reduction in Pol II pausing and a concurrent decrease in R-loop accumulation at specific gene loci upon this compound knockdown.

Quantitative Analysis of Pol II Pausing and R-loop Formation

The following tables summarize the quantitative data from experiments comparing control cells with cells depleted of this compound. The "Pausing Index" is a measure of the ratio of Pol II density at the transcription start site (TSS) to the gene body, with a higher index indicating more significant pausing. The "Relative DRIP Signal" reflects the levels of R-loops.

GeneConditionPol II Pausing Index
TRIB1 Control siRNA~1.0
BRCA1 siRNA~1.0
This compound siRNA~0.4
BRCA1 + this compound siRNA~0.4
ELF3 Control siRNA~1.0
BRCA1 siRNA~1.0
This compound siRNA~0.5
BRCA1 + this compound siRNA~0.5
GeneConditionRelative DRIP Signal
TRIB1 Control siRNA~1.0
BRCA1 siRNA~2.5
This compound siRNA~1.0
BRCA1 + this compound siRNA~1.2
ELF3 Control siRNA~1.0
BRCA1 siRNA~2.0
This compound siRNA~1.0
BRCA1 + this compound siRNA~1.1

Data adapted from Figure 5 of "Attenuation of RNA polymerase II pausing mitigates BRCA1-associated R-loop accumulation and tumorigenesis" by Wang et al., Nature Communications, 2017.[1]

These data clearly indicate that depletion of this compound significantly reduces the Pol II pausing index at the TRIB1 and ELF3 gene promoters.[1] Furthermore, while knockdown of BRCA1 leads to an increase in R-loop formation, simultaneous knockdown of this compound mitigates this effect, suggesting a functional link between Pol II pausing mediated by this compound and the accumulation of R-loops in BRCA1-deficient cells.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to generate the data presented above, based on the methods described in the cited study.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking and Cell Lysis: T47D cells were cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature. The reaction was quenched with glycine. Cells were then lysed in a buffer containing protease inhibitors.

  • Chromatin Sonication: The cell lysate was sonicated to shear the chromatin into fragments of approximately 200-500 base pairs.

  • Immunoprecipitation: The sheared chromatin was incubated overnight at 4°C with an antibody specific for the total Rpb1 subunit of RNA Polymerase II.

  • Immune Complex Capture: Protein A/G magnetic beads were used to capture the antibody-chromatin complexes.

  • Washes: The beads were washed sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: The chromatin was eluted from the beads, and the cross-links were reversed by heating at 65°C.

  • DNA Purification: The DNA was purified using standard phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Quantitative PCR (qPCR): The purified DNA was used as a template for qPCR with primers specific to the TSS and gene body of the target genes to determine the Pol II pausing index.

DNA-RNA Immunoprecipitation (DRIP)
  • Genomic DNA Extraction: Genomic DNA was gently extracted from T47D cells to preserve R-loop structures.

  • Restriction Enzyme Digestion: The genomic DNA was digested with a cocktail of restriction enzymes to generate fragments.

  • Immunoprecipitation: The digested DNA was incubated overnight at 4°C with the S9.6 antibody, which specifically recognizes DNA-RNA hybrids.

  • Immune Complex Capture: Protein A/G magnetic beads were used to capture the antibody-R-loop complexes.

  • Washes: The beads were washed to remove non-specifically bound DNA.

  • DNA Elution: The R-loop-containing DNA fragments were eluted from the beads.

  • RNase H Treatment (Control): In control experiments, the eluted DNA was treated with RNase H to degrade the RNA component of the R-loops, confirming the specificity of the DRIP signal.

  • Quantitative PCR (qPCR): The purified DNA was analyzed by qPCR to quantify the relative abundance of R-loops at specific genomic loci.

Comparison with Alternative Pol II Stalling Mechanisms

While the NELF complex is a major player in Pol II pausing, other factors have also been shown to contribute to this process. Here, we compare the role of this compound/NELF with two other notable Pol II pausing factors: Gdown1 and TRIM28.

  • Gdown1 (POLR2M): This protein is a substoichiometric subunit of Pol II and has been shown to stabilize the paused state.[2][3] Gdown1 appears to act by inhibiting the function of the transcription factor TFIIF, which is involved in both transcription initiation and elongation.[2][3] Unlike NELF, which is a multi-protein complex, Gdown1 is a single polypeptide that directly associates with the Pol II enzyme.[2] While both NELF and Gdown1 contribute to pausing, they may act at slightly different stages or through distinct molecular interactions.[4][5]

  • TRIM28 (KAP1): This protein has been identified as a novel factor that modulates Pol II pausing and pause release at a large number of mammalian genes.[4][6][7] Genome-wide studies have shown that depletion of TRIM28 leads to a global decrease in Pol II pausing.[7] The mechanism by which TRIM28 influences pausing is still under investigation but may involve its interaction with chromatin and other transcription factors.[7][8]

A direct quantitative comparison of the genome-wide effects of depleting NELF, Gdown1, and TRIM28 on Pol II pausing from a single study is not yet available in the literature. However, individual studies on each factor consistently demonstrate their significant roles in regulating Pol II promoter-proximal pausing.

Visualizing the Molecular Interactions and Workflows

To better understand the complex relationships and processes described, the following diagrams were generated using the Graphviz DOT language.

PolII_Pausing_Pathway PolII RNA Polymerase II Paused_Complex Paused Complex PolII->Paused_Complex Initiation DSIF DSIF DSIF->Paused_Complex NELF NELF (this compound) NELF->Paused_Complex PTEFb P-TEFb PTEFb->Paused_Complex Phosphorylation Elongating_Complex Elongating Complex Paused_Complex->Elongating_Complex Pause Release Nascent_RNA Nascent RNA Elongating_Complex->Nascent_RNA Transcription

Caption: The RNA Polymerase II pausing and release pathway.

Experimental_Workflow cluster_ChIP ChIP-seq cluster_DRIP DRIP-seq Crosslinking Crosslinking Sonication Sonication Crosslinking->Sonication anti-Pol II Immunoprecipitation_ChIP Immunoprecipitation_ChIP Sonication->Immunoprecipitation_ChIP anti-Pol II DNA_Purification_ChIP DNA_Purification_ChIP Immunoprecipitation_ChIP->DNA_Purification_ChIP Pausing Index Sequencing_ChIP Sequencing_ChIP DNA_Purification_ChIP->Sequencing_ChIP Pausing Index gDNA_Extraction gDNA_Extraction Restriction_Digest Restriction_Digest gDNA_Extraction->Restriction_Digest S9.6 Ab Immunoprecipitation_DRIP Immunoprecipitation_DRIP Restriction_Digest->Immunoprecipitation_DRIP S9.6 Ab DNA_Purification_DRIP DNA_Purification_DRIP Immunoprecipitation_DRIP->DNA_Purification_DRIP R-loop Levels Sequencing_DRIP Sequencing_DRIP DNA_Purification_DRIP->Sequencing_DRIP R-loop Levels

Caption: Workflow for ChIP-seq and DRIP-seq experiments.

Logical_Relationship This compound This compound (NELF-B) Depletion PolII_Pausing Reduced Pol II Pausing This compound->PolII_Pausing Increased_R_Loop Increased R-loop Formation This compound->Increased_R_Loop Mitigates R_Loop Reduced R-loop Formation PolII_Pausing->R_Loop BRCA1_Deficiency BRCA1 Deficiency BRCA1_Deficiency->Increased_R_Loop

Caption: Logical relationship between this compound, Pol II pausing, and R-loops.

References

A Comparative Analysis of the Transcriptional Targets of Cobra1 and BRCA1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptional regulatory functions of Cobra1 (Cofactor of BRCA1) and BRCA1 (Breast Cancer gene 1). By examining their distinct and overlapping transcriptional targets, we aim to illuminate their coordinated roles in cellular processes and their implications in cancer biology, particularly in breast cancer. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.

Introduction to this compound and BRCA1 in Transcriptional Regulation

BRCA1 is a well-established tumor suppressor gene, mutations in which are strongly associated with an increased risk of breast and ovarian cancers.[1] While its role in DNA repair is extensively studied, BRCA1 also functions as a critical transcriptional regulator.[2][3] It does not bind to DNA directly in a sequence-specific manner but interacts with a multitude of transcription factors, co-activators, and co-repressors to modulate the expression of a wide array of genes involved in cell cycle control, apoptosis, and DNA repair.[2][4] BRCA1 can act as both a transcriptional activator and repressor, often in a context-dependent manner, through its interaction with the RNA polymerase II holoenzyme and chromatin remodeling complexes.[2][3]

This compound , also known as Negative Elongation Factor B (NELF-B), was first identified as a protein that interacts with the BRCT domain of BRCA1.[5][6] It is an integral subunit of the Negative Elongation Factor (NELF) complex, which plays a crucial role in pausing RNA polymerase II (Pol II) at the promoter-proximal region of genes, thereby attenuating transcription elongation.[7][8] This pausing mechanism is a key regulatory step in the expression of many genes, allowing for rapid and synchronized gene activation in response to cellular signals.

The physical and functional interaction between this compound and BRCA1 suggests a concerted mechanism in regulating gene expression. Studies have shown that the depletion of either protein in breast cancer cells leads to overlapping changes in gene expression profiles, indicating that they may function in common regulatory pathways to control breast cancer progression.[5][9]

Comparative Analysis of Transcriptional Targets

Experimental evidence, primarily from microarray analysis of gene expression following shRNA-mediated knockdown of this compound and/or BRCA1 in the T47D breast cancer cell line, has revealed a significant overlap in their transcriptional targets.[9] A study by Aiyar et al. (2007) identified 287 genes that were differentially regulated upon knockdown of this compound and/or BRCA1.[10] Of these, a substantial number were commonly regulated by both proteins, highlighting their cooperative role in transcription.

Commonly Regulated Genes

The knockdown of both this compound and BRCA1 leads to concordant changes in the expression of numerous genes implicated in key cellular processes. These shared targets underscore their collaborative role in maintaining cellular homeostasis and suppressing tumorigenesis.

Gene SymbolGene NameFunctionRegulation by this compound/BRCA1 Knockdown
TIMP1 Tissue Inhibitor of Metalloproteinase 1Inhibitor of matrix metalloproteinases, involved in cell proliferation and apoptosis.Upregulated[10]
S100P S100 Calcium Binding Protein PInvolved in cell cycle progression and differentiation.Upregulated[10]
SPINK5 Serine Peptidase Inhibitor, Kazal Type 5Protease inhibitor.Downregulated[10]
ID1 Inhibitor of DNA Binding 1Negative regulator of basic helix-loop-helix transcription factors.Downregulated[10]
NBL1 Neuroblastoma 1, DAN Family BMP AntagonistBMP antagonist.Downregulated[10]
Distinct Transcriptional Targets

While there is significant overlap, both this compound and BRCA1 also appear to regulate distinct sets of genes, suggesting they have independent functions in addition to their collaborative roles.

  • This compound-Specific Targets: As a core component of the NELF complex, this compound is intrinsically linked to the regulation of genes controlled by transcriptional pausing. Many of these genes are involved in rapid cellular responses to stimuli.

  • BRCA1-Specific Targets: BRCA1's role as a scaffold for various transcription factors allows it to influence a broader and more diverse range of targets. For instance, its interaction with p53 leads to the specific activation of genes involved in cell-cycle arrest, such as p21.[2]

Signaling Pathways and Mechanisms of Action

dot

Transcriptional_Regulation cluster_this compound This compound (NELF Complex) cluster_brca1 BRCA1 Complex This compound This compound (NELF-B) NELF_Complex NELF Complex This compound->NELF_Complex BRCA1 BRCA1 This compound->BRCA1 physical interaction NELF_A NELF-A NELF_A->NELF_Complex NELF_C_D NELF-C/D NELF_C_D->NELF_Complex NELF_E NELF-E NELF_E->NELF_Complex Pol_II RNA Polymerase II NELF_Complex->Pol_II pauses p53 p53 BRCA1->p53 interacts ERa ERα BRCA1->ERa interacts cMyc c-Myc BRCA1->cMyc interacts Chromatin_Remodelers Chromatin Remodelers BRCA1->Chromatin_Remodelers recruits BRCA1->Pol_II interacts with holoenzyme Promoter Promoter p53->Promoter binds ERa->Promoter binds cMyc->Promoter binds Chromatin_Remodelers->Promoter modifies chromatin Gene Target Gene Pol_II->Gene elongation Promoter->Pol_II initiation

Caption: Interacting roles of this compound and BRCA1 in transcription.

This compound functions as a key component of the NELF complex, which directly engages with RNA Polymerase II to induce pausing, thereby acting as a negative regulator of transcription elongation.[7] BRCA1, on the other hand, acts more as a central hub, interacting with various sequence-specific transcription factors like p53, ERα, and c-Myc to either activate or repress gene expression.[2][4] It also recruits chromatin remodeling complexes to alter the chromatin landscape at target promoters, making it more or less accessible for transcription.

The physical interaction between this compound and BRCA1 provides a direct link between these two regulatory mechanisms.[5] It is plausible that BRCA1 can recruit the NELF complex to specific gene promoters through its interaction with this compound, leading to a concerted regulation of transcription.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the transcriptional targets of this compound and BRCA1.

shRNA-Mediated Gene Knockdown and Microarray Analysis

This technique is used to identify genes whose expression is altered upon the depletion of this compound or BRCA1.

dot

shRNA_Microarray_Workflow start Design & Clone shRNA (targeting this compound or BRCA1) into Lentiviral Vector package Package Lentivirus in HEK293T cells start->package transduce Transduce T47D Breast Cancer Cells package->transduce select Select Stable Knockdown Cell Lines (e.g., with puromycin) transduce->select extract Isolate Total RNA select->extract label_rna Synthesize and Label cDNA (e.g., with Cy3/Cy5) extract->label_rna hybridize Hybridize to Microarray label_rna->hybridize scan Scan Microarray hybridize->scan analyze Data Analysis: Identify Differentially Expressed Genes scan->analyze

Caption: Workflow for shRNA knockdown and microarray analysis.

Protocol Outline:

  • shRNA Design and Cloning: Design short hairpin RNAs (shRNAs) targeting specific sequences of this compound and BRCA1 mRNA. Clone these shRNAs into a lentiviral vector.

  • Lentivirus Production: Co-transfect the shRNA-containing vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Cell Transduction: Infect the target cell line (e.g., T47D) with the lentiviral particles.

  • Selection of Stable Cell Lines: Select for cells that have successfully integrated the shRNA construct using an appropriate selection marker (e.g., puromycin).

  • RNA Isolation and Microarray Hybridization: Isolate total RNA from the knockdown and control cell lines. Synthesize fluorescently labeled cDNA and hybridize to a microarray chip containing probes for thousands of genes.

  • Data Analysis: Scan the microarray to measure the fluorescence intensity at each probe spot. Analyze the data to identify genes with statistically significant changes in expression between the knockdown and control cells.[11]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound or BRCA1 are physically associated with the promoter regions of specific genes in vivo.

Protocol Outline:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (this compound or BRCA1). The antibody-protein-DNA complexes are then captured using protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of potential target genes.

Luciferase Reporter Assay

This assay is used to measure the effect of this compound or BRCA1 on the transcriptional activity of a specific gene promoter.

Protocol Outline:

  • Construct Preparation: Clone the promoter of a putative target gene upstream of a luciferase reporter gene in a plasmid vector.

  • Co-transfection: Co-transfect the reporter plasmid along with an expression vector for this compound or BRCA1 (or an shRNA vector to knock them down) into a suitable cell line. A second reporter plasmid (e.g., expressing Renilla luciferase) is often co-transfected as an internal control for transfection efficiency.

  • Cell Lysis and Luciferase Assay: After a period of incubation, lyse the cells and measure the activity of both luciferases using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity. Compare the promoter activity in the presence and absence (or knockdown) of this compound or BRCA1.[4]

Conclusion

This compound and BRCA1 are key transcriptional regulators with both distinct and overlapping functions. This compound, as part of the NELF complex, is a direct modulator of transcription elongation, while BRCA1 acts as a master regulator by interacting with a plethora of transcription factors and chromatin modifiers. Their physical and functional interplay, particularly at the level of commonly regulated target genes, highlights a sophisticated network of transcriptional control that is crucial for maintaining genomic stability and preventing tumorigenesis. Further elucidation of their shared and independent transcriptional targets will be instrumental in developing novel therapeutic strategies for cancers driven by the dysregulation of these pathways.

References

Validating COBRA1's Role in Chemoresistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology, chemoresistance remains a formidable obstacle to successful cancer treatment. Understanding the molecular drivers of this phenomenon is paramount for the development of novel therapeutic strategies. This guide provides a comprehensive validation of the role of Cofactor of BRCA1 (COBRA1) in chemoresistance, with a specific focus on its established involvement in hormone therapy resistance in prostate cancer. For a thorough comparison, we juxtapose this compound's mechanism with a well-characterized chemoresistance pathway: the ATP-binding cassette (ABC) transporter-mediated drug efflux. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals.

Section 1: this compound and Resistance to Hormone Therapy in Prostate Cancer

Recent studies have illuminated the role of this compound as a key player in the progression of prostate cancer to a castration-resistant state, a form of resistance to androgen deprivation therapy. This compound, a subunit of the Negative Elongation Factor (NELF) complex, has been shown to positively regulate the activity of the Androgen Receptor (AR), a critical driver of prostate cancer growth.

Experimental Evidence for this compound's Role in Castration Resistance

Research has demonstrated that the expression of this compound is frequently elevated in prostate tumors.[1] Experimental modulation of this compound levels in prostate cancer cell lines has provided direct evidence of its function in promoting resistance to androgen deprivation. Depletion of this compound using small interfering RNA (siRNA) leads to a reduction in cell viability and proliferation.[1] Conversely, overexpression of this compound enhances the survival and growth of prostate cancer cells, even in the absence of androgens, mimicking the clinical scenario of castration-resistant prostate cancer.[1]

Quantitative Data on this compound's Impact on Prostate Cancer Cell Phenotype

The following table summarizes the observed effects of this compound modulation on key cancer-related phenotypes in prostate cancer cell lines.

Cell LineExperimental ConditionObserved Effect on Cell Viability/ProliferationReference
LNCaP (Androgen-dependent)This compound OverexpressionIncreased cell viability and colony formation under androgen-deprived conditions.[1]
LNCaP (Androgen-dependent)This compound Knockdown (siRNA)Decreased cell viability and proliferation.[1]
DU145 (Androgen-independent)This compound Knockdown (siRNA)Decreased anchorage-independent growth.[1]
This compound-Androgen Receptor Signaling Pathway

The mechanism by which this compound contributes to hormone resistance is through its interaction with and coactivation of the Androgen Receptor. By enhancing AR-mediated gene transcription, this compound promotes the expression of genes essential for cell survival and proliferation, even when androgen levels are low.

cobra1_ar_pathway androgen Androgens ar Androgen Receptor (AR) androgen->ar Binds & Activates are Androgen Response Element (ARE) ar->are Binds to DNA This compound This compound This compound->ar Co-activates target_genes Target Gene Expression are->target_genes Promotes Transcription resistance Castration Resistance target_genes->resistance

Caption: this compound enhances Androgen Receptor signaling to promote castration resistance.

Experimental Protocols

1. siRNA-Mediated Knockdown of this compound

This protocol describes the transient knockdown of this compound expression in prostate cancer cells using siRNA.

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, DU145) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In a sterile microcentrifuge tube, dilute the this compound-specific siRNA duplex to the desired final concentration (e.g., 20-50 nM) in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Validation of Knockdown: Harvest the cells and assess this compound protein levels by Western blotting to confirm successful knockdown.

2. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following experimental manipulation.

  • Cell Seeding: Seed the transfected (this compound knockdown) and control cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).

  • Treatment: If applicable, treat the cells with the desired compound (e.g., androgen deprivation medium).

  • Incubation: Incubate the plate for the desired duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Section 2: Alternative Chemoresistance Mechanism - ABC Transporter-Mediated Drug Efflux

A prevalent mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins act as energy-dependent efflux pumps, actively extruding a wide range of chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy.

ABC Transporter Expression and Chemoresistance

The table below provides a conceptual overview of the impact of ABC transporter expression on the efficacy of common chemotherapeutic agents.

ABC TransporterCommon Chemotherapeutic SubstratesEffect of Overexpression
ABCB1 (P-glycoprotein)Doxorubicin, Paclitaxel, Vinca alkaloidsIncreased IC50 values, reduced drug efficacy
ABCC1 (MRP1)Doxorubicin, Vincristine, EtoposideIncreased drug efflux, cellular resistance
ABCG2 (BCRP)Topotecan, Mitoxantrone, MethotrexateDecreased intracellular drug accumulation, resistance
Mechanism of ABC Transporter-Mediated Drug Efflux

The following diagram illustrates the process by which ABC transporters confer multidrug resistance.

abc_transporter_efflux cluster_cell Cancer Cell drug_in Chemotherapeutic Drug abc_transporter ABC Transporter (e.g., ABCB1) drug_in->abc_transporter Binds adp ADP + Pi abc_transporter->adp drug_out Drug Efflux abc_transporter->drug_out Pumps Out atp ATP atp->abc_transporter Hydrolysis resistance Chemoresistance drug_out->resistance

Caption: ABC transporters use ATP to pump chemotherapy drugs out of the cell.

Experimental Protocol

3. Western Blot for ABCB1 (P-glycoprotein) Expression

This protocol is used to detect and quantify the expression levels of ABC transporter proteins in cancer cells.

  • Protein Extraction: Lyse cultured cancer cells (from both chemoresistant and sensitive lines) in RIPA buffer supplemented with protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target ABC transporter (e.g., anti-ABCB1) overnight at 4°C with gentle agitation.[3]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[3]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Section 3: Objective Comparison and Conclusion

The roles of this compound and ABC transporters in chemoresistance are distinct yet both critically important in understanding treatment failure.

FeatureThis compound-Mediated ResistanceABC Transporter-Mediated Resistance
Primary Mechanism Transcriptional coactivation of nuclear receptors (e.g., AR)Active efflux of cytotoxic drugs
Cellular Location Primarily nuclearCell membrane
Specificity Context-dependent (e.g., hormone therapy in prostate cancer)Broad-spectrum, affecting multiple drug classes
Therapeutic Target This compound-AR interaction, downstream signaling pathwaysInhibition of pump function, modulation of expression

This guide validates the role of this compound as a significant contributor to chemoresistance, specifically in the context of castration-resistant prostate cancer, through its coactivation of the Androgen Receptor signaling pathway. While direct evidence for this compound's involvement in resistance to classical cytotoxic chemotherapies is currently lacking, its established function in hormone therapy resistance highlights it as a promising therapeutic target.

In contrast, the overexpression of ABC transporters represents a more general and well-established mechanism of multidrug resistance. The distinct mechanisms of these two pathways offer different avenues for therapeutic intervention. For this compound, strategies might focus on disrupting its interaction with nuclear receptors or targeting the downstream genes it regulates. For ABC transporters, the focus has been on developing inhibitors to block their efflux function.

Further research is warranted to explore the potential role of this compound in other forms of chemoresistance and to develop targeted therapies that can overcome its pro-survival functions in cancer. Understanding the diverse molecular landscape of chemoresistance, including both transcriptional regulators like this compound and drug efflux pumps like ABC transporters, is essential for advancing personalized and effective cancer treatments.

References

Unraveling the Contrasting Phenotypes of Cobra1 Ablation: A Comparative Guide to Knockout and Knockdown Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of gene function is paramount. This guide provides a comprehensive comparison of Cobra1 (also known as NELF-B) knockout versus knockdown models, offering insights into the distinct phenotypic outcomes and the experimental methodologies employed to study them. This compound, a critical component of the Negative Elongation Factor (NELF) complex, plays a pivotal role in transcriptional regulation, and its dysregulation is implicated in various developmental processes and diseases, including cancer.

This document summarizes key quantitative data, details experimental protocols for generating and analyzing these models, and provides visual representations of the signaling pathways involving this compound.

Phenotypic Comparison: Complete Ablation vs. Partial Suppression

The functional consequence of eliminating this compound expression (knockout) presents a more severe phenotype compared to its partial suppression (knockdown), highlighting its essential role in early embryonic development.

This compound Knockout: A Tale of Embryonic Lethality

The complete removal of the this compound gene in mouse models results in embryonic lethality. This severe phenotype underscores the indispensable role of this compound in the earliest stages of development.

  • Inner Cell Mass (ICM) Deficiency: Disruption of the this compound gene leads to a failure in the development of the inner cell mass of the blastocyst.[1][2][3]

  • Embryonic Lethality: Consequently, this compound knockout embryos are not viable and perish at the time of implantation.[1][2][3] The lethality is observed around embryonic day 8.0 (E8.0).[4]

This compound Knockdown: A Spectrum of Cellular Consequences

In contrast to the absolute lethality of the knockout model, reducing this compound expression through RNA interference (siRNA or shRNA) in various cell types reveals a range of more subtle, yet significant, phenotypic changes.

  • Embryonic Stem (ES) Cells: In mouse ES cells, knockdown of this compound leads to a loss of pluripotency and spontaneous differentiation. This is characterized by:

    • Reduced Colony Formation: A significant decrease in the ability of ES cells to form colonies.[1][2]

    • Increased Spontaneous Differentiation: An upregulation of developmental regulators, such as Lymphoid enhancer-binding factor 1 (Lef1), while core pluripotency factors like Oct4, Nanog, and Sox2 remain unaffected.[1][3]

  • Cancer Cell Lines: In various cancer cell lines, including breast, liver, and prostate cancer, knockdown of this compound impacts cell proliferation, migration, and gene expression.

    • Decreased Cell Proliferation and Migration: Silencing this compound expression in hepatocellular carcinoma (HCC) cells (HepG2) results in a significant decrease in both cell proliferation and migration.[5]

    • Altered Gene Expression: Knockdown of this compound leads to the downregulation of the anti-apoptotic protein survivin in HCC cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound knockout and knockdown models.

Model SystemPhenotypeQuantitative ObservationReference
This compound Knockout
Mouse EmbryoEmbryonic DevelopmentEmbryonic lethality at the time of implantation due to inner cell mass (ICM) deficiency.[1][2][3] No viable homozygous pups obtained.[2][1][2][3][4]
This compound Knockdown
Mouse ES CellsColony FormationSignificant reduction in colony formation efficiency.[1][2]
Spontaneous DifferentiationPrecocious expression of developmental regulators like Lef1.[1][3][1][3]
Hepatocellular Carcinoma (HepG2 cells)Cell Proliferation & MigrationSignificant decrease in cell proliferation and migration.[5][5]
Gene Expression (Survivin)Significant downregulation of survivin expression.[5][5]

Experimental Protocols

This section provides an overview of the methodologies used to generate and analyze this compound knockout and knockdown models.

Generation of this compound Knockout Mice

This compound knockout mice are typically generated using gene targeting in embryonic stem (ES) cells.

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the this compound gene with a selectable marker gene (e.g., neomycin resistance). Homologous arms flanking the marker gene direct the vector to the correct genomic locus.

  • ES Cell Transfection and Selection: The targeting vector is introduced into mouse ES cells. Cells that have successfully integrated the vector via homologous recombination are selected using the appropriate antibiotic.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then surgically transferred into pseudopregnant female mice.

  • Generation of Chimeric and Germline-Transmitting Mice: The resulting chimeric offspring are bred to establish germline transmission of the knockout allele. Heterozygous mice are then intercrossed to generate homozygous knockout embryos.

Generation of this compound Knockdown Cell Lines

This compound expression is typically reduced using small interfering RNA (siRNA) for transient knockdown or short hairpin RNA (shRNA) for stable knockdown.

  • siRNA/shRNA Design: siRNA or shRNA sequences targeting the this compound mRNA are designed using established algorithms.

  • Vector Construction (for shRNA): For stable knockdown, the shRNA sequence is cloned into a suitable expression vector, often a lentiviral or retroviral vector, which may also contain a fluorescent reporter for tracking transfected cells.

  • Transfection/Transduction:

    • siRNA: siRNAs are transfected into cells using lipid-based transfection reagents.

    • shRNA: The shRNA-containing vector is transfected into packaging cells to produce viral particles, which are then used to transduce the target cells.

  • Selection and Validation: For stable knockdown, transduced cells are selected using an appropriate antibiotic. The efficiency of this compound knockdown is validated at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Key Analytical Techniques
  • Chromatin Immunoprecipitation (ChIP): This technique is used to identify the genomic regions to which this compound binds. Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to this compound is used to immunoprecipitate the this compound-DNA complexes. The associated DNA is then purified and analyzed by PCR or sequencing (ChIP-seq).

  • Microarray Analysis: This method is employed to assess global changes in gene expression following this compound knockdown. RNA is extracted from control and this compound-depleted cells, converted to labeled cDNA, and hybridized to a microarray chip containing probes for thousands of genes.

  • Colony Formation Assay: This assay measures the ability of single cells to proliferate and form colonies. Cells are seeded at a low density and allowed to grow for a defined period. The number of colonies is then counted to assess the effect of this compound knockdown on cell proliferation and survival.

  • Cell Migration Assay: The effect of this compound knockdown on cell migration is often assessed using a wound-healing assay or a Transwell migration assay. In the wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of cell migration to close the gap is measured. In the Transwell assay, cells are seeded in the upper chamber of a Transwell insert, and their migration through a porous membrane towards a chemoattractant in the lower chamber is quantified.

  • Apoptosis Assays (e.g., TUNEL assay): To determine if cell death contributes to the observed phenotypes, assays like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be used to detect DNA fragmentation, a hallmark of apoptosis.

Signaling Pathways and Molecular Interactions

This compound functions as a key regulator in several critical signaling pathways. The following diagrams illustrate its interactions with BRCA1, AP-1, and the estrogen receptor.

Cobra1_BRCA1_Pathway cluster_nucleus Nucleus This compound This compound (NELF-B) RNA_Pol_II RNA Polymerase II This compound->RNA_Pol_II Pauses Transcription BRCA1 BRCA1 BRCA1->this compound Interacts with BARD1 BARD1 BRCA1->BARD1 Forms Heterodimer BRCA1->RNA_Pol_II Regulates Transcription BARD1->RNA_Pol_II Regulates Transcription DNA DNA

This compound's interaction with the BRCA1/BARD1 complex to regulate transcription.

Cobra1_AP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Signals MAPK_Pathway MAPK Pathway (e.g., JNK, ERK) Growth_Factors->MAPK_Pathway cFos c-Fos MAPK_Pathway->cFos Activates cJun c-Jun MAPK_Pathway->cJun Activates This compound This compound This compound->cFos Binds to AP1_Complex AP-1 Complex This compound->AP1_Complex Inhibits Activity cFos->AP1_Complex cJun->AP1_Complex Target_Genes Target Gene Expression (Proliferation, Differentiation) AP1_Complex->Target_Genes Regulates

This compound's inhibitory role in the AP-1 signaling pathway.

Cobra1_ER_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER->ER ERE Estrogen Response Element (ERE) ER->ERE Binds to This compound This compound (NELF-B) NELF_Complex NELF Complex This compound->NELF_Complex RNA_Pol_II RNA Polymerase II NELF_Complex->RNA_Pol_II Induces Pausing Target_Gene Target Gene Transcription RNA_Pol_II->Target_Gene Initiates Transcription ERE->RNA_Pol_II Recruits

This compound's role in repressing estrogen receptor-mediated transcription.

References

cross-validation of Cobra1 interacting proteins from different studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cobra1, also known as Negative Elongation Factor B (NELF-B), is a critical component of the transcriptional regulatory machinery. Its role as a subunit of the NELF complex, which induces promoter-proximal pausing of RNA Polymerase II (Pol II), has been well-established. However, a growing body of evidence reveals a broader interactome for this compound, implicating it in diverse cellular processes, from DNA repair to hormone-dependent signaling. This guide provides a comparative analysis of key this compound interacting proteins identified across different studies, presenting quantitative data where available and detailing the experimental methodologies used to uncover these interactions.

Core this compound Interactions: The NELF and DSIF Complexes

This compound functions as an integral part of the NELF complex, which is composed of four subunits: NELF-A, NELF-B (this compound), NELF-C or its related protein NELF-D, and NELF-E. The NELF complex collaborates with the DRB-sensitivity-inducing factor (DSIF) complex to mediate the pausing of RNA Polymerase II.

A seminal study by Narita et al. (2003) successfully reconstituted the functionally active human NELF complex by co-expressing the four subunits (NELF-A, this compound, NELF-C/D, and NELF-E) in insect cells. This work was foundational in confirming the direct physical interactions between these proteins.

Experimental Protocol: Reconstitution of the NELF Complex

The following protocol is based on the methodology described by Narita et al. (2003) for the reconstitution of the NELF complex:

  • Vector Construction: Full-length cDNAs for human NELF-A, this compound (NELF-B), NELF-C, and NELF-E were cloned into baculovirus transfer vectors.

  • Baculovirus Generation: Recombinant baculoviruses for each NELF subunit were generated by co-transfecting Sf9 insect cells with the respective transfer vectors and linearized baculovirus DNA.

  • Protein Expression: High-titer viral stocks were used to co-infect Sf9 cells to express the four NELF subunits simultaneously.

  • Complex Purification:

    • Infected cells were harvested and lysed.

    • The reconstituted NELF complex was purified from the cell lysate using conventional chromatography techniques, such as ion-exchange and size-exclusion chromatography.

  • Functional Assays: The activity of the reconstituted NELF complex was validated through in vitro transcription assays, demonstrating its ability to induce transcriptional pausing of RNA Polymerase II in the presence of DSIF.

Expanding the Interactome: Key this compound Binding Partners

Beyond its core association with the NELF complex, this compound has been shown to interact with a range of other proteins, indicating its involvement in multiple signaling pathways.

This compound and the Integrator Complex

A study by Stadelmayer et al. (2014) identified a functional interaction between the NELF complex and the Integrator complex, a multi-subunit assembly involved in the processing of small nuclear RNAs (snRNAs) and the regulation of gene expression.

Quantitative Proteomics of NELF-E Immuno-purification

To identify proteins associated with the NELF complex, Stadelmayer and colleagues performed tandem affinity purification (TAP) of Flag-HA-tagged NELF-E from HeLa nuclear extracts, followed by mass spectrometry. The table below summarizes the key components of the Integrator complex identified as interacting with NELF.

Identified ProteinGene SymbolPeptide CountsSpectral Counts
Integrator complex subunit 1INTS11545
Integrator complex subunit 2INTS21030
Integrator complex subunit 3INTS32580
Integrator complex subunit 4INTS41238
Integrator complex subunit 5INTS5825
Integrator complex subunit 6INTS61855
Integrator complex subunit 7INTS7722
Integrator complex subunit 8INTS81135
Integrator complex subunit 9INTS92065
Integrator complex subunit 10INTS10928
Integrator complex subunit 11INTS113095
Integrator complex subunit 12INTS12618
Integrator complex subunit 13INTS13515
Integrator complex subunit 14INTS14412

Data extracted from Supplementary Dataset 1 of Stadelmayer et al., Nature Communications, 2014.

Experimental Protocol: Tandem Affinity Purification (TAP) and Mass Spectrometry

The protocol for identifying NELF-associated proteins as described by Stadelmayer et al. (2014) is as follows:

  • Cell Line: HeLa S3 cells stably expressing Flag-HA-tagged NELF-E were used.

  • Nuclear Extract Preparation: Dignam nuclear extracts were prepared from the engineered HeLa cells.

  • Tandem Affinity Purification:

    • The nuclear extract was first subjected to immunoprecipitation using anti-Flag M2 agarose (B213101) beads.

    • After washing, the bound complexes were eluted with a Flag peptide.

    • The eluate was then subjected to a second immunoprecipitation using anti-HA agarose beads.

  • Elution and Sample Preparation: The final complexes were eluted with a HA peptide, separated by SDS-PAGE, and visualized by silver staining. Protein bands were excised and subjected to in-gel digestion with trypsin.

  • Mass Spectrometry: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis: The MS/MS spectra were searched against a human protein database to identify the co-purified proteins.

This compound and BRCA1

This compound was initially identified as a protein that interacts with the breast cancer susceptibility gene 1 (BRCA1) product. This interaction suggests a potential role for this compound in DNA repair and tumor suppression.

This compound and the Androgen Receptor (AR)

Studies have implicated this compound as a co-activator of the Androgen Receptor (AR), a key transcription factor in prostate cancer. This interaction highlights a potential role for this compound in hormone-dependent cancers.

This compound and AP-1 Transcription Factors

This compound has been shown to physically interact with members of the Activator Protein-1 (AP-1) family of transcription factors, specifically c-Jun and c-Fos, and to inhibit their transcriptional activity.

Signaling Pathways and Experimental Workflows

To visualize the relationships between this compound and its interacting partners, as well as the experimental approaches used to identify them, the following diagrams are provided.

Cobra1_Signaling_Pathways cluster_NELF NELF Complex cluster_Transcription Transcription Regulation cluster_Interactors Other Interactors This compound This compound (NELF-B) NELFA NELF-A This compound->NELFA NELFC NELF-C/D This compound->NELFC NELFE NELF-E This compound->NELFE PolII RNA Pol II This compound->PolII Pausing BRCA1 BRCA1 This compound->BRCA1 Integrator Integrator Complex This compound->Integrator AR Androgen Receptor This compound->AR AP1 AP-1 (c-Jun/c-Fos) This compound->AP1 NELFA->PolII Pausing NELFC->PolII Pausing NELFE->PolII Pausing DSIF DSIF DSIF->PolII

This compound Interaction Network

Experimental_Workflow_TAP_MS start HeLa cells expressing Flag-HA-tagged NELF-E nuclear_extract Prepare Nuclear Extract start->nuclear_extract ip1 1. Anti-Flag IP nuclear_extract->ip1 elution1 Flag Peptide Elution ip1->elution1 ip2 2. Anti-HA IP elution1->ip2 elution2 HA Peptide Elution ip2->elution2 sds_page SDS-PAGE elution2->sds_page mass_spec LC-MS/MS sds_page->mass_spec data_analysis Protein Identification mass_spec->data_analysis

Tandem Affinity Purification Workflow

Detailed Experimental Protocols

For researchers looking to validate or further investigate these interactions, detailed protocols for common experimental techniques are provided below.

Co-immunoprecipitation (Co-IP) Protocol

This general protocol can be adapted to investigate the interaction between this compound and specific binding partners like BRCA1, AR, or AP-1.

  • Cell Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 0.5-1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing (Optional):

    • Incubate the supernatant (cell lysate) with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein (e.g., anti-Cobra1) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the "prey" protein (e.g., anti-BRCA1, anti-AR, anti-c-Jun) and the "bait" protein as a positive control.

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful technique for identifying novel protein-protein interactions.

  • Vector Construction:

    • Clone the cDNA of the "bait" protein (e.g., this compound) into a DNA-binding domain (DBD) vector (e.g., pGBKT7).

    • Clone a cDNA library into an activation domain (AD) vector (e.g., pGADT7).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids.

  • Selection:

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine) to select for colonies where an interaction between the bait and a prey protein has occurred, leading to the activation of reporter genes.

  • Verification:

    • Isolate the prey plasmids from positive colonies.

    • Sequence the prey cDNA to identify the interacting protein.

    • Re-transform the identified prey plasmid with the original bait plasmid into the yeast reporter strain to confirm the interaction.

Glycerol (B35011) Gradient Sedimentation

This technique can be used to determine the size of protein complexes and to confirm that proteins co-sediment, suggesting they are part of the same complex.

  • Gradient Preparation:

    • Prepare a linear glycerol gradient (e.g., 10-30% or 15-40%) in a suitable buffer in ultracentrifuge tubes.

  • Sample Loading:

    • Carefully layer the cell lysate or purified protein complex onto the top of the glycerol gradient.

  • Ultracentrifugation:

    • Centrifuge the gradients at high speed (e.g., 100,000 x g) for a specified time (e.g., 16-24 hours) at 4°C.

  • Fractionation:

    • Carefully collect fractions from the top to the bottom of the gradient.

  • Analysis:

    • Analyze the protein composition of each fraction by Western blotting to determine the sedimentation profile of the proteins of interest. Proteins that are part of the same complex should co-sediment in the same fractions.

This guide provides a framework for understanding the known interactome of this compound and the experimental approaches used to identify these interactions. The provided protocols offer a starting point for researchers aiming to validate these findings or explore new protein-protein interactions involving this multifaceted protein.

functional comparison of human Cobra1 and its orthologs in other species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of the human Cobra1 protein and its orthologs in other key model organisms. This compound, also known as Negative Elongation Factor B (NELFB), is a crucial component of the Negative Elongation Factor (NELF) complex, which plays a pivotal role in regulating gene expression by pausing RNA Polymerase II (Pol II) during transcription. Understanding the conserved and divergent functions of this compound across species is essential for elucidating its role in development and disease, and for the development of novel therapeutic strategies.

Introduction to this compound/NELFB

Human this compound is a 556-amino acid protein that was initially identified as a cofactor of the breast cancer susceptibility protein BRCA1.[1][2] It is now well-established as an integral subunit of the NELF complex, which is composed of four subunits: NELF-A, NELF-B (this compound), NELF-C/D, and NELF-E.[3][4] The NELF complex, in conjunction with the DSIF (DRB-sensitivity-inducing factor) complex, induces promoter-proximal pausing of Pol II, a key regulatory step in the transcription of many genes.[3][4] This pausing allows for the rapid and synchronous induction of gene expression in response to various stimuli.

Functional Comparison of this compound and Its Orthologs

Orthologs of this compound have been identified in various species, including the fruit fly (Drosophila melanogaster), the mouse (Mus musculus), and the zebrafish (Danio rerio). While the core function of participating in the NELF complex and regulating transcriptional pausing appears to be conserved, species-specific differences in interaction partners and regulatory roles are emerging.

Data Presentation

The following table summarizes the available quantitative data comparing human this compound and its orthologs. It is important to note that direct comparative studies with standardized quantitative readouts across species are limited. The data presented here are compiled from various sources and should be interpreted with this consideration.

FeatureHuman (Homo sapiens)Fruit Fly (Drosophila melanogaster)Mouse (Mus musculus)Zebrafish (Danio rerio)
Protein Size (amino acids) 556577555561
Interaction with BRCA1 Yes, interacts with the BRCT domain.[1]Not establishedYes, genetic interaction demonstrated.[5]Not established
Role in NELF Complex Essential subunit for complex integrity and function.[3]Essential subunit for NELF activity.[4]Essential for early embryonic development, indicating a critical role in the NELF complex.Essential for proper granulocytic development, suggesting a key role in the NELF complex.[2][6]
Effect on Gene Expression (Example) Represses estrogen receptor-alpha target genes.[6]Potentiates transcription of key developmental genes.[7]Regulates mammary gland development antagonistically with Brca1.[5]Controls the expression of genes involved in granulopoiesis.[2]
Phenotype of Loss-of-Function Associated with breast cancer progression.[2]Reduced expression of many genes, loss of chromatin architecture.[8]Embryonic lethality.[9]Excessive granulocytic development.[2][6]

Signaling Pathways and Experimental Workflows

To visually represent the functional context of this compound and the methodologies used to study it, the following diagrams are provided.

Cobra1_Signaling_Pathway This compound in Transcriptional Pausing cluster_promoter Promoter Region TSS Transcription Start Site DSIF DSIF Complex DNA Pol_II RNA Polymerase II Pol_II->TSS Initiation Pol_II->DSIF Pausing Elongation Productive Elongation Pol_II->Elongation NELF NELF Complex (including this compound) DSIF->NELF DSIF->Elongation NELF->Pol_II NELF->Elongation Release P_TEFb P-TEFb P_TEFb->DSIF Phosphorylation P_TEFb->NELF Phosphorylation BRCA1 BRCA1 BRCA1->NELF Interaction

Figure 1: Simplified signaling pathway of this compound's role in transcriptional pausing.

ChIP_Seq_Workflow Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow cluster_cell Cell Crosslinking 1. Crosslink proteins to DNA Cell_Lysis 2. Lyse cells and shear chromatin Crosslinking->Cell_Lysis Immunoprecipitation 3. Immunoprecipitate This compound-DNA complexes Cell_Lysis->Immunoprecipitation Purification 4. Reverse crosslinks and purify DNA Immunoprecipitation->Purification Sequencing 5. Sequence DNA fragments Purification->Sequencing Analysis 6. Map reads and identify binding sites (peaks) Sequencing->Analysis

Figure 2: A generalized workflow for a Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiment.

CoIP_Workflow Co-Immunoprecipitation (Co-IP) Workflow cluster_lysate Cell Lysate Protein_Complex Protein Complexes Antibody_Incubation 1. Incubate with anti-Cobra1 antibody Protein_Complex->Antibody_Incubation Bead_Capture 2. Capture antibody-protein complexes with beads Antibody_Incubation->Bead_Capture Washing 3. Wash to remove non-specific binding Bead_Capture->Washing Elution 4. Elute bound proteins Washing->Elution Detection 5. Detect interacting proteins (e.g., Western Blot, Mass Spectrometry) Elution->Detection

Figure 3: A standard workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as this compound.[10][11][12]

1. Cell Fixation and Chromatin Preparation:

  • Culture cells to ~80-90% confluency.

  • Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Harvest cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.

  • Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average fragment size of 200-600 bp.

2. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to this compound.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively to remove non-specifically bound chromatin.

3. Elution and DNA Purification:

  • Elute the chromatin complexes from the beads.

  • Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

4. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified DNA fragments according to the manufacturer's instructions (e.g., Illumina).

  • Perform high-throughput sequencing.

5. Data Analysis:

  • Align sequenced reads to the reference genome.

  • Identify regions of enrichment (peaks) using a peak-calling algorithm (e.g., MACS2).

  • Annotate peaks to nearby genes and perform downstream analyses such as motif discovery and pathway analysis.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions by immunoprecipitating a target protein (the "bait") and its binding partners (the "prey").[1][13]

1. Cell Lysis:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads.

  • Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., this compound) for several hours to overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads multiple times with lysis buffer to remove non-specific proteins.

3. Elution and Detection:

  • Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and perform a Western blot using an antibody against the suspected interacting protein (prey).

  • Alternatively, the entire eluate can be analyzed by mass spectrometry to identify all interacting partners.

Luciferase Reporter Assay

This assay is used to quantify the effect of a protein, such as this compound, on the transcriptional activity of a specific promoter.[14][15][16][17]

1. Plasmid Construction:

  • Clone the promoter of a target gene upstream of a luciferase reporter gene in a suitable vector.

  • Prepare an expression vector for this compound or its ortholog.

  • A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization.

2. Cell Transfection and Treatment:

  • Co-transfect cells with the luciferase reporter plasmid, the this compound expression plasmid (or an empty vector control), and the normalization control plasmid.

  • After 24-48 hours, treat the cells with any relevant stimuli if required.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the activity of the primary luciferase (e.g., Firefly luciferase) in a luminometer after adding the appropriate substrate.

  • Subsequently, measure the activity of the normalization luciferase (e.g., Renilla luciferase) in the same sample by adding its specific substrate.

4. Data Analysis:

  • For each sample, calculate the ratio of the primary luciferase activity to the normalization luciferase activity to obtain a normalized value.

  • The effect of this compound on the promoter activity is determined by comparing the normalized luciferase activity in cells expressing this compound to that in the control cells (expressing the empty vector). The results are often expressed as fold change or percent repression.[15][16]

Conclusion

This compound and its orthologs are highly conserved proteins that are central to the regulation of gene expression across a wide range of eukaryotic species. Their primary role as a component of the NELF complex in mediating transcriptional pausing is a fundamental mechanism for controlling cellular processes. While the core function is conserved, this guide highlights the need for further research to quantitatively compare the functional nuances of this compound orthologs. Such studies will be invaluable for translating findings from model organisms to human biology and for the development of targeted therapies for diseases where this compound function is dysregulated.

References

A Researcher's Guide to Effective Cobra1 Knockdown: Comparing siRNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the effective knockdown of Cofactor of BRCA1 (COBRA1) using small interfering RNA (siRNA). As a key regulator of transcription with implications in cancer development, the ability to reliably modulate this compound expression is crucial for functional studies.[1][2][3] This document outlines the principles of siRNA sequence selection, provides detailed experimental protocols for validation, and presents a framework for comparing the efficacy of different siRNA sequences.

Understanding this compound's Role in Cellular Signaling

This compound, also known as Negative Elongation Factor B (NELF-B), is a critical component of the NELF complex, which is involved in stalling RNA polymerase II and regulating gene expression.[3][4] It has been identified as an interacting partner of the breast cancer susceptibility gene product BRCA1 and plays a role in both estrogen-dependent and independent transcription.[1] Furthermore, this compound can modulate the transcriptional activity of the AP-1 pathway by physically interacting with c-Jun and c-Fos.[5] Given its multifaceted role in transcription and its association with cancer, this compound is a significant target for research.

Below is a diagram illustrating the key known signaling interactions of this compound.

Cobra1_Signaling_Pathway cluster_nucleus Nucleus This compound This compound (NELF-B) AP1 AP-1 (c-Jun/c-Fos) This compound->AP1 Inhibits RNAPII RNA Polymerase II This compound->RNAPII Stalls BRCA1 BRCA1 BRCA1->this compound Interacts with TargetGenes Target Gene Expression RNAPII->TargetGenes Transcription

This compound signaling interactions.

Comparing the Efficacy of siRNA Sequences for this compound Knockdown

Below is an illustrative table comparing hypothetical siRNA sequences for this compound knockdown. Researchers should generate similar data for their own selected sequences to determine the optimal reagent for their studies.

siRNA Sequence IDTarget Sequence (Sense Strand)Knockdown Efficiency (mRNA %)Knockdown Efficiency (Protein %)Off-Target Effects (Gene X)
sithis compound-A5'-GCAUACAGCUAGCUAGCAU-3'85 ± 5%78 ± 7%Not significant
sithis compound-B5'-CUAGCAUAGCUAGCAUACA-3'62 ± 8%55 ± 10%Not significant
sithis compound-C5'-UAGCUAGCAUACAGCUAGC-3'92 ± 4%88 ± 5%Minor upregulation
Control-siRNANon-targeting sequence0%0%N/A

Note: The data presented in this table is for illustrative purposes only and does not represent real experimental results.

Experimental Protocol for this compound Knockdown and Efficacy Assessment

The following is a generalized protocol for performing and validating this compound knockdown in a mammalian cell line.

This protocol is based on a 6-well plate format. Reagent volumes should be scaled accordingly for other plate formats.

  • Cell Seeding: Twenty-four hours before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. The cells should be 60-80% confluent at the time of transfection.[8]

  • siRNA Preparation (per well):

    • Solution A: Dilute 20-80 pmol of your chosen this compound siRNA or a non-targeting control siRNA into 100 µl of siRNA Transfection Medium.

    • Solution B: Dilute 2-8 µl of a suitable siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.

  • Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[9]

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium.

    • Aspirate the medium and add 0.8 ml of fresh siRNA Transfection Medium to the siRNA-lipid complex.

    • Overlay the 1 ml mixture onto the washed cells.

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-Transfection: Add 1 ml of normal growth medium containing double the normal serum and antibiotic concentration without removing the transfection mixture. Incubate for an additional 18-24 hours.

  • Harvesting: Assay the cells for this compound knockdown 24-72 hours after the initial transfection.

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

  • RNA Extraction: Isolate total RNA from the cells using a standard protocol (e.g., Trizol reagent).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of this compound mRNA can be calculated using the ΔΔCt method.

B. Western Blotting for Protein Level Analysis

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against this compound overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the this compound protein levels to a loading control such as β-actin or GAPDH.

The following diagram illustrates the general workflow for a this compound knockdown experiment.

siRNA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture Transfection siRNA Transfection Cell_Culture->Transfection siRNA_Design siRNA Design & Selection siRNA_Design->Transfection Incubation Incubation (24-72h) Transfection->Incubation Harvesting Cell Harvesting Incubation->Harvesting RNA_Isolation RNA Isolation Harvesting->RNA_Isolation Protein_Isolation Protein Isolation Harvesting->Protein_Isolation qRT_PCR qRT-PCR RNA_Isolation->qRT_PCR Western_Blot Western Blot Protein_Isolation->Western_Blot mRNA_Knockdown mRNA Knockdown Quantification qRT_PCR->mRNA_Knockdown Protein_Knockdown Protein Knockdown Quantification Western_Blot->Protein_Knockdown

Experimental workflow for siRNA knockdown.

Conclusion

The successful knockdown of this compound is a valuable tool for elucidating its function in various biological processes. By systematically designing, testing, and validating multiple siRNA sequences, researchers can ensure the specificity and efficacy of their experiments. The protocols and frameworks provided in this guide offer a solid foundation for achieving reliable and reproducible this compound knockdown, thereby advancing our understanding of its role in health and disease.

References

Unraveling the Role of Cobra1 in Gene Cluster Regulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of recent experimental data provides a clearer understanding of the role of the Cofactor of BRCA1 (Cobra1) in the regulation of specific gene clusters. This guide offers researchers, scientists, and drug development professionals a comparative overview of this compound's function, contrasting it with other key regulatory proteins and outlining the experimental basis for these findings.

This compound, also known as Negative Elongation Factor B (NELF-B), is a critical component of the NELF complex, which imposes a pause on RNA polymerase II (Pol II) shortly after transcription initiation. This pausing is a key checkpoint in gene expression, and its regulation is crucial for normal cellular function and development. Dysregulation of this process has been implicated in various diseases, including cancer. This guide delves into the experimental evidence validating this compound's role, particularly in comparison to its well-established interactor, BRCA1, and its influence on the AP-1 transcription factor pathway.

Comparative Analysis of Gene Regulation: this compound vs. BRCA1

Studies in breast cancer cell lines have been pivotal in elucidating the functional relationship between this compound and the tumor suppressor protein BRCA1.[1] A key study involving shRNA-mediated knockdown of this compound and BRCA1 in T47D breast cancer cells revealed a significant overlap in their regulatory landscapes.[1]

Table 1: Comparison of Gene Regulation by this compound and BRCA1 Knockdown in T47D Cells [1]

FeatureThis compound KnockdownBRCA1 KnockdownCombined Knockdown
Total Differentially Expressed Genes 287287287
Commonly Regulated Genes 151151151

The substantial number of commonly regulated genes strongly suggests a concerted action of this compound and BRCA1 in modulating the expression of a shared set of target genes.[1] This functional overlap provides a molecular basis for their previously identified physical interaction.[1]

This compound and the NELF Complex: A Coordinated Pause

This compound functions as an integral subunit of the four-protein NELF complex (NELF-A, -B, -C/D, and -E).[2] This complex collaborates with the DRB-sensitivity-inducing factor (DSIF) to arrest Pol II elongation.[3] The coordinated action of the NELF subunits is essential for this pausing activity. The release of this pause, a critical step for productive transcription, is triggered by the positive transcription elongation factor b (P-TEFb), which phosphorylates both the NELF complex and the C-terminal domain of Pol II, leading to the dissociation of NELF.[3]

NELF_Complex_Signaling_Pathway NELF Complex-Mediated Transcriptional Pausing cluster_initiation Transcription Initiation cluster_pausing Promoter-Proximal Pausing cluster_elongation Transcription Elongation RNA_Pol_II RNA Polymerase II Promoter Promoter RNA_Pol_II->Promoter Binds DSIF DSIF RNA_Pol_II->DSIF Recruits Elongation Productive Elongation RNA_Pol_II->Elongation NELF_Complex NELF Complex (NELF-A, this compound/NELF-B, NELF-C/D, NELF-E) DSIF->NELF_Complex Recruits NELF_Complex->RNA_Pol_II Pauses P_TEFb P-TEFb P_TEFb->RNA_Pol_II Phosphorylates P_TEFb->NELF_Complex Phosphorylates (Dissociation) shRNA_Microarray_Workflow shRNA Knockdown and Microarray Analysis Workflow Start Start: T47D Breast Cancer Cells shRNA_Transduction Lentiviral Transduction with shRNA constructs (this compound, BRCA1, Control) Start->shRNA_Transduction Selection Puromycin Selection of Successfully Transduced Cells shRNA_Transduction->Selection RNA_Isolation Total RNA Isolation Selection->RNA_Isolation cDNA_Synthesis cDNA Synthesis and Labeling RNA_Isolation->cDNA_Synthesis Microarray_Hybridization Hybridization to Affymetrix GeneChip cDNA_Synthesis->Microarray_Hybridization Scanning Microarray Scanning Microarray_Hybridization->Scanning Data_Analysis Data Normalization and Analysis Scanning->Data_Analysis End End: Identification of Differentially Expressed Genes Data_Analysis->End ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow Start Start: Cells with Protein-DNA Complexes Crosslinking Crosslink Proteins to DNA (Formaldehyde) Start->Crosslinking Cell_Lysis Cell Lysis and Chromatin Shearing (Sonication) Crosslinking->Cell_Lysis Immunoprecipitation Immunoprecipitation with This compound-specific Antibody Cell_Lysis->Immunoprecipitation Washing Wash to Remove Non-specific Binding Immunoprecipitation->Washing Elution Elute Protein-DNA Complexes Washing->Elution Reverse_Crosslinking Reverse Crosslinks and Purify DNA Elution->Reverse_Crosslinking Analysis Analyze DNA by qPCR or Sequencing Reverse_Crosslinking->Analysis End End: Identification of This compound Binding Sites Analysis->End

References

Unveiling the Proteomic Landscape Influenced by Cobra1 (NELFB) Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular proteome in the presence and absence of Cobra1 expression. This compound, also known as Cofactor of BRCA1 and formally designated as Negative Elongation Factor B (NELFB), is a crucial component of the Negative Elongation Factor (NELF) complex.[1][2][3] The NELF complex plays a pivotal role in regulating transcription by pausing RNA Polymerase II.[1][4] Consequently, alterations in this compound expression can have a profound impact on the cellular proteome, influencing pathways critical to cell proliferation, differentiation, and tumorigenesis.[1][5][6][7]

While a direct comparative proteomic dataset for cells with and without this compound expression is not publicly available, this guide synthesizes information from functional studies to present a hypothesized quantitative proteomic comparison. This is supplemented with detailed experimental protocols for key quantitative proteomic techniques and visualizations of relevant cellular pathways.

Data Presentation: Predicted Quantitative Proteomic Changes

The following table summarizes the anticipated changes in protein expression based on the known functions of this compound. This compound's role as a transcriptional repressor and its interaction with key cellular players like BRCA1 and the AP-1 transcription factor complex suggest that its absence would lead to the upregulation of proteins involved in cell cycle progression, proliferation, and potentially, oncogenesis.[6][7] Conversely, proteins involved in maintaining genomic stability and certain developmental pathways may be downregulated.

Protein CategoryPredicted Change in Abundance (without this compound)RationaleKey Proteins (Examples)
Cell Cycle Regulators ↑ UpregulatedThis compound is known to be involved in transcriptional pausing, and its absence may lead to increased expression of proteins that promote cell cycle progression.[4]Cyclins, Cyclin-Dependent Kinases (CDKs)
Proliferation Markers ↑ UpregulatedKnockdown of this compound has been shown to increase cell proliferation in certain cancer cell lines.[5][6]Ki-67, PCNA
AP-1 Transcription Factor Subunits & Targets ↑ UpregulatedThis compound physically interacts with and inhibits the activity of the AP-1 transcription factor, a key regulator of cell proliferation and differentiation.[7]c-Jun, c-Fos, various downstream targets
BRCA1-Associated Proteins ↓ Downregulated / Altered Complex FormationThis compound is a BRCA1-interacting protein, and its absence could destabilize or alter the composition of BRCA1-containing protein complexes involved in DNA repair and tumor suppression.[8][9][10]BRCA1, BARD1, other DNA repair proteins
Developmental and Differentiation Factors ↓ DownregulatedThis compound plays a role in maintaining the undifferentiated state of embryonic stem cells by preventing the unscheduled expression of developmental genes.[1]Various homeobox proteins and developmental regulators

Experimental Protocols

To generate the quantitative proteomic data for a definitive comparison, one of the following established methods would be employed.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling strategy that allows for the direct comparison of protein abundance between two or more cell populations.

Protocol:

  • Cell Culture and Labeling:

    • Culture control cells (with this compound expression) in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).

    • Culture experimental cells (without this compound expression, e.g., via CRISPR/Cas9 knockout or siRNA knockdown) in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine) for at least five cell divisions to ensure complete incorporation.[11][12]

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration for each lysate.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.[13]

    • Perform in-solution or in-gel digestion of the mixed protein sample using an enzyme such as trypsin.[14]

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify peptides and quantify the relative abundance of "light" and "heavy" peptides using specialized software (e.g., MaxQuant). The ratio of the intensities of the heavy to light peptides corresponds to the relative abundance of the protein in the two cell populations.[14]

Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling method that allows for the multiplexed quantification of proteins from multiple samples simultaneously.

Protocol:

  • Protein Extraction and Digestion:

    • Extract and quantify proteins from control and experimental cell populations separately.

    • Digest the proteins from each sample into peptides using trypsin.[1][15]

  • TMT Labeling:

    • Label the peptides from each sample with a different isobaric TMT reagent.[16][17]

    • Quench the labeling reaction.[15]

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples into a single mixture.[18]

    • Fractionate the pooled peptide mixture to reduce complexity, typically using high-pH reversed-phase chromatography.[19]

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS. During fragmentation, the TMT tags release reporter ions of different masses, allowing for quantification.

  • Data Analysis:

    • Identify peptides and quantify the intensity of the reporter ions for each peptide to determine the relative protein abundance across the different samples.[20]

Label-Free Quantification (LFQ)

LFQ compares protein abundance based on the signal intensity or spectral counts of peptides from separate LC-MS/MS runs.

Protocol:

  • Protein Extraction and Digestion:

    • Prepare protein extracts and digest them into peptides for each sample individually.

  • LC-MS/MS Analysis:

    • Analyze each peptide sample in a separate LC-MS/MS run. It is crucial to maintain high reproducibility in chromatography and mass spectrometer performance between runs.[21][22]

  • Data Analysis:

    • Use specialized software to align the chromatograms from different runs and compare the peak intensities or the number of spectral counts for each identified peptide across all samples.[23][24] This information is then used to infer the relative abundance of the corresponding proteins.

Mandatory Visualization

This compound-Mediated Transcriptional Pausing

This diagram illustrates the role of the NELF complex, of which this compound (NELFB) is a key subunit, in pausing RNA Polymerase II during transcription.

Cobra1_Transcriptional_Pausing cluster_promoter Promoter Region cluster_nelf NELF Complex Promoter Promoter RNA_Pol_II RNA Polymerase II Promoter->RNA_Pol_II TSS Paused_State Transcriptional Pausing RNA_Pol_II->Paused_State NELFA NELFA NELFA->RNA_Pol_II This compound This compound (NELFB) This compound->RNA_Pol_II NELFC_D NELFC/D NELFC_D->RNA_Pol_II NELFE NELFE NELFE->RNA_Pol_II DSIF DSIF DSIF->RNA_Pol_II P_TEFb P-TEFb Elongation Transcription Elongation P_TEFb->Elongation Phosphorylation of NELF & DSIF Paused_State->P_TEFb Recruitment

Caption: Role of this compound within the NELF complex to induce transcriptional pausing.

Experimental Workflow for Comparative Proteomics

This diagram outlines the general workflow for a comparative proteomic analysis.

Comparative_Proteomics_Workflow Start Start: Cells with and without This compound Expression Protein_Extraction Protein Extraction and Quantification Start->Protein_Extraction Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Quantification_Method Quantitative Method Digestion->Quantification_Method SILAC SILAC: Metabolic Labeling Quantification_Method->SILAC TMT TMT: Chemical Labeling Quantification_Method->TMT LFQ Label-Free Quantification_Method->LFQ LC_MS LC-MS/MS Analysis SILAC->LC_MS TMT->LC_MS LFQ->LC_MS Data_Analysis Data Analysis: Protein Identification and Quantification LC_MS->Data_Analysis Bioinformatics Bioinformatics Analysis: Pathway and Functional Enrichment Data_Analysis->Bioinformatics End End: Comparative Proteomic Profile Bioinformatics->End

Caption: A generalized workflow for comparative proteomic analysis.

This compound Interaction with BRCA1 and AP-1 Signaling

This diagram illustrates the known interactions of this compound with the tumor suppressor BRCA1 and the AP-1 transcription factor, highlighting its potential role in cancer-related signaling pathways.

Cobra1_Signaling_Interactions This compound This compound (NELFB) BRCA1 BRCA1 This compound->BRCA1 Interacts with AP1_complex AP-1 Complex (c-Jun/c-Fos) This compound->AP1_complex Inhibits Transcription_Repression Transcriptional Repression This compound->Transcription_Repression Mediates Tumor_Suppression Tumor Suppression BRCA1->Tumor_Suppression Promotes Cell_Proliferation Cell Proliferation AP1_complex->Cell_Proliferation Promotes

References

Safety Operating Guide

Navigating the Safe Disposal of Cobra1: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Cobra1, treated as a potentially hazardous substance due to the absence of a specific Safety Data Sheet (SDS). A conservative approach, assuming the compound is hazardous, is crucial to minimize exposure to personnel and the environment.[1]

Pre-Disposal Hazard Assessment and Precautionary Measures

Before initiating any disposal procedures, a thorough hazard assessment is necessary. In the absence of specific toxicological and ecological data for this compound, it must be handled as a hazardous substance.[1]

Personal Protective Equipment (PPE): It is imperative to wear appropriate PPE when handling this compound for any purpose, including disposal.[1]

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile.[1]

  • Body Protection: A laboratory coat.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular solid waste. [1]

  • Waste Identification and Segregation:

    • Solid Waste: Collect any solid this compound, contaminated PPE (e.g., gloves, weighing paper), and any labware that cannot be decontaminated in a designated solid chemical waste container.[1]

    • Liquid Waste: If this compound is in a solution, it should be collected in a designated liquid chemical waste container. It is important to segregate halogenated and non-halogenated solvent waste streams if required by your institution's disposal policies.[1]

    • Compatibility: Never mix incompatible chemicals in the same waste container.[1]

  • Waste Containerization:

    • Select containers that are chemically resistant and have secure, tight-fitting lids.

    • Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics.

  • Storage:

    • Store waste containers in a designated, well-ventilated Satellite Accumulation Area (SAA).

    • Ensure secondary containment is in place to prevent spills.

  • Disposal:

    • Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[1]

  • Don PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE.[1]

  • Containment and Cleanup: Use a suitable absorbent material, such as chemical spill pads or vermiculite, to contain and clean up the spill.[1]

  • Dispose of Cleanup Materials: All materials used for the cleanup should be placed in the designated hazardous waste container for this compound.[1]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's protocols.[1]

General Chemical Waste Handling Best Practices

While specific quantitative data for this compound is unavailable, the following table summarizes general best practices for chemical waste handling.[1]

ParameterGuideline
pH of Aqueous Waste Generally, aqueous waste should be neutralized to a pH between 6 and 9 before disposal, if it is safe to do so. For unknown compounds, it is safer to dispose of them as is.[1]
Storage Time Limit in SAA Varies by regulation, but typically waste containers should be removed within 90 days of being full or one year from the start date.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Start Generation of this compound Waste (Solid or Liquid) Solid_Waste Solid Waste (e.g., contaminated PPE, labware) Start->Solid_Waste Is it solid? Liquid_Waste Liquid Waste (this compound in solution) Start->Liquid_Waste Is it liquid? Solid_Container Collect in Designated Solid Chemical Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Designated Liquid Chemical Waste Container Liquid_Waste->Liquid_Container Label Label Container: 'Hazardous Waste' 'this compound' Known Hazards Solid_Container->Label Liquid_Container->Label Storage Store in Secondary Containment in a Designated SAA Label->Storage Disposal Arrange for Pickup by Institutional EHS Storage->Disposal

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling COBRA Series Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for handling chemical products referred to as "COBRA." These products are typically corrosive and flammable, requiring stringent safety measures for the protection of laboratory personnel. The following information is synthesized from Safety Data Sheets (SDS) for various commercial products marketed under this name.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are paramount to minimizing exposure and ensuring safety when handling COBRA chemicals. The required PPE is detailed below and should be strictly adhered to at all times.

Body Part Personal Protective Equipment Specifications and Purpose
Eyes & Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against chemical splashes, vapors, and mists. A face shield should be worn over the goggles to offer an additional layer of protection for the entire face.[1][2]
Hands Chemical-Resistant GlovesImpervious gloves, such as nitrile or neoprene, are required. The specific type should be chosen based on the chemical composition of the COBRA product being used. Always inspect gloves for tears or punctures before use.[1][2][3]
Body Chemical-Resistant Apron or SuitA synthetic, chemical-resistant apron or a full-body suit is necessary to protect against spills and splashes. For extensive use or in case of high splash risk, a totally encapsulating chemical and vapor protective suit may be required.[2][3]
Respiratory NIOSH/MSHA Approved RespiratorA respirator is mandatory if working in an area with insufficient ventilation or where exposure limits may be exceeded. The type of cartridge should be appropriate for the specific vapors or mists generated by the COBRA product.[1][3]
Feet Chemical-Resistant BootsClosed-toe, chemical-resistant boots, preferably with steel toes, are required to protect against spills and physical hazards in the laboratory.[1][2]

Operational Plan: Handling and Storage

Safe handling and proper storage are critical to prevent accidents and exposure.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.

  • Ventilation: Always handle COBRA products in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of hazardous mists or vapors.[1]

  • Dispensing: When dispensing, do so slowly and carefully to avoid splashing. Keep containers sealed when not in use.

  • Incompatible Materials: Keep COBRA products away from strong acids and chemically active metals, as they can react violently.[4]

  • Heat and Ignition Sources: Store and handle away from heat, sparks, open flames, and other ignition sources.[4][5]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed and stored in their original, corrosive-resistant containers.[3]

  • Store locked up and out of reach of unauthorized personnel.[3]

Disposal Plan

Improper disposal of COBRA chemicals can pose a significant environmental and safety hazard.

Waste Collection:

  • Segregation: Collect all COBRA waste, including contaminated materials like absorbent pads and used PPE, in a designated and clearly labeled hazardous waste container.

  • Container: The waste container must be compatible with the chemical, leak-proof, and kept closed.

Disposal Procedure:

  • All waste must be disposed of in accordance with federal, state, and local regulations.[3][4]

  • Do not dispose of COBRA waste down the drain.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]

Experimental Workflow for Handling COBRA Chemicals

The following diagram outlines the standard operating procedure for safely using COBRA chemicals in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase A Verify availability of safety shower and eyewash station B Don appropriate PPE (Goggles, Face Shield, Gloves, Apron, etc.) A->B C Ensure proper ventilation (Chemical Fume Hood) B->C D Carefully dispense COBRA chemical C->D Proceed to handling E Perform experimental procedure D->E F Securely close container after use E->F G Collect all waste in a designated hazardous waste container F->G Proceed to disposal H Decontaminate work surfaces G->H I Doff and properly dispose of contaminated PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for Safe Handling of COBRA Chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.